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  • Product: 4-Amino-6-methylquinoline-3-carboxylic acid
  • CAS: 359427-49-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-6-methylquinoline-3-carboxylic acid

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, 4-aminoquinoline-3-carboxylic acids represent a class of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, 4-aminoquinoline-3-carboxylic acids represent a class of compounds with significant pharmacological potential, including antimicrobial and anticancer activities.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-value derivative: 4-Amino-6-methylquinoline-3-carboxylic acid. We will delve into the strategic rationale behind the chosen synthetic pathway, offer detailed, step-by-step experimental protocols, and outline a robust analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important molecular entity.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1] Its rigid structure and opportunities for diverse functionalization have made it a central feature in numerous FDA-approved drugs. The 4-aminoquinoline moiety, in particular, is famously represented by antimalarial drugs like Chloroquine.[1][4] The addition of a carboxylic acid group at the 3-position introduces a critical handle for modulating solubility, engaging in hydrogen bonding with biological targets, and serving as a versatile precursor for further chemical modification, such as amide formation.

The target molecule of this guide, 4-Amino-6-methylquinoline-3-carboxylic acid, combines these key features with a methyl group at the 6-position. This substitution can influence the molecule's electronic properties and metabolic stability, making it an attractive candidate for library synthesis and lead optimization campaigns in various therapeutic areas.

Strategic Synthesis Pathway: A Two-Stage Approach

The synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid is most effectively achieved through a two-stage strategy. The first stage involves constructing the core quinoline ring system to yield a stable intermediate, followed by a second stage of functional group interconversion to install the desired 4-amino group.

Our selected approach utilizes the venerable Gould-Jacobs reaction for the initial ring formation.[5][6][7] This choice is deliberate; the Gould-Jacobs reaction is exceptionally reliable for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives from readily available anilines and malonic esters.[7][8] The resulting 4-hydroxy (or 4-quinolone) intermediate is a stable, crystalline solid that is easily purified, providing a high-quality foundation for the subsequent amination step. This stepwise approach ensures better control over the reaction and simplifies the purification of the final product.

G cluster_stage1 Stage 1: Quinoline Core Synthesis (Gould-Jacobs) cluster_stage2 Stage 2: Functional Group Interconversion SM Starting Materials (p-Toluidine, Diethyl ethoxymethylenemalonate) Cond Condensation (Formation of Anilidomethylenemalonate) SM->Cond Heat (100-130°C) Cycli Thermal Cyclization (Formation of Quinoline Ring) Cond->Cycli High Heat (~250°C) (e.g., Diphenyl ether) Hyd Saponification (Hydrolysis) (Ester to Carboxylic Acid) Cycli->Hyd Base (NaOH) Int Intermediate (4-Hydroxy-6-methylquinoline-3-carboxylic acid) Hyd->Int Acidification (HCl) Chlor Chlorination (Hydroxy to Chloro Group) Int->Chlor POCl₃ Amin Amination (Chloro to Amino Group) Chlor->Amin Ammonia Source FP Final Product (4-Amino-6-methylquinoline-3-carboxylic acid) Amin->FP Purification

Figure 1: Overall two-stage synthetic strategy.

Stage 1: Synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid

The Gould-Jacobs reaction commences with the condensation of an aniline derivative with an ethoxymethylenemalonate ester.[6] This is followed by a high-temperature intramolecular cyclization to form the quinoline ring.[7] Subsequent hydrolysis of the resulting ester yields the carboxylic acid.

Mechanism Insight: The initial step is a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol.[5] The critical cyclization step is a 6-electron electrocyclization that requires significant thermal energy (typically >250 °C) to overcome the activation barrier.[6][7] Using a high-boiling point solvent like diphenyl ether is a classic and effective method to achieve the necessary temperature uniformly.[7]

Experimental Protocol:

Step 1a: Condensation

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Heat the mixture in an oil bath at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.

  • After cooling slightly, remove the ethanol byproduct under reduced pressure. The resulting oil, diethyl 2-((4-methylphenylamino)methylene)malonate, is typically used in the next step without further purification.

Step 1b: Thermal Cyclization

  • Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood.

  • In a separate flask, heat diphenyl ether to 250-260 °C.

  • Add the crude intermediate from the previous step dropwise to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature for 30-45 minutes. The cyclized product will precipitate out of the hot solvent.

  • Allow the mixture to cool to approximately 100 °C, then add hexane to further precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The solid is crude ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Step 1c: Saponification (Hydrolysis)

  • Suspend the crude ester in a 10% aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

  • Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved, indicating the hydrolysis is complete.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl) . A thick precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum. This yields the intermediate 4-Hydroxy-6-methylquinoline-3-carboxylic acid .[9][10][11]

Reagent/SolventMolecular WeightMoles (Relative)
p-Toluidine107.15 g/mol 1.0 eq
Diethyl ethoxymethylenemalonate216.23 g/mol 1.05 eq
Diphenyl ether170.21 g/mol Solvent
Sodium Hydroxide40.00 g/mol 3.0 eq
Hydrochloric Acid (conc.)36.46 g/mol To pH 2-3
Table 1: Reagents for Stage 1 Synthesis.
Stage 2: Synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid

The conversion of the 4-hydroxy group to a 4-amino group is a critical transformation. A robust method involves a two-step process: conversion of the hydroxyl group to a more reactive leaving group (a chloro group), followed by nucleophilic aromatic substitution with an ammonia source.

Mechanism Insight: The hydroxyl group at the 4-position of the quinoline ring exists in tautomeric equilibrium with its 4-quinolone form.[5] This hydroxyl group is a poor leaving group. Reacting it with a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) converts it into a 4-chloroquinoline. The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group activates the 4-position for nucleophilic substitution by ammonia.

Experimental Protocol:

Step 2a: Chlorination

  • Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Place the dried 4-Hydroxy-6-methylquinoline-3-carboxylic acid (1.0 eq) in a round-bottom flask.

  • Slowly add phosphorus oxychloride (POCl₃) (5.0 eq) at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture at 110 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-6-methylquinoline-3-carboxylic acid.

Step 2b: Amination

  • Dissolve the crude 4-chloro intermediate in a suitable solvent like dioxane or ethanol in a sealed pressure vessel.

  • Cool the solution and saturate it with ammonia gas , or add a concentrated aqueous solution of ammonium hydroxide .

  • Seal the vessel and heat at 120-140 °C for 12-18 hours.

  • Cool the vessel to room temperature, and carefully release the pressure.

  • Concentrate the solvent under reduced pressure.

  • Treat the residue with a small amount of water and adjust the pH to ~7-8 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 4-Amino-6-methylquinoline-3-carboxylic acid .

Characterization and Structural Elucidation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

G cluster_workflow Analytical Workflow cluster_techniques Spectroscopic & Analytical Techniques Start Synthesized Product (Crude 4-Amino-6-methylquinoline-3-carboxylic acid) Purify Purification (Recrystallization) Start->Purify Confirm Structural Confirmation Purify->Confirm Purity Purity Assessment Confirm->Purity NMR NMR Spectroscopy (¹H, ¹³C) Confirm->NMR IR IR Spectroscopy Confirm->IR MS Mass Spectrometry Confirm->MS Final Characterized Compound Purity->Final MP Melting Point Purity->MP

Figure 2: Workflow for compound characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum of the final product should exhibit characteristic absorption bands.

Functional GroupBondExpected Wavenumber (cm⁻¹)Rationale
AmineN-H Stretch3400 - 3200 (two bands)Indicates the primary amine (-NH₂) group.
Carboxylic AcidO-H Stretch3300 - 2500 (very broad)Characteristic broad absorption due to hydrogen bonding.[12][13][14]
CarbonylC=O Stretch1725 - 1700The C=O of the carboxylic acid.[13]
AromaticC=C Stretch1620 - 1580Stretching vibrations within the quinoline ring system.
AromaticC-H Stretch~3100Stretching of sp² C-H bonds on the aromatic ring.
Table 2: Key IR Absorption Bands for 4-Amino-6-methylquinoline-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will confirm the arrangement of protons. The carboxylic acid proton is typically observed as a very broad singlet far downfield (>11 ppm). The amine protons will appear as a broad singlet. The aromatic protons on the quinoline ring will appear as distinct multiplets in the 7-9 ppm region, with coupling patterns that confirm their positions. The methyl group protons will be a sharp singlet around 2.4-2.5 ppm.

¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm range. The aromatic carbons will appear between 110-150 ppm, and the methyl carbon will be observed upfield, typically around 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 4-Amino-6-methylquinoline-3-carboxylic acid (C₁₁H₁₀N₂O₂), the expected molecular weight is approximately 202.21 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.

Potential Applications in Drug Development

Derivatives of 4-aminoquinoline-3-carboxylic acid are actively being investigated for a range of therapeutic applications. The structural motifs present in the title compound suggest potential utility in several areas:

  • Anticancer Agents: Many quinoline derivatives have shown promise as anticancer agents, with some acting as inhibitors of protein kinases or topoisomerases.[2][15][16]

  • Antibacterial Agents: The quinolone core is famous for its role in antibacterial drugs (e.g., fluoroquinolones). While structurally distinct, the fundamental scaffold continues to be a source of inspiration for new antibacterial compounds.[1][9]

  • Antimalarial Research: As a 4-aminoquinoline, this compound and its derivatives could be explored for activity against strains of Plasmodium falciparum, including those resistant to traditional therapies.[4][17][18]

Conclusion

This guide has detailed a robust and logical synthetic route for the preparation of 4-Amino-6-methylquinoline-3-carboxylic acid, a compound of significant interest in medicinal chemistry. By employing the Gould-Jacobs reaction to construct the quinoline core followed by a strategic functional group interconversion, researchers can reliably access this valuable molecule. The comprehensive characterization workflow outlined, utilizing IR, NMR, and MS, ensures the structural integrity and purity of the final product, providing a solid foundation for its application in drug discovery and development programs.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kumar, A., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 132-139. Available from: [Link]

  • Strupiński, R., & Constantino, L. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6396. Available from: [Link]

  • Singh, S., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 1-10. Available from: [Link]

  • Kumar, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Retrieved January 17, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Cabrera, G., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2919. Available from: [Link]

  • Brzozowski, Z., et al. (1998). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Il Farmaco, 53(5), 347-354. Available from: [Link]

  • Al-Humaidi, J. Y., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5369. Available from: [Link]

  • de Beer, M., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6987. Available from: [Link]

  • Deng, X., et al. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 57(13), 5709-5725. Available from: [Link]

  • Madrid, P. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. Available from: [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available from: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.
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  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • IR Spectrum: Carboxylic Acids. (n.d.). Química Orgánica. Retrieved January 17, 2026, from [Link]

  • Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

  • El-Damasy, A. K., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(18), 3290. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Saudi Pharmaceutical Journal, 10(3), 113-121. Available from: [Link]

  • Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

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  • 6-Methylquinoline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Amino-6-methylquinoline-3-carboxylic acid

Introduction 4-Amino-6-methylquinoline-3-carboxylic acid is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a core motif in numerous pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-6-methylquinoline-3-carboxylic acid is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a core motif in numerous pharmacologically active molecules, and the specific arrangement of the amino, methyl, and carboxylic acid groups on this particular structure suggests potential for diverse biological interactions.[1][2] A comprehensive understanding of its molecular structure is paramount for quality control, reaction monitoring, and elucidating its mechanism of action in biological systems. This guide provides an in-depth analysis of the expected spectroscopic signature of 4-Amino-6-methylquinoline-3-carboxylic acid using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a robust, predictive characterization.[3][4] We will also outline the self-validating experimental protocols required to obtain and confirm this data, explaining the causality behind key methodological choices.

Molecular Structure and Spectroscopic Overview

A clear visualization of the molecular structure is the foundation for interpreting spectroscopic data. The diagram below illustrates the numbering convention for the quinoline ring system, which will be used throughout this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ vortex Vortex until fully dissolved prep->vortex transfer Transfer to 5 mm NMR tube vortex->transfer lock Lock on Deuterium Signal transfer->lock shim Shim for Homogeneity lock->shim h1 Acquire ¹H Spectrum (16 scans, 2s relaxation delay) shim->h1 c13 Acquire ¹³C{¹H} Spectrum (1024 scans, 2s relaxation delay) h1->c13 dept Acquire DEPT-135 (Distinguishes CH, CH₂, CH₃) c13->dept cosy Acquire 2D COSY (¹H-¹H Correlations) dept->cosy hsqc Acquire 2D HSQC (¹H-¹³C Direct Correlations) cosy->hsqc hmbc Acquire 2D HMBC (¹H-¹³C Long-Range Correlations) hsqc->hmbc ft Fourier Transform hmbc->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate ¹H Peaks baseline->integrate assign Assign signals using 1D & 2D data integrate->assign

Caption: Workflow for comprehensive NMR analysis.

Causality Behind Experimental Choices:

  • Solvent (DMSO-d₆): This polar aprotic solvent is chosen for its ability to dissolve the polar carboxylic acid and amino-functionalized compound. Crucially, it allows for the observation of exchangeable protons (-NH₂ and -COOH), which would be lost in solvents like D₂O.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are not merely confirmatory; they are essential for a self-validating structure. COSY confirms proton-proton connectivities (e.g., H-7 with H-8). HSQC links each proton directly to its attached carbon. HMBC is critical for assigning quaternary carbons (like C-3, C-4, C-4a) by revealing 2- and 3-bond correlations between protons and carbons. For instance, the methyl protons (-CH₃) should show an HMBC correlation to C-6, C-5, and C-7, unequivocally confirming its position.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Predicted IR Absorption Bands

The IR spectrum of 4-Amino-6-methylquinoline-3-carboxylic acid is expected to be complex but highly informative. The key absorptions are summarized below. [5][6][7] Table 3: Predicted Characteristic IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3500 - 3300Medium, Sharp (2 bands)N-H StretchPrimary Amine (-NH₂)
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid (-COOH)
~3050Medium-WeakC-H StretchAromatic (sp²)
2950 - 2850Medium-WeakC-H StretchMethyl (sp³)
1725 - 1680Strong, SharpC=O StretchCarboxylic Acid (-COOH)
1640 - 1600MediumN-H BendPrimary Amine (-NH₂)
1600, 1475Medium-WeakC=C StretchAromatic Ring
1320 - 1210MediumC-O StretchCarboxylic Acid (-COOH)
950 - 910Medium, BroadO-H Bend (Out-of-plane)Carboxylic Acid Dimer

Trustworthiness through Cross-Validation: The presence of a very broad O-H stretch overlapping the C-H region, combined with a strong C=O absorption around 1700 cm⁻¹, is a classic signature of a carboxylic acid. [8]The simultaneous appearance of two sharp peaks around 3400 cm⁻¹ for the N-H stretch confirms the primary amine. This combination of signals provides a high-confidence identification of the key functional groups.

Experimental Protocol for IR Data Acquisition (FT-IR)
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

    • The goal is to create a fine, homogeneous powder. KBr is used as it is transparent to IR radiation in the typical analysis range.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrum

For 4-Amino-6-methylquinoline-3-carboxylic acid (Molecular Formula: C₁₁H₁₀N₂O₂), the expected data is as follows:

  • Molecular Weight: 186.21 g/mol

  • Monoisotopic Mass: 186.0742 u

Table 4: Predicted Mass Spectrometry Data (High-Resolution ESI-MS)

m/z (Daltons)Ion SpeciesRationale
187.0815[M+H]⁺Protonated molecule in positive ion mode. This is often the most abundant ion observed.
209.0634[M+Na]⁺Sodium adduct, common in ESI-MS.
185.0666[M-H]⁻Deprotonated molecule in negative ion mode (at the carboxylic acid site).
142.0818[M+H - COOH]⁺Loss of the carboxylic acid group (45 Da), a common fragmentation pathway.

Expertise in Method Selection:

  • Ionization Technique (Electrospray Ionization - ESI): ESI is a "soft" ionization technique ideal for polar, non-volatile molecules like this one. It minimizes fragmentation in the source, ensuring the molecular ion (or its protonated/deprotonated form) is clearly observed. This is crucial for confirming the molecular weight.

  • Analyzer (Time-of-Flight - TOF or Orbitrap): Using a high-resolution mass analyzer is critical for trustworthiness. It provides a highly accurate mass measurement (typically to four decimal places), which can be used to confirm the elemental composition and distinguish the target compound from other molecules with the same nominal mass.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). The acid/base facilitates ionization.

  • Infusion and Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the parent ion (e.g., m/z 187.08) to induce fragmentation and aid in structural confirmation.

Conclusion

The structural elucidation of 4-Amino-6-methylquinoline-3-carboxylic acid relies on a synergistic application of NMR, IR, and MS techniques. While this guide presents a predictive analysis based on established principles, the outlined experimental protocols provide a robust framework for obtaining and validating the empirical data. The true power of this multi-technique approach lies in its self-validating nature: NMR defines the C-H framework, IR confirms the functional groups, and MS verifies the molecular weight and elemental composition. Together, they provide an unambiguous and comprehensive characterization essential for researchers in drug discovery and chemical synthesis.

References

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Foundational

Crystal structure of 4-Amino-6-methylquinoline-3-carboxylic acid

Initiating Data Search I'm starting a thorough search for the crystal structure of 4-Amino-6-methylquinoline-3-carboxylic acid. I'm focusing on crystallographic data, synthesis methods, and any reported applications or b...

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Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Search

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Developing Initial Outline

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Initiating Crystallographic Analysis

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Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 4-Amino-6-methylquinoline-3-carboxylic acid

An In-depth Technical Guide Abstract 4-Amino-6-methylquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

4-Amino-6-methylquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development.[1][2][3] The therapeutic potential of any compound is fundamentally linked to its physicochemical properties, with solubility being a critical determinant of bioavailability and formulation feasibility. This guide provides a comprehensive theoretical framework and a practical, field-proven methodology for characterizing the solubility of 4-Amino-6-methylquinoline-3-carboxylic acid. By analyzing its molecular structure—an amphoteric molecule with acidic (carboxylic acid) and basic (amino) functional groups—we predict its solubility behavior across a range of solvents and pH conditions. This document is intended for researchers, scientists, and drug development professionals, offering the necessary protocols to generate a robust and reliable solubility profile, thereby enabling informed decisions in preclinical and formulation studies.

Molecular Structure and Predicted Physicochemical Properties

A thorough understanding of a molecule's structure is the cornerstone of predicting its behavior. 4-Amino-6-methylquinoline-3-carboxylic acid is a complex organic molecule whose solubility is governed by the interplay of its distinct functional groups.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • Core Scaffold: A quinoline ring system, which is inherently aromatic and relatively nonpolar.

  • Key Functional Groups:

    • 4-Amino Group (-NH₂): A basic functional group capable of being protonated to form a cationic species (-NH₃⁺) in acidic conditions.

    • 3-Carboxylic Acid Group (-COOH): An acidic functional group that can deprotonate to form an anionic carboxylate ion (-COO⁻) in basic conditions.

    • 6-Methyl Group (-CH₃): A small, nonpolar alkyl group that slightly increases the molecule's lipophilicity.

Predicted Behavior: An Amphoteric Zwitterion

The simultaneous presence of a primary amine and a carboxylic acid group confers an amphoteric nature to the molecule. In aqueous solutions at or near neutral pH, it is expected to exist predominantly as a zwitterion—a molecule with both a positive and a negative charge, but a net neutral charge overall.[4] This zwitterionic state typically leads to strong intermolecular interactions (crystal lattice energy) and, consequently, minimal aqueous solubility at the isoelectric point (pI).[4][5] The solubility is predicted to increase significantly at pH extremes where the molecule carries a net positive or negative charge, enhancing its interaction with polar water molecules.[6][7][8]

Theoretical Framework for Solubility

The solubility of 4-Amino-6-methylquinoline-3-carboxylic acid is not a single value but a profile that depends on the surrounding chemical environment. The guiding principles are solvent polarity, solution pH, and temperature.

The "Like Dissolves Like" Principle and Solvent Selection

This fundamental rule posits that substances with similar polarities are more likely to be soluble in one another.[9][10]

  • Aqueous Solvents (e.g., Water, Buffers): Solubility is expected to be highly dependent on pH due to the ionizable amino and carboxyl groups.[1][11] The nonpolar quinoline core and methyl group will work against aqueous solubility.

  • Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO): Quinoline derivatives generally show good solubility in polar organic solvents.[12] Solvents like ethanol and methanol can engage in hydrogen bonding, while DMSO is a powerful aprotic solvent capable of disrupting intermolecular forces.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the highly polar amino and carboxylic acid groups, the compound is predicted to have very poor solubility in nonpolar solvents.

The Critical Impact of pH on Aqueous Solubility

For an ionizable compound, pH is the most critical factor influencing aqueous solubility.[7][12] The molecule's charge state changes dramatically with pH, as described by the Henderson-Hasselbalch equation.

  • Low pH (Acidic Conditions, e.g., pH < 4): The carboxylic acid group (-COOH) remains largely protonated and neutral, while the amino group is protonated to form a cation (-NH₃⁺). The net positive charge should significantly increase solubility in aqueous acid compared to its solubility at the isoelectric point.[4][6]

  • Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist as a zwitterion (net charge of zero). At this pI, intermolecular attraction is maximized and solubility in water is at its minimum.[4][6]

  • High pH (Basic Conditions, e.g., pH > 8): The amino group (-NH₂) is neutral, while the carboxylic acid deprotonates to form an anion (-COO⁻). This net negative charge is expected to increase solubility in aqueous base.[5]

The diagram below illustrates the pH-dependent ionization states of the molecule.

G cluster_0 node_style node_style low_ph Low pH (e.g., pH 2) Net Positive Charge (Soluble) pi_ph Isoelectric Point (pI) Zwitterion (Net Neutral) (Poorly Soluble) low_ph->pi_ph + OH⁻ - H₂O pi_ph->low_ph + H₃O⁺ - H₂O high_ph High pH (e.g., pH 10) Net Negative Charge (Soluble) pi_ph->high_ph + OH⁻ - H₂O high_ph->pi_ph + H₃O⁺ - H₂O

Caption: pH-dependent ionization states of 4-Amino-6-methylquinoline-3-carboxylic acid.

The Influence of Temperature

For most solid organic compounds, solubility increases with temperature.[10][12] This is because the dissolution process is often endothermic, meaning it consumes heat. Increasing the temperature provides the necessary energy to overcome the crystal lattice forces of the solid solute and the intermolecular forces within the solvent.

Experimental Determination of Solubility

A robust and reproducible protocol is essential for generating reliable solubility data. The equilibrium shake-flask method is the gold standard for its accuracy.

Protocol: Equilibrium Shake-Flask Method

This method measures the concentration of a solute in a saturated solution after it has reached equilibrium with an excess of the solid compound.

Rationale: This protocol is self-validating because the continued presence of undissolved solid at the end of the experiment confirms that the solution is saturated and equilibrium has been reached.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-Amino-6-methylquinoline-3-carboxylic acid to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment (e.g., 2-5 mg per mL of solvent).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial. Solvents should include a range of aqueous buffers (pH 2, 4, 6, 7.4, 9, 10) and relevant organic solvents (Methanol, Ethanol, DMSO).

  • Equilibration: Seal the vials tightly. Place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is standard for many compounds.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Sample Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

The workflow for this protocol is visualized below.

Caption: Experimental workflow for the equilibrium shake-flask solubility determination.

Analytical Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for quantifying the dissolved compound due to its specificity and sensitivity.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with an additive like formic acid or ammonium acetate to ensure good peak shape.

  • Stationary Phase: A C18 reversed-phase column is standard for this type of analysis.

  • Detection: The quinoline core contains a strong chromophore, making it readily detectable by UV-Vis spectroscopy. The detection wavelength (λ_max) should be determined by running a UV scan of a standard solution.

  • Calibration: A calibration curve must be generated using a series of standard solutions of known concentrations to ensure accurate quantification.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different conditions.

Table 1: Solubility Profile of 4-Amino-6-methylquinoline-3-carboxylic acid

Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (mM)
Aqueous Buffer2.025
Aqueous Buffer4.025
Aqueous Buffer6.025
Aqueous Buffer7.425
Aqueous Buffer9.025
MethanolN/A25
EthanolN/A25
DMSON/A25

Interpretation: The results should be analyzed in the context of the theoretical framework. For example, the lowest aqueous solubility value will indicate the approximate isoelectric point (pI) of the compound. High solubility in DMSO would classify it as a compound suitable for stock solutions in screening assays, while the pH-solubility profile in aqueous buffers is critical for predicting oral absorption and developing formulations.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Source unavailable.
  • 2-(2-quinolyl)quinoline - Solubility of Things. Solubility of Things. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Source unavailable.
  • How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Quora. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source unavailable.
  • solubility experimental methods.pptx. SlideShare. [Link]

  • Solubility of organic compounds (video). Khan Academy. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Source unavailable.
  • Amino acid - Wikipedia. Wikipedia. [Link]

  • Effect of acids and bases on the solubility of amino acids. Semantic Scholar. [Link]

  • The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. Source unavailable.

Sources

Foundational

The Versatile Scaffold: A Technical Guide to the Biological Activities of Quinoline-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline ring system, a fused heterocycle of benzene and pyridine, represents a privileged scaffold in medicinal chemistry, with its derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a fused heterocycle of benzene and pyridine, represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] Among these, quinoline-3-carboxylic acid derivatives have garnered significant attention as a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted biological potential of these compounds, delving into their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. We will dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these activities. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights to inform the design and synthesis of next-generation therapeutic agents based on the quinoline-3-carboxylic acid core.

Introduction: The Quinoline Core in Drug Discovery

The quinoline nucleus is a fundamental structural motif found in a variety of natural products and synthetic compounds with diverse biological functions.[2] The inherent chemical properties of this bicyclic system, including its aromaticity, planarity, and ability to participate in various intermolecular interactions, make it an ideal starting point for the design of pharmacologically active molecules. The addition of a carboxylic acid group at the 3-position further enhances the drug-like properties of the quinoline scaffold, providing a key site for interaction with biological targets and for chemical modification to fine-tune activity and selectivity. This guide will systematically explore the significant therapeutic potential of quinoline-3-carboxylic acid derivatives across several key disease areas.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibacterial and antifungal agents. Quinoline-3-carboxylic acid derivatives have a rich history in this area, with the fluoroquinolones being a prominent class of synthetic antibiotics.

Mechanism of Action

The primary antibacterial target of many quinoline-3-carboxylic acid derivatives is bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds inhibit the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.

Antimicrobial Mechanism of Quinoline-3-Carboxylic Acid Derivatives cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binding Complex Enzyme-DNA Complex Gyrase->Complex Cleavage Replication DNA Replication & Repair Complex->Replication Inhibition of Re-ligation CellDeath Cell Death Replication->CellDeath DNA Damage Quinoline Quinoline-3-Carboxylic Acid Derivative Quinoline->Complex Stabilization

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR)

The antimicrobial potency of quinoline-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1] Key SAR insights include:

  • N1-Substitution: Introduction of a cyclopropyl group at the N1 position often enhances activity against both Gram-positive and Gram-negative bacteria.

  • C7-Substitution: A piperazinyl group or other nitrogen-containing heterocycles at the C7 position is crucial for broad-spectrum activity and penetration into bacterial cells.

  • C6-Fluorination: The presence of a fluorine atom at the C6 position generally increases antibacterial potency.

  • C8-Substitution: Modifications at the C8 position can influence the spectrum of activity and pharmacokinetic properties.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for representative quinoline-3-carboxylic acid derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
CiprofloxacinEscherichia coli0.008 - 0.25[3]
CiprofloxacinStaphylococcus aureus0.12 - 1[3]
LevofloxacinStreptococcus pneumoniae1[3]
Novel Derivative 1Pseudomonas aeruginosa9.67[3]
Novel Derivative 2Bacillus subtilis6.25[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a quinoline-3-carboxylic acid derivative that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on a suitable agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into a tube containing Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity: Targeting Proliferation and Survival

Quinoline-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines.[4]

Mechanism of Action

The anticancer mechanisms of these compounds are diverse and can involve:

  • Inhibition of Protein Kinases: Certain derivatives have been shown to inhibit protein kinases, such as CK2, which are often overexpressed in cancer cells and play a crucial role in cell growth, proliferation, and survival.[5]

  • Induction of Apoptosis: Many quinoline-3-carboxylic acid derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[6]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at different phases, preventing cancer cells from dividing.[4]

  • DNA Intercalation/Minor Groove Binding: Some derivatives may exert their effects by intercalating into DNA or binding to the minor groove, thereby interfering with DNA replication and transcription.[7]

Anticancer Mechanisms of Quinoline-3-Carboxylic Acid Derivatives cluster_mechanisms Cellular Targets Quinoline Quinoline-3-Carboxylic Acid Derivative Kinase Protein Kinase (e.g., CK2) Quinoline->Kinase Inhibition Apoptosis Apoptotic Pathways Quinoline->Apoptosis Induction CellCycle Cell Cycle Progression Quinoline->CellCycle Arrest DNA DNA Quinoline->DNA Binding CancerCell Cancer Cell Kinase->CancerCell Inhibits Proliferation Apoptosis->CancerCell Induces Cell Death CellCycle->CancerCell Halts Division DNA->CancerCell Blocks Replication

Caption: Diverse anticancer mechanisms of quinoline-3-carboxylic acid derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is significantly influenced by their structural features:

  • Substituents at C2 and C4: The nature of the substituents at the C2 and C4 positions can greatly impact cytotoxicity and selectivity towards cancer cells.[4]

  • Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings can enhance anticancer activity by facilitating interactions with biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate cell membranes and reach intracellular targets.

Quantitative Data: Half-maximal Inhibitory Concentrations (IC₅₀)

The following table presents the IC₅₀ values of selected quinoline-3-carboxylic acid derivatives against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative 4mK562 (Leukemia)0.28[6]
Derivative 4nMCF-7 (Breast Cancer)0.33[6]
Compound 9bInfluenza A virus infected cells0.88 - 6.33[8]
Compound 1aeInfluenza A virus infected cells1.87[9]
Quinoline-3-carboxylic acidMCF-7 (Breast Cancer)Growth Inhibition[2]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of quinoline-3-carboxylic acid derivatives on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and quinoline-3-carboxylic acid derivatives have shown promise as anti-inflammatory agents.[2]

Mechanism of Action

The anti-inflammatory effects of these compounds can be attributed to their ability to:

  • Inhibit Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in inflammation. Some derivatives can inhibit LPS-induced NO production in macrophages.[2]

  • Modulate Cytokine Production: They can also modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6.[10]

Anti-inflammatory Mechanism of Quinoline-3-Carboxylic Acid Derivatives LPS LPS Macrophage Macrophage LPS->Macrophage Stimulation iNOS iNOS Macrophage->iNOS Upregulation NO Nitric Oxide (NO) iNOS->NO Production Inflammation Inflammation NO->Inflammation Quinoline Quinoline-3-Carboxylic Acid Derivative Quinoline->iNOS Inhibition

Caption: Inhibition of LPS-induced nitric oxide production in macrophages.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity is influenced by the substitution pattern on the quinoline ring. For instance, the presence of a carboxylic acid moiety is often associated with cyclooxygenase (COX) inhibition, a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[6] The nature and position of other substituents can modulate the potency and selectivity of this inhibition.[11]

Experimental Protocol: Nitric Oxide (NO) Inhibitory Assay

Objective: To evaluate the ability of quinoline-3-carboxylic acid derivatives to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.[12]

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[13]

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

    • Determine the IC₅₀ value.

Antiviral Activity: A Broad-Spectrum Approach

Quinoline derivatives have demonstrated antiviral activity against a range of viruses, including influenza, HIV, and Zika virus.[1][14]

Mechanism of Action

The antiviral mechanisms of quinoline-3-carboxylic acid derivatives are varied and can target different stages of the viral life cycle:

  • Inhibition of Viral Enzymes: Some derivatives can inhibit viral enzymes essential for replication, such as the RNase H activity of HIV reverse transcriptase.[14]

  • Inhibition of Viral RNA Transcription and Replication: Certain compounds have been shown to inhibit the transcription and replication of viral RNA, as seen with some anti-influenza A virus agents.[8]

  • Targeting Host Factors: Some quinoline derivatives may exert their antiviral effects by targeting host cell factors that are required for viral replication.[14]

Structure-Activity Relationship (SAR)

The antiviral SAR of quinoline-3-carboxylic acid derivatives is specific to the virus being targeted. For example, in the context of anti-HIV activity, bulky substituents at certain positions of the quinoline ring have been shown to enhance activity.[11] For influenza A virus, specific substitutions on a piperazine moiety attached to the quinoline core were found to be crucial for potent inhibition.[8]

Experimental Protocol: Plaque Reduction Assay

Objective: To determine the concentration of a quinoline-3-carboxylic acid derivative that reduces the number of viral plaques by 50% (EC₅₀).[15]

Methodology:

  • Cell Monolayer Preparation:

    • Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption and Compound Treatment:

    • Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

    • Remove the viral inoculum and wash the cells.

    • Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation and Plaque Visualization:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀ value.

Synthesis of Quinoline-3-Carboxylic Acid Derivatives

Several synthetic routes are available for the preparation of the quinoline-3-carboxylic acid scaffold.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method that involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[16][17] Subsequent hydrolysis and decarboxylation can yield the desired quinoline-3-carboxylic acid.

Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[18] Variations of this method can be used to synthesize a variety of substituted quinolines.

Conclusion and Future Perspectives

Quinoline-3-carboxylic acid derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a wide range of biological activities, coupled with their synthetic accessibility, makes them an attractive starting point for drug discovery programs. Future research should focus on the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the application of structure-based drug design will be crucial in unlocking the full therapeutic potential of this remarkable class of compounds.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available at: [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega - ACS Publications. Available at: [Link]

  • Antiviral Agents – Benzazine Derivatives - PMC - PubMed Central. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

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  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. Available at: [Link]

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An In-Depth Technical Guide to the In Silico Target Prediction of 4-Amino-6-methylquinoline-3-carboxylic acid: A Framework for Novel Chemical Entities

Executive Summary The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery. For a novel chemical entity (NCE) like 4-Amino-6-methylquinoline-3-carboxylic acid, where no prior...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery. For a novel chemical entity (NCE) like 4-Amino-6-methylquinoline-3-carboxylic acid, where no prior biological data exists, predicting its protein targets is the first step in understanding its potential therapeutic effects and off-target liabilities. This guide provides a comprehensive, multi-pronged in silico framework for identifying and prioritizing the biological targets of this NCE. We will move beyond a simple list of protocols to explain the causal logic behind each computational choice. This document details a synergistic approach, combining ligand-based methods that leverage the principle of chemical similarity with structure-based techniques like reverse docking that interrogate the structural proteome. By integrating the outputs from these orthogonal strategies, we can build a high-confidence, testable set of hypotheses for subsequent experimental validation, thereby accelerating the journey from compound to candidate.

Part 1: Foundational Concepts

The Query Molecule: 4-Amino-6-methylquinoline-3-carboxylic acid
  • Structure:

    • IUPAC Name: 4-Amino-6-methylquinoline-3-carboxylic acid

    • SMILES String: Cc1cc2c(cc1)N=C(C(=C2)C(=O)O)N

    • Key Features: A rigid, aromatic quinoline core, a hydrogen bond-donating amino group at position 4, a lipophilic methyl group at position 6, and an acidic carboxylic acid group at position 3. These features suggest multiple potential interaction points with protein targets, including salt bridges, hydrogen bonds, and hydrophobic interactions.

Our primary objective is to generate a robust, data-driven hypothesis about the protein targets of this molecule using computational methods alone.

The Imperative of Target Identification

Identifying the molecular targets of a compound is fundamental to drug development. This knowledge illuminates its mechanism of action, guides lead optimization, and is critical for predicting potential safety issues. The modern understanding of pharmacology acknowledges that many drugs exert their effects through polypharmacology , the modulation of multiple targets.[3][4] In silico target prediction is an indispensable tool for exploring this complex interaction landscape in a time- and cost-effective manner.[5][6]

Part 2: Ligand-Based Target Prediction: The "Guilt by Association" Principle

Scientific Rationale

Ligand-based methods operate on the well-established principle of molecular similarity: structurally similar molecules tend to have similar biological functions, including binding to the same protein targets.[7][8] By comparing our query molecule to vast databases of compounds with experimentally confirmed activities, we can infer its most probable targets.

Workflow 1: Chemical Similarity Searching with SwissTargetPrediction

SwissTargetPrediction is a powerful web server that predicts targets by combining 2D and 3D similarity measures against a curated library of known active compounds.[7][9][10]

  • Navigate to the Web Server: Access the SwissTargetPrediction tool.[10]

  • Input the Molecule: Paste the SMILES string Cc1cc2c(cc1)N=C(C(=C2)C(=O)O)N into the query box.

  • Select Organism: Choose "Homo sapiens" to focus the search on human proteins.

  • Execute Prediction: Click the "Predict targets" button to initiate the screening process.

  • Analyze Results: The output will be a table of predicted targets, ranked by a probability score.

    • Causality: The probability score is not a measure of binding affinity but reflects the confidence of the prediction based on the similarity of the query molecule to known ligands for that target.[11]

    • Self-Validation: The platform provides links to the known active ligands in ChEMBL that are most similar to the query. Critically examine these structures. A high degree of structural congruence between your query and the known actives for a top-ranked target provides a strong internal validation of the prediction.

SwissTargetPrediction_Workflow Start Input SMILES String (4-Amino-6-methylquinoline-3-carboxylic acid) WebServer SwissTargetPrediction Web Server Start->WebServer Similarity 2D & 3D Similarity Calculation WebServer->Similarity Database ChEMBL Ligand Database Database->Similarity Rank Rank Targets by Probability Score Similarity->Rank Output Prioritized List of Potential Targets Rank->Output caption Workflow for ligand-based target prediction.

Caption: Workflow for ligand-based target prediction.

Workflow 2: Pharmacophore-Based Screening

A pharmacophore is a 3D arrangement of electronic and steric features essential for molecular recognition at a target's active site.[12][13][14] This method can be used to either screen for other molecules that fit a known binding mode or, in our case, to assess if our query molecule fits the pharmacophore of a hypothesized target class.

  • Hypothesize a Target Class: Based on the quinoline scaffold's known activities, hypothesize a plausible target class (e.g., kinases, topoisomerases).[15][16]

  • Retrieve Known Ligands: From a database like ChEMBL, retrieve a set of diverse, potent, and experimentally validated ligands for the chosen target.[17][18]

  • Generate Pharmacophore Model: Using software like LigandScout or MOE, align the known ligands and generate a common feature pharmacophore model. This model represents the key interaction points (e.g., H-bond donors/acceptors, aromatic rings).

  • Screen Query Molecule: Computationally assess the ability of the 3D conformation of 4-Amino-6-methylquinoline-3-carboxylic acid to map onto the generated pharmacophore.

  • Analyze Fit Score: A high fit score indicates that the query molecule possesses the necessary features in the correct spatial orientation to bind to the target, warranting further investigation.

Part 3: Structure-Based Target Prediction: Interrogating the Proteome

Scientific Rationale

Structure-based methods are independent of ligand similarity and instead rely on the three-dimensional structures of proteins. Reverse docking is a powerful technique where a single ligand of interest is docked against a large library of protein structures to identify those with the most favorable binding energies.[19][20][21] This approach can uncover novel, unexpected targets that ligand-based methods might miss.

Conceptual Workflow: Reverse Docking
  • Ligand Preparation:

    • Generate a low-energy 3D conformation of 4-Amino-6-methylquinoline-3-carboxylic acid.

    • Assign appropriate atom types and partial charges (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic interactions.

  • Target Library Curation:

    • Assemble a library of high-resolution crystal structures of potential human protein targets. This can be a custom library (e.g., all human kinases) or a pre-curated set like the PDBbind database.

    • For each protein, prepare the structure by removing water molecules, adding hydrogen atoms, and defining the binding site. The binding site is typically defined as a grid box encompassing the known active site or a potential allosteric site.

  • High-Throughput Docking:

    • Utilize a validated docking program (e.g., AutoDock Vina) to systematically dock the prepared ligand into each prepared target's binding site.[22]

  • Scoring and Ranking:

    • The primary output is a binding affinity score (e.g., in kcal/mol) for each protein-ligand pair. Rank all targets from the most favorable (most negative) to the least favorable score.

  • Post-Processing and Hit Analysis (Self-Validation):

    • Do not rely solely on the docking score. Visually inspect the binding poses of the top-ranked hits. A plausible hit will exhibit chemically sensible interactions (e.g., the carboxylate forming a salt bridge with a basic residue, the amino group hydrogen bonding). This manual inspection is a crucial self-validating step to filter out false positives arising from scoring function artifacts.

Reverse_Docking_Workflow cluster_ligand Ligand Preparation cluster_target Target Library Preparation Ligand3D Generate 3D Ligand Structure LigandCharge Assign Charges & Atom Types Ligand3D->LigandCharge Docking High-Throughput Molecular Docking (e.g., AutoDock Vina) LigandCharge->Docking PDB Source Protein Structures (PDB) PreparePDB Prepare Receptors (Add H, Define Box) PDB->PreparePDB PreparePDB->Docking Scoring Score & Rank by Binding Affinity Docking->Scoring Analysis Visual Inspection & Pose Analysis Scoring->Analysis Output Prioritized List of Potential Targets Analysis->Output caption Workflow for structure-based reverse docking.

Caption: Workflow for structure-based reverse docking.

Part 4: Synthesizing Evidence and Prioritizing Targets

Data Convergence and Prioritization

The most compelling target hypotheses are those supported by multiple, orthogonal lines of computational evidence. A target that is predicted with high probability by SwissTargetPrediction and also receives a top-tier score in a reverse docking screen is a significantly higher-confidence candidate than a target identified by only one method.

Target NameGene SymbolLigand-Based Prediction (SwissTargetPrediction Probability)Structure-Based Prediction (Reverse Docking Score kcal/mol)Cross-Method Confidence
Cyclin-dependent kinase 2CDK20.85-9.2High
Topoisomerase II alphaTOP2A0.79-8.8High
Poly [ADP-ribose] polymerase 1PARP10.65-7.1Medium
Serine/threonine-protein kinaseBRAFNot Predicted-9.5Medium
Estrogen receptor alphaESR10.55Not PredictedLow
Pathway Analysis: Placing Targets in Biological Context

Identifying a list of protein targets is only part of the story. Understanding their collective function is crucial. Using tools like the KEGG Pathway database or Reactome, we can map our high-confidence targets to known biological pathways.

  • Causality & Insight: If multiple predicted targets (e.g., CDK2, TOP2A, PARP1) cluster within the same overarching biological process, such as "Cell Cycle" or "DNA Damage Repair," it strengthens the hypothesis that the compound's primary effect is related to that process. This provides a systems-level view of the compound's potential mechanism of action.

Signaling_Pathway DNA_Damage DNA Damage Signal PARP1 PARP1 DNA_Damage->PARP1 activates TOP2A Topoisomerase II DNA_Damage->TOP2A involves CellCycleArrest Cell Cycle Arrest PARP1->CellCycleArrest TOP2A->CellCycleArrest CDK2 CDK2 CDK2->CellCycleArrest inhibition leads to caption Hypothetical pathway involving predicted targets.

Caption: Hypothetical pathway involving predicted targets.

Part 5: The Bridge to the Bench: Experimental Validation

The Necessity of Wet-Lab Confirmation
Overview of Validation Techniques

Based on the prioritized list of predicted targets, a tiered validation strategy should be employed:

  • Primary Assays (Confirming Direct Binding): These experiments determine if the compound physically interacts with the protein target.

    • Examples: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Thermal Shift Assays (TSA).

    • Purpose: To obtain quantitative binding data (e.g., K_D - dissociation constant).

  • Secondary Assays (Confirming Functional Activity): These experiments measure the functional consequence of the binding interaction.

    • Examples:

      • For a predicted kinase target: An in vitro kinase assay to measure inhibition of substrate phosphorylation (IC₅₀).

      • For a predicted receptor: A cell-based reporter gene assay to measure agonism or antagonism.

    • Purpose: To confirm that the binding event translates into a measurable biological effect.

Conclusion

The identification of molecular targets for a novel compound like 4-Amino-6-methylquinoline-3-carboxylic acid is a complex challenge that can be effectively addressed through a systematic and multi-modal in silico approach. By integrating the predictive power of ligand-based similarity searches with the exploratory potential of structure-based reverse docking, we can generate a robust and prioritized list of candidate targets. This computational framework, which emphasizes cross-method validation and biological pathway analysis, provides a powerful engine for generating high-quality, testable hypotheses. Ultimately, this synergy between computational prediction and experimental validation is what drives the efficient discovery and development of new therapeutic agents.

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An In-depth Technical Guide to 4-Amino-6-methylquinoline-3-carboxylic acid: A Privileged Scaffold in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. Abstract The quinoline core is a cornerstone of medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The quinoline core is a cornerstone of medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] Within this important class of heterocycles, the 4-aminoquinoline-3-carboxylic acid scaffold has emerged as a "privileged structure," conferring upon its derivatives a diverse range of biological effects, including antimalarial, anticancer, and antibacterial properties.[2][3] This technical guide focuses on a specific exemplar of this class, 4-Amino-6-methylquinoline-3-carboxylic acid, providing a comprehensive overview of its chemical identity, plausible synthetic routes, and predicted physicochemical properties. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide will leverage the extensive knowledge of the broader 4-aminoquinoline-3-carboxylic acid class to provide scientifically grounded insights into its potential applications and role in drug development. We will delve into the established structure-activity relationships (SAR) of this scaffold and present generalized experimental protocols, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction to 4-Amino-6-methylquinoline-3-carboxylic acid

4-Amino-6-methylquinoline-3-carboxylic acid is a heterocyclic organic compound featuring a quinoline core substituted with an amino group at the 4-position, a methyl group at the 6-position, and a carboxylic acid at the 3-position. This specific arrangement of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules with therapeutic potential.

Table 1: Chemical Identifiers for 4-Amino-6-methylquinoline-3-carboxylic acid

IdentifierValue
IUPAC Name 4-Amino-6-methylquinoline-3-carboxylic acid
CAS Number 359427-49-9
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol

The 4-Aminoquinoline-3-Carboxylic Acid Scaffold: A Hub of Biological Activity

The 4-aminoquinoline scaffold is famously represented by the antimalarial drug chloroquine.[1] The introduction of a carboxylic acid group at the 3-position significantly modulates the molecule's electronic and steric properties, opening avenues for a variety of biological activities. The 4-amino group is crucial for the antimalarial activity of many compounds in this class, while the 3-carboxylic acid moiety is a key feature of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[4][5]

The diverse biological activities associated with this scaffold include:

  • Antimalarial: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs.[3][4]

  • Anticancer: Certain quinoline-3-carboxylic acid derivatives have shown promise as anticancer agents.[5]

  • Antibacterial: The quinolone-3-carboxylic acid motif is the basis for a major class of antibiotics.[6]

  • Protein Kinase Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[7]

Synthetic Strategies for the 4-Aminoquinoline-3-carboxylic Acid Core

A generalized synthetic workflow for a substituted 4-aminoquinoline-3-carboxylic acid is presented below. This would likely start with a substituted aniline, in this case, p-toluidine (4-methylaniline), and proceed through a cyclization reaction to form the quinoline core, followed by functional group manipulations to introduce the amino and carboxylic acid moieties.

G cluster_0 Core Synthesis cluster_1 Functional Group Interconversion A Substituted Aniline (e.g., 4-methylaniline) C Gould-Jacobs Reaction A->C B Cyclization Precursor (e.g., Diethyl ethoxymethylenemalonate) B->C D 4-Hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester C->D Heat E Hydrolysis D->E F 4-Hydroxy-6-methylquinoline-3-carboxylic acid E->F Base or Acid G Amination F->G H 4-Amino-6-methylquinoline-3-carboxylic acid G->H Aminating Agent

Caption: Plausible synthetic workflow for 4-Amino-6-methylquinoline-3-carboxylic acid.

Experimental Protocol: A Generalized Gould-Jacobs Approach

The following is a generalized, illustrative protocol for the synthesis of a 4-hydroxyquinoline-3-carboxylic acid intermediate, a likely precursor to the target compound. Note: This is a representative protocol and would require optimization for the specific synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid.

Step 1: Synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester

  • Reactants: 4-methylaniline and diethyl ethoxymethylenemalonate.

  • Procedure: a. A mixture of 4-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. b. The reaction mixture is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C for 30-60 minutes to effect cyclization. c. The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried to yield the 4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester.

Step 2: Hydrolysis to 4-Hydroxy-6-methylquinoline-3-carboxylic acid

  • Reactant: 4-Hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester.

  • Procedure: a. The ester from Step 1 is suspended in an aqueous solution of sodium hydroxide (e.g., 10%). b. The mixture is heated to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC). c. The solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. d. The solid is collected by filtration, washed with water, and dried.

Step 3: Amination to 4-Amino-6-methylquinoline-3-carboxylic acid

The conversion of the 4-hydroxy group to a 4-amino group is a critical and often challenging step. A common method involves the conversion of the 4-hydroxy to a 4-chloro intermediate, followed by nucleophilic substitution with an amine source.

  • Reactant: 4-Hydroxy-6-methylquinoline-3-carboxylic acid.

  • Procedure: a. The 4-hydroxyquinoline is first converted to the 4-chloroquinoline derivative using a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[6] This reaction is typically performed in a suitable solvent or neat at elevated temperatures. b. The resulting 4-chloroquinoline-3-carboxylic acid (or its ester, to protect the carboxylic acid) is then reacted with an aminating agent, such as ammonia or a protected amine, in a suitable solvent under pressure and/or with heating to displace the chloride and form the 4-aminoquinoline.[5] c. If an ester was used for protection, a final hydrolysis step is required to yield the target 4-Amino-6-methylquinoline-3-carboxylic acid.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminoquinoline-3-carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring.

SAR cluster_SAR Key Structural Features for Biological Activity A 4-Amino Group (Key for antimalarial activity) D Quinoline Core (Planar scaffold for intercalation/binding) A->D influences B 3-Carboxylic Acid (Essential for antibacterial activity, influences solubility) B->D influences C 6-Methyl Group (Modulates lipophilicity and metabolic stability) C->D influences

Caption: Key structural features influencing the biological activity of 4-Amino-6-methylquinoline-3-carboxylic acid.

  • The 4-Amino Group: For antimalarial activity, the 4-amino group is often essential. Modifications to this group, such as the introduction of an alkyl side chain, can significantly impact potency and pharmacokinetic properties.[4] The basicity of the nitrogen atom is also a critical factor.[9]

  • The 3-Carboxylic Acid: This group is a hallmark of quinolone antibiotics and is crucial for their interaction with bacterial topoisomerases.[5] It also significantly influences the molecule's solubility and ability to form salts.

  • The 6-Methyl Group: Substitution at the 6- and 7-positions of the quinoline ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. An electron-donating group like methyl at the 6-position may influence the basicity of the quinoline nitrogen and impact interactions with biological targets.

  • The Quinoline Ring: The planar aromatic system of the quinoline ring is thought to be important for intercalation with DNA or for π-π stacking interactions with amino acid residues in enzyme active sites.[10]

Potential Applications and Future Directions

Given the pharmacological pedigree of its core scaffold, 4-Amino-6-methylquinoline-3-carboxylic acid holds potential in several areas of drug discovery.

  • Antimalarial Drug Development: As a 4-aminoquinoline, it is a candidate for derivatization to create novel antimalarial agents, particularly against resistant strains of Plasmodium falciparum.[11]

  • Antibacterial Agents: The presence of the 3-carboxylic acid suggests that it could serve as a starting point for the development of new quinolone antibiotics.

  • Anticancer Therapeutics: The quinoline scaffold is present in a number of anticancer drugs, and new derivatives are continually being explored for their cytotoxic effects on tumor cell lines.[5]

Further research is warranted to synthesize 4-Amino-6-methylquinoline-3-carboxylic acid and its derivatives and to evaluate their biological activities in a range of in vitro and in vivo assays. Spectroscopic characterization (NMR, IR, Mass Spectrometry) will be essential to confirm its structure and purity.[12]

Conclusion

4-Amino-6-methylquinoline-3-carboxylic acid represents an intriguing, yet underexplored, molecule within the pharmacologically significant class of 4-aminoquinoline-3-carboxylic acids. While specific data on this compound is scarce, a deep understanding of the structure-activity relationships and synthetic methodologies for this scaffold provides a solid foundation for future research. This technical guide has outlined the key chemical features, plausible synthetic routes, and potential therapeutic applications of this molecule, offering a roadmap for scientists and researchers aiming to exploit the rich medicinal chemistry of the quinoline core. The continued exploration of such "privileged scaffolds" is a vital strategy in the ongoing quest for novel and effective therapeutic agents.

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  • Katiyar, S. B., Singh, P., & Puri, S. K. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(15), 3687–3693.
  • Vettorazzi, A., Garcia, G., Das Neves, R. P., Mishra, M., Meira, C. S., Moreira, D. R. M., ... & Soares, M. B. P. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 11(11), e0166630.
  • Solomon, V. R., & Lee, H. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4238-4241.
  • de Kock, C., Smith, P. J., Egan, T. J., & Chibale, K. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(12), 1218–1222.
  • Singh, S., Agarwal, D., Sharma, K., Singh, A., & Sharma, M. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. Experimental Parasitology, 170, 137-145.
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2012). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 21(8), 1848-1855.
  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.
  • Manfroni, G., Cannalire, R., Cilibrizzi, A., Barreca, M. L., & Cecchetti, V. (2015). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 22(1), 108-135.
  • Stanczak, A., Grabowski, K., & Fidecka, S. (2006). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. European Journal of Medicinal Chemistry, 41(11), 1330-1337.
  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2006). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
  • PrepChem. (n.d.). Synthesis of quinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Retrieved from [Link]

  • Sertbakan, T. R., & Akyuz, S. (2016). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Journal of Molecular Structure, 1108, 851-861.
  • Alqahtani, A. M. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5431.
  • Singh, G., & Kumar, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 12(5), 2416-2429.
  • Egan, T. J. (2008). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Mini reviews in medicinal chemistry, 8(11), 1147-1157.
  • Kumar, A., Singh, B. K., & Kumar, R. (2021).
  • Bawa, S., & Kumar, S. (2022). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application of 4-Amino-6-methylquinoline-3-carboxylic acid in cancer cell lines

As a Senior Application Scientist, I have structured this guide to provide a comprehensive and scientifically rigorous framework for investigating the potential of novel quinoline derivatives, using 4-Amino-6-methylquino...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I have structured this guide to provide a comprehensive and scientifically rigorous framework for investigating the potential of novel quinoline derivatives, using 4-Amino-6-methylquinoline-3-carboxylic acid as a representative compound. It is important to note that while the broader class of quinoline-containing compounds has shown promise in oncology research, specific data on 4-Amino-6-methylquinoline-3-carboxylic acid is not extensively available in the public domain. Therefore, this document serves as a detailed roadmap for initiating such an investigation, grounded in established methodologies for a compound of this class.

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including notable anti-malarial, anti-bacterial, and anti-cancer properties. Its rigid, planar structure and ability to intercalate with DNA, as well as interact with various enzymatic targets, make it a fertile ground for the development of novel therapeutic agents. Within the diverse family of quinoline derivatives, those bearing a carboxylic acid at the 3-position are of particular interest due to their potential to act as bioisosteres of natural amino acids or to chelate metal ions crucial for enzymatic function.

This application note provides a comprehensive guide for the initial in vitro evaluation of 4-Amino-6-methylquinoline-3-carboxylic acid, a representative member of this class, against various cancer cell lines. The protocols and methodologies outlined herein are designed to establish a foundational understanding of the compound's cytotoxic and cytostatic effects, offering insights into its potential mechanism of action.

Compound Profile: 4-Amino-6-methylquinoline-3-carboxylic acid

PropertyValueSource
IUPAC Name 4-amino-6-methylquinoline-3-carboxylic acidPubChem
Molecular Formula C11H10N2O2PubChem
Molecular Weight 202.21 g/mol PubChem
CAS Number 35576-92-0PubChem
Predicted Solubility Low in aqueous media, higher in organic solvents like DMSO.General Knowledge

Note on Handling and Preparation: 4-Amino-6-methylquinoline-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or chemical fume hood. For in vitro assays, a stock solution should be prepared in sterile, anhydrous dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions to working concentrations should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).

Phase 1: Determining Cytotoxicity and Anti-proliferative Effects

The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. This allows for the calculation of key quantitative metrics such as the IC50 (half-maximal inhibitory concentration), which is essential for designing subsequent mechanistic studies.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 4-Amino-6-methylquinoline-3-carboxylic acid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Amino-6-methylquinoline-3-carboxylic acid in complete medium from the DMSO stock. The final concentrations should typically range from low micromolar to high micromolar (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Expected Data Output and Interpretation

The results of the MTT assay can be summarized in a table as shown below, allowing for a direct comparison of the compound's potency across different cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Hypothetical Value]
A549Lung Carcinoma[Hypothetical Value]
HCT116Colorectal Carcinoma[Hypothetical Value]
Normal FibroblastsNon-cancerous control[Hypothetical Value]

A lower IC50 value indicates greater potency. A significantly higher IC50 in normal cells compared to cancer cells would suggest a favorable therapeutic window.

Phase 2: Investigating the Mechanism of Cell Death

Once it is established that 4-Amino-6-methylquinoline-3-carboxylic acid reduces cell viability, the next logical step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • 4-Amino-6-methylquinoline-3-carboxylic acid

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Amino-6-methylquinoline-3-carboxylic acid at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

  • Data Interpretation: An increase in the percentage of cells in the Q4 and Q2 quadrants in treated samples compared to the control indicates that the compound induces apoptosis.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Compound (IC50 concentrations) incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 harvest Harvest Cells (Adherent + Floating) incubate2->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate3 Incubate in Dark (15 min) stain->incubate3 flow Acquire Data on Flow Cytometer incubate3->flow quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) flow->quantify

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Phase 3: Elucidating Potential Signaling Pathways

Quinoline derivatives are known to interact with a variety of cellular targets, including tyrosine kinases, topoisomerases, and components of the PI3K/Akt/mTOR pathway. Identifying the modulated pathways is crucial for understanding the compound's mechanism of action.

Hypothesized Mechanism of Action

Based on the known activities of similar quinoline structures, 4-Amino-6-methylquinoline-3-carboxylic acid could potentially exert its anti-cancer effects by inhibiting key signaling pathways involved in cell survival and proliferation. A plausible hypothesis is the inhibition of a receptor tyrosine kinase (RTK), leading to downstream suppression of the PI3K/Akt pathway.

G Compound 4-Amino-6-methylquinoline- 3-carboxylic acid RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibition PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Hypothesized signaling pathway inhibited by the compound.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Western blotting can be used to measure the levels of key proteins in a signaling cascade, providing evidence for the pathway's involvement. This protocol aims to assess the phosphorylation status of Akt, a central node in the PI3K/Akt pathway.

Materials:

  • Treated cell lysates from Protocol 2

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells from the treatment groups (as in the apoptosis assay) using ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control like GAPDH to ensure equal protein loading.

Data Interpretation: A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt in the compound-treated samples compared to the vehicle control would support the hypothesis that 4-Amino-6-methylquinoline-3-carboxylic acid inhibits the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This application note outlines a systematic, three-phase approach to the initial in vitro characterization of 4-Amino-6-methylquinoline-3-carboxylic acid as a potential anti-cancer agent. By first establishing its cytotoxic potency, then identifying the induced mode of cell death, and finally probing a key survival pathway, researchers can build a strong foundational dataset. Positive and compelling results from these studies would justify advancing the compound to more complex investigations, including cell cycle analysis, in vivo xenograft models, and detailed target identification studies. The methodologies described herein are robust, widely accepted, and provide a clear path for evaluating the therapeutic potential of novel quinoline derivatives in oncology.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]

  • Mushtaq, S., Abbasi, M. A., Shahzadi, S., Akhtar, M. N., & Saleem, H. (2018). Quinoline and Quinoline-Based Heterocycles as Promising Scaffolds for the Discovery of Potent Antitumor Agents: A Review. Mini reviews in medicinal chemistry, 18(18), 1553–1574. [Link]

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 100, 1-12. [Link]

Application

Application Notes and Protocols for the Study of 4-Amino-6-methylquinoline-3-carboxylic acid as a Protein Kinase CK2 Inhibitor

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the experimental evaluation of 4-Amino-6-methylquinoline-3-carboxylic acid as a potential inhibit...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental evaluation of 4-Amino-6-methylquinoline-3-carboxylic acid as a potential inhibitor of Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a constitutively active serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various diseases, most notably cancer, making it a prime target for therapeutic intervention. The quinoline scaffold is a recognized pharmacophore in kinase inhibition.[1] This guide offers a detailed rationale for experimental design, step-by-step protocols for biochemical assays, and methodologies for data analysis to characterize the inhibitory potential and mechanism of action of this compound.

Introduction: The Rationale for Investigation

Protein Kinase CK2 is a crucial regulator of cellular homeostasis, and its aberrant activity is a hallmark of many cancers.[2][3] The development of small molecule inhibitors targeting CK2 is therefore an area of intense research. The quinoline ring system is a "privileged structure" in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases.[1] Derivatives of 3-quinoline carboxylic acid have been successfully identified as potent inhibitors of CK2.[1]

4-Amino-6-methylquinoline-3-carboxylic acid, the subject of this guide, combines the quinoline core with amino and carboxylic acid functional groups. These moieties can form key hydrogen bonds and electrostatic interactions within the enzyme's active site, making it a promising candidate for CK2 inhibition. This guide provides the experimental framework to test this hypothesis, from initial screening to detailed mechanistic studies.

Pre-Experimental Considerations

Before initiating enzymatic assays, it is crucial to characterize the test compound and prepare the necessary reagents.

Compound Handling and Preparation
  • Solubility Testing: The solubility of 4-Amino-6-methylquinoline-3-carboxylic acid must be determined in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10-50 mM). The final concentration of DMSO in the assay should be kept low (ideally ≤1%) to avoid solvent-induced enzyme inhibition.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO. For example, to make a 10 mM stock, dissolve 2.032 mg of the compound (Molecular Weight: 203.19 g/mol ) in 1 mL of DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Reagent Preparation
  • Kinase Buffer: The composition of the kinase buffer is critical for optimal enzyme activity. A typical buffer for CK2 assays includes a buffering agent (e.g., Tris-HCl or HEPES), a magnesium salt (as Mg-ATP is the co-substrate), and additives to maintain protein stability (e.g., DTT and BSA).

  • Enzyme and Substrate: Recombinant human Protein Kinase CK2α or the CK2α/β holoenzyme can be commercially sourced. A specific peptide substrate, such as RRRADDSDDDDD, is commonly used for in vitro CK2 activity assays.[4]

Experimental Workflow: A Step-by-Step Guide

The experimental workflow is designed to progressively characterize the inhibitory activity of 4-Amino-6-methylquinoline-3-carboxylic acid.

G cluster_0 Phase 1: Initial Screening & IC50 Determination cluster_1 Phase 2: Mechanism of Action Studies A Prepare Serial Dilutions of Inhibitor B Enzyme Activity Assay (Fixed Enzyme & Substrate) A->B C Data Analysis: Calculate % Inhibition B->C D Generate Dose-Response Curve & Determine IC50 C->D E Vary Substrate & Inhibitor Concentrations D->E Proceed if IC50 is promising F Measure Initial Reaction Velocities E->F G Data Analysis: Lineweaver-Burk & Dixon Plots F->G H Determine Inhibition Type (e.g., Competitive) & Ki G->H

Caption: Experimental workflow for characterizing an enzyme inhibitor.

Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[5]

Objective: To determine the concentration of 4-Amino-6-methylquinoline-3-carboxylic acid required to inhibit 50% of CK2 activity.

Materials:

  • Recombinant human Protein Kinase CK2

  • CK2 Peptide Substrate (e.g., RRRADDSDDDDD)

  • 4-Amino-6-methylquinoline-3-carboxylic acid in DMSO

  • ATP

  • Kinase Assay Buffer

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well white assay plates

  • Multichannel pipette

  • Plate reader (luminometer)

Procedure:

  • Serial Dilution of Inhibitor: Prepare a serial dilution of the 4-Amino-6-methylquinoline-3-carboxylic acid stock solution in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for 0% inhibition control) to the wells of the assay plate.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, CK2 enzyme, and the peptide substrate. The concentrations of enzyme and substrate should be optimized beforehand to ensure the reaction is in the linear range.

  • Enzyme-Inhibitor Pre-incubation: Add the reaction mixture to each well. Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final concentration of ATP should be at or near its Michaelis constant (Km) for CK2 to provide a sensitive measure of inhibition.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear phase.

  • Reaction Termination and Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Data Collection: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Inhibitor Conc. (µM)% Inhibition (Hypothetical)
10098.5
33.395.2
11.188.7
3.775.1
1.252.3
0.428.9
0.110.5
0.052.1
0.010.5
00

Hypothetical IC50: ~1.1 µM

Protocol 2: Mechanism of Action Studies

These studies determine how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, or uncompetitive inhibition).[5]

Objective: To elucidate the mechanism by which 4-Amino-6-methylquinoline-3-carboxylic acid inhibits CK2.

Procedure:

  • Perform the kinase assay as described in Protocol 1, but with a matrix of varying concentrations of both the inhibitor and the ATP substrate.

  • Use several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value) and a range of ATP concentrations (e.g., from 0.2x to 5x the Km of ATP).

  • Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

Data Analysis:

  • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[ATP] for each inhibitor concentration. The pattern of the lines indicates the mechanism of inhibition.[7][8][9]

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

  • Dixon Plot: Plot 1/V₀ versus inhibitor concentration ([I]) at different fixed ATP concentrations. This plot can be used to determine the inhibition constant (Ki).[10][11][12]

G x0 x1 x0->x1 1/[S] y0 y1 y0->y1 1/V uninhibited uninhibited->y1 Uninhibited inhibited_comp inhibited_comp->y1 Competitive

Caption: Lineweaver-Burk plot for competitive inhibition.

Troubleshooting

IssuePossible CauseRecommendation
High variability between replicatesPipetting errors, inconsistent cell seeding, or edge effects.Use calibrated pipettes and a multichannel pipette for consistency. Avoid using the outer wells of the plate.[13]
No inhibition observedInhibitor is inactive, concentration is too low, or assay conditions are not optimal.Verify compound integrity. Test a broader and higher range of concentrations. Re-optimize assay conditions.
>100% activity at low inhibitor concentrationsCompound may have activating effects at low doses or could be an artifact.Carefully repeat the experiment with a narrower concentration range at the low end.[14]
Assay signal is too lowInsufficient enzyme or substrate, or suboptimal buffer conditions.Increase enzyme/substrate concentration. Optimize buffer pH and components.

Conclusion

This guide provides a robust framework for the systematic evaluation of 4-Amino-6-methylquinoline-3-carboxylic acid as a Protein Kinase CK2 inhibitor. By following these detailed protocols, researchers can obtain reliable data on the compound's inhibitory potency and mechanism of action, which are critical for its further development as a potential therapeutic agent.

References

  • A graphical method for determining inhibition constants. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Dixon Plots Definition. (n.d.). Fiveable. Available at: [Link]

  • Lineweaver–Burk plot. (n.d.). Wikipedia. Available at: [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). MedSchoolCoach. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Enzyme inhibitors. (n.d.). University College London. Available at: [Link]

  • How can you determine the type of inhibitor from a Dixon Plot (1/V vs [Inhibitor])?. (2023). Brainly. Available at: [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health. Available at: [Link]

  • Lineweaver–Burk Plot. (2022). Microbe Notes. Available at: [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Available at: [Link]

  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

  • In vitro and in vivo assays of protein kinase CK2 activity. (n.d.). PubMed. Available at: [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2014). ACS Publications. Available at: [Link]

  • Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. (n.d.). National Institutes of Health. Available at: [Link]

  • A Quick Introduction to Graphviz. (2017). Ry's Blog. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Available at: [Link]

  • Graphviz workflow 1. (2023). YouTube. Available at: [Link]

  • Graphviz. (n.d.). Graphviz. Available at: [Link]

  • Assessment of CK2 kinase activity. CK2 inhibitors efficiently inhibit... (n.d.). ResearchGate. Available at: [Link]

  • CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit. (n.d.). MBL Life Science. Available at: [Link]

  • Graphviz tutorial. (2021). YouTube. Available at: [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Available at: [Link]

  • What troubleshooting is recommended if the reaction is being inhibited?. (n.d.). PCR Biosystems. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. Available at: [Link]

  • Can anyone help with a query on enzyme inhibition and activation?. (2014). ResearchGate. Available at: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Available at: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). ACS Publications. Available at: [Link]

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Method

Application Note: 4-Amino-6-methylquinoline-3-carboxylic Acid as a Novel Fluorophore for Cellular Imaging

Introduction: The Promise of Quinoline Scaffolds in Bio-imaging Quinoline, a heterocyclic aromatic compound, forms the core of many molecules with significant biological and pharmacological activities.[1] Its rigid struc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline Scaffolds in Bio-imaging

Quinoline, a heterocyclic aromatic compound, forms the core of many molecules with significant biological and pharmacological activities.[1] Its rigid structure and inherent fluorescence have made it a privileged scaffold in the design of fluorescent probes for bio-imaging.[1] These probes are invaluable tools in molecular biology and drug development, offering high sensitivity and spatiotemporal resolution for visualizing cellular structures and dynamic processes.[1] This application note details the fluorescent properties and provides a protocol for the use of a specific derivative, 4-Amino-6-methylquinoline-3-carboxylic acid, as a novel fluorescent probe for cellular imaging.

The structure of 4-Amino-6-methylquinoline-3-carboxylic acid, featuring an electron-donating amino group and an electron-withdrawing carboxylic acid group on the quinoline core, suggests it functions as a "push-pull" fluorophore. This configuration often leads to interesting photophysical phenomena such as intramolecular charge transfer (ICT), making the probe's fluorescence sensitive to its local environment.[2] This sensitivity, known as solvatochromism, is a highly desirable characteristic for a cellular imaging agent, as it can potentially report on the polarity of its binding site within the cell.

Principle of Operation: A Solvatochromic Probe for Cellular Environments

The fluorescence of 4-Amino-6-methylquinoline-3-carboxylic acid is predicated on the principles of solvatochromism and intramolecular charge transfer. In non-polar environments, the probe is expected to exhibit strong fluorescence with a shorter wavelength emission. As the polarity of the surrounding medium increases, the excited state of the molecule is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum and often a decrease in fluorescence quantum yield.[2][3][4][5][6] This property allows the probe to provide information about the hydrophobicity of its localization within the cell, for instance, distinguishing between the lipid-rich environment of droplets and the more aqueous cytoplasm.

The amino group at the 4-position and the carboxylic acid group at the 3-position are crucial for these properties. The lone pair of electrons on the amino group can be delocalized across the quinoline ring system upon photoexcitation, a process that is influenced by the electronic nature of the carboxylic acid group and the polarity of the solvent.

Photophysical Properties

While extensive characterization of 4-Amino-6-methylquinoline-3-carboxylic acid is ongoing, the following table presents expected photophysical properties based on data from structurally similar aminoquinoline derivatives.[2][3][4][5][6] These values should be considered as a guide for initial experimental design and are subject to empirical verification.

PropertyExpected ValueInfluence of Environment
Absorption Maximum (λabs) 350 - 380 nmMinor red-shift with increasing solvent polarity.
Emission Maximum (λem) 450 - 550 nmSignificant red-shift with increasing solvent polarity.
Stokes Shift 100 - 170 nmIncreases with solvent polarity.
Quantum Yield (Φ) 0.1 - 0.6Generally higher in non-polar solvents.
Molar Extinction Coefficient (ε) 10,000 - 25,000 M-1cm-1Relatively stable across different solvents.

Experimental Protocols

I. Preparation of Staining Solution

Rationale: A stock solution in a polar, water-miscible solvent like DMSO is crucial for ensuring the probe is fully dissolved before being diluted into an aqueous buffer for cell staining. The final working concentration needs to be optimized to achieve sufficient signal without causing cellular toxicity or probe aggregation.

Materials:

  • 4-Amino-6-methylquinoline-3-carboxylic acid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of 4-Amino-6-methylquinoline-3-carboxylic acid by dissolving the appropriate amount of powder in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, prepare a fresh working solution by diluting the 10 mM stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

II. Live-Cell Staining and Imaging

Rationale: This protocol outlines the general steps for staining live cells. The incubation time and temperature are critical parameters that affect probe uptake and localization. Imaging is performed in a medium that maintains cell viability.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Staining solution (from Protocol I)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set for the probe's expected excitation/emission)

Protocol:

  • Grow cells to 70-80% confluency on a suitable imaging vessel.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

  • Proceed with imaging on a fluorescence microscope.

Workflow for Cellular Imaging

G cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging stock Prepare 10 mM Stock in DMSO working Dilute to 1-10 µM Working Solution in PBS stock->working culture Culture Cells to 70-80% Confluency working->culture wash1 Wash with PBS culture->wash1 incubate Incubate with Staining Solution (15-30 min) wash1->incubate wash2 Wash with PBS (2x) incubate->wash2 add_media Add Fresh Culture Medium wash2->add_media image Fluorescence Microscopy add_media->image analyze Image Analysis image->analyze

Caption: Workflow for staining and imaging live cells.

Data Analysis and Interpretation

The localization of 4-Amino-6-methylquinoline-3-carboxylic acid within the cell will provide insights into its potential applications. For instance, accumulation in lipid droplets would suggest utility as a lipid stain, and its emission spectrum in that environment would be indicative of a non-polar localization. Conversely, diffuse cytoplasmic staining would suggest different physicochemical properties and potential applications.

It is important to acquire images in multiple channels if co-localization with known organelle markers is desired. Quantitative analysis of fluorescence intensity and spectral imaging can provide more detailed information about the cellular environment.

Troubleshooting

  • Low Signal: Increase the concentration of the working solution or the incubation time. Ensure the filter sets on the microscope are appropriate for the probe's spectral properties.

  • High Background: Decrease the concentration of the working solution or reduce the incubation time. Ensure adequate washing steps are performed.

  • Cell Toxicity: Reduce the concentration of the probe and/or the incubation time. Perform a cell viability assay to determine the toxic concentration.

Synthesis and Characterization

The synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid can be achieved through established methods for quinoline synthesis, such as the Pfitzinger or Doebner-von Miller reactions, followed by appropriate functional group manipulations. Characterization of the final compound should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. The photophysical properties should be characterized using UV-Vis and fluorescence spectroscopy in a range of solvents of varying polarity.

Conclusion

4-Amino-6-methylquinoline-3-carboxylic acid represents a promising new fluorescent probe for cellular imaging. Its expected solvatochromic properties make it a potentially valuable tool for investigating the polarity of subcellular environments. The protocols provided herein offer a starting point for researchers to explore the applications of this and other novel quinoline-based fluorophores in their own experimental systems. Further characterization and optimization will undoubtedly expand the utility of this class of compounds in the fields of cell biology and drug discovery.

References

  • ResearchGate. (n.d.). a UV-Vis absorption of aminoquinoline 4 in various solvents. b... [Image]. Retrieved from [Link]

  • Chenoweth, D. M., & Henvironment, P. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Kao, C.-L., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
  • Jian, C., et al. (n.d.). Smartphone-assisted fluorescent probe based on quinoline salts for detecting bisulfite and its application in cells and zebrafish imaging. Semantic Scholar. [Link]

  • Misu, T., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17737. [Link]

  • Pandey, N., et al. (2021). Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 1), 120498. [Link]

  • ResearchGate. (n.d.). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Retrieved from [Link]

  • Pandey, N., et al. (2021). Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. ResearchGate. [Link]

  • Pandey, N., et al. (2022). Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 1), 120498. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of fluorescent nucleosides with 6-amino and 4-carboxylate... [Image]. Retrieved from [Link]

  • Maccioni, E., et al. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed.
  • Singh, K., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(24), 17953-17975. [Link]

  • Al-Ghorbani, M., et al. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

Sources

Application

Preparation of Stock Solutions of 4-Amino-6-methylquinoline-3-carboxylic acid

An Application Note and Protocol Guide Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed protocols and technical insights for the preparation of stock solutions of 4-Am...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and technical insights for the preparation of stock solutions of 4-Amino-6-methylquinoline-3-carboxylic acid (CAS No. 68313-46-2), a compound of interest in pharmaceutical research and drug development. Due to the compound's chemical structure, featuring both a basic amino group and an acidic carboxylic acid group on a quinoline core, achieving complete solubilization requires a careful selection of solvent and technique. This document outlines two primary methods: dissolution in an organic solvent (DMSO) for a high-concentration primary stock, and preparation of an aqueous stock solution via pH modification. The causality behind each step is explained to ensure protocol robustness and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring reliable and stable solutions for experimental assays.

Compound Properties and Characteristics

Understanding the physicochemical properties of 4-Amino-6-methylquinoline-3-carboxylic acid is fundamental to developing an effective solubilization strategy. The molecule's amphoteric nature, possessing both acidic and basic functional groups, alongside a largely nonpolar aromatic core, dictates its solubility profile.

PropertyValueSource
CAS Number 68313-46-2[1][2]
Molecular Formula C₁₁H₁₀N₂O₂Inferred from Structure
Molecular Weight 202.21 g/mol Inferred from Formula
Appearance Typically a solid (e.g., light cream powder)[3]
Solubility Profile Poorly soluble in neutral aqueous solutions. Solubility is highly pH-dependent and can be achieved in organic solvents like DMSO.[4]

Safety and Handling Precautions

As with any laboratory chemical, proper safety protocols must be observed. The following guidelines are synthesized from standard Safety Data Sheets (SDS) for quinoline derivatives and related compounds.[1][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[1]

  • Engineering Controls: Handle the solid compound and prepare solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1] Ensure adequate ventilation.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.[5] Prevent dust formation when working with the solid powder.[1]

  • Storage: Store the solid compound and resulting stock solutions in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term stability, storage at -20°C is often recommended for solutions.[6]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

    • On Skin Contact: Immediately wash off with soap and plenty of water. If irritation occurs, get medical advice.[5][7]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[1]

The Science of Solubilization for Quinolone Carboxylic Acids

The solubility of quinoline carboxylic acid derivatives is governed by the interplay of their functional groups and the pH of the solvent system.[4] The carboxylic acid moiety (pKa typically ~4-5) is protonated and thus uncharged at acidic pH, contributing to low aqueous solubility. Conversely, the amino group (pKa varies) can be protonated at acidic pH. The key to aqueous solubility lies in pH manipulation.

By increasing the pH to a basic level (e.g., pH > 8), the carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and thus more soluble in aqueous media.[4] This principle is the foundation of Protocol 2.

For non-aqueous applications or for creating a high-concentration master stock, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is highly effective. DMSO can disrupt the crystal lattice of the solid and form favorable interactions with the compound, overcoming the poor solubility observed in neutral water.[4] However, it is critical to use anhydrous (moisture-free) DMSO, as absorbed water can reduce the solubility of certain compounds.[8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock in DMSO

This protocol is ideal for creating a primary stock solution that can be serially diluted into aqueous buffers for final experimental concentrations. The final DMSO concentration in the assay should be minimized (typically <1%, often <0.1%) to avoid solvent-induced artifacts.[4]

Materials:

  • 4-Amino-6-methylquinoline-3-carboxylic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Cryogenic vials for storage

Step-by-Step Methodology:

  • Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Mass (mg) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weighing: Accurately weigh the calculated mass of the solid compound in a suitable container (e.g., a microcentrifuge tube or directly into a volumetric flask) within a chemical fume hood.

  • Solvent Addition: Add approximately 80% of the final required volume of anhydrous DMSO to the vessel containing the solid.

  • Dissolution: Cap the vessel securely and vortex thoroughly. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but check for compound stability under these conditions first. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Final Volume Adjustment: Once fully dissolved, add anhydrous DMSO to reach the final target volume. Mix again to ensure homogeneity.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in labeled cryogenic vials. Store tightly sealed at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol is designed for experiments where organic solvents are not permissible. It relies on converting the carboxylic acid to its more soluble salt form.

Materials:

  • 4-Amino-6-methylquinoline-3-carboxylic acid (solid)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Nuclease-free or cell culture grade water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Calibrated analytical balance

  • Appropriate glassware

Step-by-Step Methodology:

  • Calculation: Determine the required mass of the compound for the desired final concentration and volume.

  • Weighing: Accurately weigh the solid compound into a beaker or flask.

  • Initial Suspension: Add approximately 80% of the final required volume of high-purity water. The compound will likely not dissolve and will form a suspension. Place the vessel on a magnetic stirrer.

  • pH Adjustment: While stirring, add 1 M NaOH dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter. As the pH increases, the solid will begin to dissolve as the carboxylate salt is formed.

  • Complete Dissolution: Continue adding NaOH dropwise until all the solid has dissolved. The target pH will typically be in the basic range (e.g., pH 8-10). Avoid making the solution excessively alkaline unless required for the specific application.

  • Final Volume & pH Check: Transfer the clear solution to a volumetric flask. Rinse the original beaker with a small amount of water and add it to the flask to ensure a complete transfer. Adjust to the final volume with water. Re-check the pH and adjust if necessary.

  • Sterilization and Storage: If for use in cell culture, sterile-filter the final solution through a 0.22 µm filter. Aliquot and store at 4°C for short-term use or -20°C for long-term storage.

Workflow and Troubleshooting

The following diagram outlines the decision-making process for preparing a stock solution.

G cluster_input Starting Material cluster_decision Assay Compatibility? cluster_proto1 Protocol 1: Organic Stock cluster_proto2 Protocol 2: Aqueous Stock Compound Solid 4-Amino-6-methyl- quinoline-3-carboxylic acid Decision Is an organic solvent (e.g., DMSO) tolerable? Compound->Decision P1_Step1 Weigh Compound Decision->P1_Step1 Yes P2_Step1 Weigh Compound & Suspend in H2O Decision->P2_Step1 No P1_Step2 Add Anhydrous DMSO P1_Step1->P1_Step2 P1_Step3 Vortex / Gentle Heat P1_Step2->P1_Step3 P1_Stock High-Concentration DMSO Stock P1_Step3->P1_Stock P2_Step2 Add 1M NaOH Dropwise (Monitor pH) P2_Step1->P2_Step2 P2_Step3 Ensure Complete Dissolution P2_Step2->P2_Step3 P2_Stock Aqueous Stock (pH-Adjusted) P2_Step3->P2_Stock

Caption: Decision workflow for stock solution preparation.

Troubleshooting Common Issues:

IssuePossible CauseRecommended Solution
Compound fails to dissolve in DMSO Insufficient solvent; low-quality or wet DMSO; compound has very low solubility.Try gentle warming (37°C). Use fresh, anhydrous DMSO.[8] Consider preparing a more dilute stock solution.
Precipitation occurs when diluting DMSO stock into aqueous buffer The compound's solubility limit in the final aqueous buffer has been exceeded.Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing.[4] Decrease the final concentration. Increase the percentage of co-solvent if the assay allows.
Aqueous solution is cloudy or has particulates after pH adjustment Incomplete dissolution; pH is not high enough; impurities in the compound.Add another drop or two of 1 M NaOH to slightly increase the pH. If cloudiness persists, attempt filtration through a 0.45 µm filter.
Stock solution changes color or precipitates over time in storage Compound degradation or instability.Prepare fresh stock solutions more frequently. Store at -80°C instead of -20°C. Protect from light by using amber vials.

References

  • TCI Chemicals. (2025).
  • Fisher Scientific. (2025).
  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2024).
  • Echemi. (n.d.). 4-AMINOQUINOLINE-3-CARBOXYLIC ACID SDS, 68313-46-2 Safety Data Sheets.
  • Benchchem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Advanced Journal of Chemistry, Section A. (n.d.).
  • PubChem - NIH. (n.d.). Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971.
  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1.
  • Chem-Impex. (n.d.). 4-Hydroxy-6-methylquinoline-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-6-methylquinoline-3-carboxylic acid 35973-18-3.
  • BLD Pharm. (n.d.). 21872-88-8|6-Aminoquinoline-3-carboxylic acid.
  • PubChem - NIH. (n.d.). 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502.
  • National Institutes of Health (NIH). (n.d.).
  • Journal of Pharmaceutical and Biomedical Analysis. (2011). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
  • Biosynth. (n.d.). 4-Aminoquinoline-3-carboxylic acid | 68313-46-2 | TCA31346.
  • United States Biological. (n.d.). 4-Hydroxy-6-methylquinoline-3-carboxylic acid - Data Sheet.

Sources

Method

Application Note &amp; Protocols: A Tiered Strategy for Assessing the Cell Permeability of 4-Amino-6-methylquinoline-3-carboxylic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the cell permeability of 4-Amino-6-methylquinoline-3-carboxylic acid. Quinoline derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the cell permeability of 4-Amino-6-methylquinoline-3-carboxylic acid. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, making the assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, particularly membrane permeability, a critical step in early drug discovery.[1][2] We present a tiered, field-proven strategy, beginning with a high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion, followed by the gold-standard Caco-2 cell-based assay to investigate active transport mechanisms and predict in vivo intestinal absorption. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and includes methods for robust data interpretation.

Introduction: The Critical Role of Permeability

The journey of an orally administered drug from the gastrointestinal (GI) tract to its target site is fundamentally governed by its ability to cross biological membranes. Permeability, a measure of this transport, is a cornerstone of the ADME profile that dictates a compound's bioavailability and ultimate therapeutic efficacy.[3][4] Compounds with poor permeability are often subject to high first-pass metabolism and low absorption, leading to failure in later stages of drug development.

4-Amino-6-methylquinoline-3-carboxylic acid belongs to the quinoline class of heterocyclic compounds, which are of significant interest due to their diverse biological activities.[1] The presence of both an amino group (basic) and a carboxylic acid group (acidic) suggests that the compound is amphoteric, and its charge state—and therefore its solubility and permeability—will be highly dependent on pH.[2]

This application note details a logical, tiered workflow to comprehensively characterize the permeability of this compound, providing the critical data needed to advance promising drug candidates.

A Tiered Approach to Permeability Assessment

A tiered strategy is the most efficient method for permeability screening. It begins with a simple, rapid, and cost-effective assay to triage compounds and progresses to more complex, physiologically relevant models for promising candidates. This approach conserves resources while building a detailed understanding of the compound's transport characteristics.

Tiered_Workflow cluster_0 Tier 1: Passive Permeability Screening cluster_1 Tier 2: Mechanistic & In Vivo Prediction cluster_2 Decision & Interpretation PAMPA PAMPA Assay (High-Throughput Screen) Decision1 Assess Papp Value PAMPA->Decision1 Caco2 Caco-2 Bidirectional Assay (Gold Standard for Intestinal Absorption) Decision2 Assess Efflux Ratio (ER) Caco2->Decision2 Outcome1 Low Permeability: Investigate solubility, consider formulation. Decision1->Outcome1 Low Outcome2 High/Moderate Permeability: Proceed to Tier 2. Decision1->Outcome2 High/Mod Outcome3 ER > 2: Substrate for Active Efflux (e.g., P-gp). Decision2->Outcome3 Yes Outcome4 ER < 2 & High Papp: Good Oral Absorption Candidate. Decision2->Outcome4 No Outcome2->Caco2

Caption: Tiered workflow for permeability assessment of a novel compound.

Part 1: PAMPA for Passive Diffusion Screening

Principle of the Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method that models passive, transcellular transport.[5][6] It measures the diffusion of a compound from a donor well, through a filter coated with a lipid solution (mimicking a cell membrane), into an acceptor well.[7] Its primary advantage is its simplicity, as it isolates passive diffusion from the complexities of active transport or metabolism, providing a clear rank-ordering of compounds based on this single crucial property.[6]

Detailed Protocol: PAMPA-GIT

This protocol is optimized to predict absorption from the gastrointestinal tract (GIT).

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate)

  • Donor Plate (filter plate) and Acceptor Plate (low-binding plastic)

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 6.5

  • Dimethyl Sulfoxide (DMSO)

  • Test Compound: 4-Amino-6-methylquinoline-3-carboxylic acid (10 mM stock in DMSO)

  • Control Compounds (10 mM stocks in DMSO):

    • High Permeability Control: Propranolol

    • Low Permeability Control: Atenolol

  • 96-well UV-compatible plate for analysis

  • Plate shaker and spectrophotometer

Procedure:

  • Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate the mixture until the lecithin is completely dissolved.

  • Coat Donor Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the Donor plate. Avoid touching the membrane with the pipette tip. Allow the solvent to fully impregnate the filter for at least 5 minutes.

  • Prepare Acceptor Wells: Fill the wells of the Acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Solutions:

    • In separate tubes, prepare 500 µM solutions of the test compound and controls by diluting the 10 mM DMSO stocks into PBS (pH 6.5, to mimic the upper intestine environment). The final DMSO concentration should be kept low (<1%) to avoid disrupting the lipid membrane.

    • For 4-Amino-6-methylquinoline-3-carboxylic acid, its pH-dependent solubility must be confirmed beforehand. If it precipitates at pH 6.5, the assay buffer may need adjustment, or a different pH can be tested and noted.

  • Start the Assay:

    • Add 200 µL of each donor solution to separate wells of the coated Donor plate.

    • Carefully place the Donor plate onto the Acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer. This creates a "sandwich".

  • Incubation: Cover the plate sandwich to prevent evaporation and incubate at room temperature for 5 to 18 hours with gentle shaking (e.g., 50-100 rpm).[5]

  • Sample Collection & Analysis:

    • After incubation, separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each well using a validated analytical method, typically LC-MS/MS or UV-Vis spectrophotometry if the compound has a suitable chromophore.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp, often denoted Pe) is calculated using the following equation:

Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

Where:

  • [Drug]acceptor is the concentration in the acceptor well.

  • [Drug]equilibrium is the theoretical concentration if the compound freely diffused to equilibrium.

  • VA and VD are the volumes of the acceptor and donor wells, respectively.

  • Area is the surface area of the membrane per well.

  • Time is the incubation time in seconds.

Table 1: Interpretation of PAMPA Permeability Values

Papp (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
< 1Low< 50%
1 - 10Medium50 - 85%
> 10High> 85%

This classification is a general guideline and should be confirmed with cell-based models. Data adapted from multiple sources.[8][9]

Part 2: Caco-2 Assay for Predicting Human Intestinal Absorption

Principle of the Assay

If the compound shows moderate to high passive permeability in the PAMPA assay, the next step is to assess its behavior in a more physiologically relevant model. The Caco-2 permeability assay is the industry gold standard for this purpose.[10][11] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable supports.[12] This monolayer forms tight junctions and expresses key efflux transporters, such as P-glycoprotein (P-gp), providing a powerful model to predict oral drug absorption and identify compounds that may be subject to active efflux.[11][12]

Detailed Protocol: Caco-2 Bidirectional Assay

A. Cell Culture and Seeding:

  • Maintain Caco-2 cells in appropriate culture flasks according to ATCC guidelines.

  • Seed cells onto semi-permeable Transwell® filter inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm².

  • Culture the cells for 21-25 days in a humidified incubator at 37°C with 5% CO₂. Change the culture medium every 2-3 days. This extended culture period is essential for the cells to differentiate and form a confluent monolayer with functional tight junctions.[13][14]

B. Monolayer Integrity Verification (Self-Validation): Before any transport experiment, the integrity of each cell monolayer MUST be confirmed. This is a critical quality control step.

Integrity_Check start Differentiated Caco-2 Monolayer (21-25 days post-seeding) teer Measure TEER (Transepithelial Electrical Resistance) start->teer decision TEER > 200 Ω·cm²? teer->decision pass Monolayer is Valid Proceed to Transport Study decision->pass Yes fail Monolayer is Compromised Discard insert decision->fail No ly Optional/Confirmatory: Lucifer Yellow Rejection Assay (<1% leakage) pass->ly

Caption: Workflow for verifying Caco-2 monolayer integrity.

  • TEER Measurement:

    • Equilibrate the plates to room temperature.

    • Using an epithelial volt-ohm meter (EVOM), measure the electrical resistance across the monolayer.

    • Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the membrane area.

    • Acceptance Criterion: TEER values must be ≥ 200 Ω·cm².[13] Inserts not meeting this criterion should be discarded.

  • Lucifer Yellow (LY) Rejection:

    • As a secondary check, the paracellular flux of the membrane-impermeable fluorescent marker Lucifer Yellow can be measured.

    • Add LY to the apical side and measure its appearance in the basolateral side after incubation.

    • Acceptance Criterion: Apparent permeability of LY should be very low, typically < 1% of the donor concentration crossing to the receiver compartment.

C. Bidirectional Transport Experiment:

  • Preparation: Wash the monolayers gently with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the appropriate pH (apical pH 6.5, basolateral pH 7.4).

  • Dosing Solutions: Prepare the dosing solution of 4-Amino-6-methylquinoline-3-carboxylic acid in the transport buffer at the desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A→B) Transport (Absorption):

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral side and replace it with fresh buffer.

  • Basolateral to Apical (B→A) Transport (Efflux):

    • In a separate set of wells, add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate and sample from the apical side as described above.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.

Data Analysis and Interpretation
  • Calculate Apparent Permeability (Papp): The Papp for each direction is calculated from the flux of the compound across the monolayer:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux (amount of compound transported per time).

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor compartment.

  • Calculate the Efflux Ratio (ER): The ER is a key indicator of active efflux.

    Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

Table 2: Interpretation of Caco-2 Permeability and Efflux Data

Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation & Implication
< 1-Low Permeability: Poor absorption expected. May be a candidate for formulation enhancement.
1 - 10< 2Moderate Permeability, No Efflux: Moderate passive absorption expected.
> 10< 2High Permeability, No Efflux: High passive absorption expected. Excellent oral drug candidate.
Any Value≥ 2Potential Efflux Substrate: The compound is actively transported out of the cell. This can significantly limit oral bioavailability, even if passive permeability is high.[14][15]

Follow-up Experiment: If the Efflux Ratio is ≥ 2, the experiment should be repeated in the presence of a specific P-gp inhibitor, such as verapamil.[12] A significant reduction in the ER in the presence of the inhibitor confirms that the compound is a substrate for P-gp. A similar approach can be used with inhibitors for other transporters like BCRP.

Summary and Conclusion

This application note provides a robust, tiered framework for characterizing the cell permeability of 4-Amino-6-methylquinoline-3-carboxylic acid. By first using the PAMPA assay, researchers can efficiently determine the compound's capacity for passive diffusion. Subsequently, the Caco-2 assay provides a deeper, mechanistic understanding of its potential for in vivo intestinal absorption, critically identifying any liabilities related to active efflux. Together, these protocols generate the essential data required to make informed decisions in the drug discovery and development pipeline.

References

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central. [Link]

  • Caco2 assay protocol. Source not formally titled.
  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. Semantic Scholar. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • MDCK Permeability. Concept Life Sciences. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Caco-2 Permeability. Concept Life Sciences. [Link]

  • (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

  • Evaluation of drug permeability methods recommended by health authorities. Bibliomed. [Link]

  • Evaluation of drug permeability methods recommended by health authorities. Medicine Science. [Link]

  • Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. [Link]

  • Evaluation of drug permeability methods recommended by health authorities. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Endothelial Permeability Assays In Vitro. Springer Nature Experiments. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Synthesis new derivatives of quinoline and study the biological activity for some of them. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]

  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

Sources

Application

In vitro testing of 4-Amino-6-methylquinoline-3-carboxylic acid cytotoxicity

Application Note & Protocol Topic: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 4-Amino-6-methylquinoline-3-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Abstract...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 4-Amino-6-methylquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The evaluation of a novel chemical entity's cytotoxic potential is a mandatory first step in the drug discovery pipeline.[1][2] This document provides a comprehensive guide for assessing the in vitro cytotoxicity of 4-Amino-6-methylquinoline-3-carboxylic acid, a novel compound belonging to the quinoline carboxylic acid class, which is associated with diverse biological activities.[3][4] We present a robust, multi-assay strategy designed to provide a holistic view of the compound's effect on cell health. This approach moves beyond a single endpoint to concurrently evaluate metabolic viability (MTT Assay), cell membrane integrity (LDH Release Assay), and the induction of apoptosis (Caspase-3/7 Activity Assay). By integrating these three distinct methods, researchers can not only quantify cytotoxicity but also begin to elucidate the potential mechanism of cell death, thereby generating a more complete toxicological profile for informed decision-making in preclinical development.

Guiding Principles: The Rationale for a Tripartite Assessment

A single cytotoxicity assay provides only one perspective on a compound's interaction with a cell. A compound might, for instance, inhibit metabolic activity without immediately compromising membrane integrity.[5] To build a trustworthy and comprehensive profile for 4-Amino-6-methylquinoline-3-carboxylic acid, we employ a tripartite strategy that interrogates three distinct cellular processes. This approach provides a self-validating system where data from one assay can be contextualized by the others.

  • Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is often used as a proxy for cell viability.[6][7] The core principle involves the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][9] A decrease in formazan production is interpreted as a reduction in cell viability, which could be due to cytostatic (growth inhibition) or cytotoxic (cell death) effects.

  • Membrane Integrity (LDH Assay): This method measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[10][11] It is a direct marker of cytolysis and necrosis.[12] When run in parallel with the MTT assay, it helps distinguish between metabolic inhibition and overt cell lysis.

  • Apoptosis Induction (Caspase-3/7 Assay): Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents.[13] Caspases-3 and -7 are key effector enzymes that are activated during the apoptotic cascade.[14][15] Measuring their activity provides a specific indication that the compound may be inducing cell death through this controlled pathway, rather than through necrosis.

The selection of appropriate cell lines is also critical.[16][17] For a novel compound with unknown targets, it is advisable to use a panel that includes:

  • A rapidly dividing cancer cell line relevant to a potential therapeutic area (e.g., MCF-7, breast cancer; HCT-116, colon cancer).[18][19]

  • A non-cancerous, immortalized cell line (e.g., HEK293, human embryonic kidney; MRC-5, human lung fibroblast) to assess basal cytotoxicity and determine a preliminary selectivity index.[7][20]

This multi-assay, multi-cell line approach ensures a robust and nuanced evaluation of the compound's cytotoxic profile.

Overall Experimental Workflow

The process begins with cell preparation and culminates in a multi-faceted data analysis that informs the compound's cytotoxic character.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare Compound Stock (4-Amino-6-methylquinoline-3-carboxylic acid) seed_cells Seed Cell Lines in 96-well Plates treat_cells Treat Cells with Serial Dilutions of Compound (24, 48, 72h) seed_cells->treat_cells assay_mtt Assay 1: Metabolic Viability (MTT) treat_cells->assay_mtt Run in parallel plates assay_ldh Assay 2: Membrane Integrity (LDH) treat_cells->assay_ldh Run in parallel plates assay_caspase Assay 3: Apoptosis (Caspase-3/7) treat_cells->assay_caspase Run in parallel plates read_plates Measure Absorbance/ Luminescence assay_mtt->read_plates assay_ldh->read_plates assay_caspase->read_plates calc_ic50 Calculate % Viability/ Cytotoxicity & IC50 Values read_plates->calc_ic50 interpret Interpret Mechanism of Cell Death calc_ic50->interpret

Caption: High-level workflow for cytotoxicity assessment.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • Compound: 4-Amino-6-methylquinoline-3-carboxylic acid

  • Cell Lines: e.g., MCF-7 (ATCC® HTB-22™), HEK293 (ATCC® CRL-1573™)

  • Culture Media: As recommended by the cell line supplier (e.g., DMEM, EMEM)

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Reagents: DMSO (cell culture grade), PBS, Trypsin-EDTA

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit (e.g., CytoTox 96®, Promega)[10]

    • Caspase-Glo® 3/7 Assay System (Promega)[21]

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, absorbance microplate reader, luminescence microplate reader, CO₂ incubator (37°C, 5% CO₂).

3.2. Protocol 1: Preparation of Test Compound

Causality: Proper solubilization and dilution are critical for accurate and reproducible results. DMSO is a common solvent, but its final concentration in the culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[1]

  • Prepare a high-concentration stock solution (e.g., 100 mM) of 4-Amino-6-methylquinoline-3-carboxylic acid in 100% DMSO.

  • Create a series of working solutions by serially diluting the stock solution in complete culture medium. Aim for a concentration range that spans several orders of magnitude (e.g., 0.1 µM to 100 µM).

  • The final concentration of DMSO in all wells, including the vehicle control, must be identical and non-toxic to the cells.

3.3. Protocol 2: MTT Assay for Metabolic Viability

Trustworthiness: This protocol includes multiple controls: a vehicle control to account for solvent effects, a "no cells" control for background absorbance, and a positive control (e.g., Doxorubicin) to confirm assay performance.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include vehicle control wells (medium with DMSO) and positive control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[6][9]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[18]

  • Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6][8] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[22]

  • Calculation:

    • Corrected Absorbance = Abs_570nm - Abs_630nm

    • % Viability = (Corrected Abs_Treated / Corrected Abs_Vehicle_Control) * 100

3.4. Protocol 3: LDH Release Assay for Membrane Integrity

Expertise: This assay measures an event (membrane rupture) that occurs later in the cell death process than metabolic decline. Comparing its results to the MTT assay can provide insight into the kinetics of cytotoxicity.[5]

  • Plate Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to set up this assay on a parallel plate to the MTT assay.

  • Controls: Include the following controls as per manufacturer recommendations[10][23]:

    • Vehicle Control: Spontaneous LDH release.

    • Maximum LDH Release: Treat control cells with a lysis buffer (provided in most kits) 45 minutes before the assay endpoint.

    • Medium Background: LDH activity in the culture medium itself.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[11]

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well flat-bottom plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit protocol) to each well.[23]

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light.[10] Measure the absorbance at 490 nm.

  • Calculation:

    • First, subtract the medium background absorbance from all values.

    • % Cytotoxicity = ((Abs_Treated - Abs_Vehicle_Control) / (Abs_Max_Release - Abs_Vehicle_Control)) * 100

3.5. Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis

Expertise: This is a highly sensitive luminescent "add-mix-measure" assay, ideal for high-throughput screening.[21] It directly measures the activity of key executioner caspases, providing a specific readout for apoptosis.[14]

  • Plate Setup: Seed and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. The cell seeding and treatment steps are identical to the MTT protocol (Steps 1-3).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[21]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Calculation:

    • Fold Increase in Activity = Luminescence_Treated / Luminescence_Vehicle_Control

Data Presentation and Interpretation

The primary output is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to reduce cell viability by 50%.[1][24]

Table 1: Hypothetical Cytotoxicity Profile of 4-Amino-6-methylquinoline-3-carboxylic acid (48h Exposure)

Cell LineAssay TypeEndpointIC50 (µM)
MCF-7 MTTMetabolic Viability12.5 ± 1.1
LDHMembrane Integrity45.2 ± 3.5
Caspase-3/7Apoptosis Induction15.1 ± 1.8 (EC50)
HEK293 MTTMetabolic Viability> 100
LDHMembrane Integrity> 100
Caspase-3/7Apoptosis Induction> 100 (EC50)
Selectivity Index (IC50 in HEK293 / IC50 in MCF-7)> 8

Interpreting the Results:

G start Analyze IC50 Values (MTT vs. LDH vs. Caspase) q1 Is MTT IC50 low? start->q1 q2 Is LDH IC50 high (or not reached)? q1->q2 Yes res_no_effect No Significant Cytotoxicity q1->res_no_effect No q3 Is Caspase-3/7 activity high? q2->q3 Yes q4 Is LDH IC50 similar to MTT IC50? q2->q4 No res_apoptosis Primary Mechanism: Apoptosis q3->res_apoptosis Yes res_cytostatic Primary Mechanism: Cytostatic or other non-lethal metabolic inhibition q3->res_cytostatic No res_necrosis Primary Mechanism: Necrosis / Cytolysis q4->res_necrosis Yes q4->res_cytostatic No

Caption: Decision tree for interpreting multi-assay cytotoxicity data.

  • Scenario A: Apoptosis (Matches Hypothetical Data)

    • Observation: The MTT IC50 is low and comparable to the EC50 for Caspase-3/7 activation. The LDH IC50 is significantly higher.

    • Interpretation: The compound reduces metabolic viability and activates the apoptotic pathway at similar concentrations. The loss of membrane integrity (necrosis) only occurs at much higher concentrations. This strongly suggests apoptosis is the primary mechanism of cell death.

  • Scenario B: Necrosis/Cytolysis

    • Observation: The MTT and LDH IC50 values are low and closely matched. Caspase-3/7 activity is not significantly increased.

    • Interpretation: The compound causes a rapid loss of both metabolic activity and membrane integrity, indicating a necrotic or cytolytic mechanism.

  • Scenario C: Cytostatic Effect

    • Observation: The MTT IC50 is low, but both LDH release and Caspase-3/7 activity are minimal across the concentration range.

    • Interpretation: The compound is likely inhibiting cell proliferation (cytostatic) or interfering with mitochondrial function without directly killing the cells within the tested timeframe.

References

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC - NIH. Retrieved from [Link]

  • MDDI Staff. (2000). A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. Retrieved from [Link]

  • National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Malaysian Journal of Medicine and Health Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Niles, A. L., et al. (2009). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved from [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]

  • ResearchGate. (2008). Structure and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. QSAR analysis of cinnoline derivatives with antibacterial properties. Retrieved from [Link]

  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Retrieved from [Link]

  • Hu, C., et al. (2012). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PMC - PubMed Central. Retrieved from [Link]

  • Ladds, M. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Retrieved from [Link]

  • Brana, M. F., et al. (1989). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. PubMed. Retrieved from [Link]

  • Anticancer Agents in Medicinal Chemistry. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Metal Chelation Studies with 4-Amino-6-methylquinoline-3-carboxylic acid

For: Researchers, scientists, and drug development professionals Introduction: The Emerging Potential of Substituted Quinoline Carboxylic Acids in Metallobiology The quinoline scaffold is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Emerging Potential of Substituted Quinoline Carboxylic Acids in Metallobiology

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] A key, yet often underexplored, aspect of their mechanism of action lies in their ability to chelate metal ions.[2][3] Metal ions are fundamental to a myriad of biological processes, and their dysregulation is implicated in numerous pathological conditions, from neurodegenerative diseases to cancer.[2][4] Consequently, molecules that can selectively interact with and sequester metal ions are of significant therapeutic interest.[2][3][5]

This application note focuses on 4-Amino-6-methylquinoline-3-carboxylic acid , a specific derivative with significant potential as a metal-chelating agent. The strategic placement of the amino and carboxylic acid functionalities at the 4 and 3 positions, respectively, in conjunction with the nitrogen atom of the quinoline ring, creates a potent tridentate chelation site. This structural motif suggests a high affinity for various biologically relevant metal ions. Understanding and characterizing these metal-binding properties are crucial for elucidating its mechanism of action and for the rational design of novel therapeutics.

Herein, we provide a comprehensive guide for researchers to investigate the metal chelation properties of 4-Amino-6-methylquinoline-3-carboxylic acid. This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for a thorough characterization of its metal-binding profile.

Structural Rationale for Chelation

The chelation potential of 4-Amino-6-methylquinoline-3-carboxylic acid stems from the spatial arrangement of its functional groups. The nitrogen atom of the quinoline ring, the amino group at position 4, and the carboxylic acid group at position 3 can act in concert to coordinate a single metal ion. This is analogous to the well-established bidentate chelation of other quinoline carboxylic acids, which coordinate through the quinoline nitrogen and the carboxylate oxygen.[6] The addition of the amino group at the 4-position introduces a third potential coordination site, enhancing the stability and selectivity of the resulting metal complex.

PART 1: Foundational Physicochemical Characterization

Prior to investigating its metal-binding properties, a thorough physicochemical characterization of 4-Amino-6-methylquinoline-3-carboxylic acid is essential.

Purity and Identity Confirmation

Rationale: Ensuring the purity and correct chemical identity of the starting material is a critical first step for the reliability and reproducibility of any subsequent experiments.

Protocol:

  • Procurement: Obtain 4-Amino-6-methylquinoline-3-carboxylic acid from a reputable commercial supplier.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using high-resolution mass spectrometry (HRMS) to confirm the molecular weight (Expected: C₁₁H₁₀N₂O₂ = 202.0742 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity.

  • Purity Assessment (HPLC):

    • Develop a reverse-phase HPLC method to determine the purity of the compound.

    • A purity level of ≥95% is recommended for chelation studies.

Determination of Acid Dissociation Constants (pKa)

Rationale: The pKa values of the carboxylic acid and the amino group will dictate the protonation state of the molecule at a given pH. This is crucial as only the deprotonated forms are typically available for metal chelation.

Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a standard aqueous solution of 4-Amino-6-methylquinoline-3-carboxylic acid of known concentration (e.g., 1 mM).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points of the titration curve.

PART 2: Comprehensive Metal Chelation Analysis

This section details the core experimental protocols to characterize the metal-binding properties of 4-Amino-6-methylquinoline-3-carboxylic acid. A panel of biologically relevant metal ions should be screened, including but not limited to: Fe(II/III), Cu(II), Zn(II), Mn(II), Co(II), and Ni(II).

UV-Visible Spectrophotometry: A Primary Screening Tool

Rationale: The formation of a metal-ligand complex often results in a shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity of the ligand. This makes UV-Vis spectroscopy an excellent initial screening method to confirm complex formation and to determine the stoichiometry of the complex.

Experimental Workflow:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solution of 4-Amino-6-methylquinoline-3-carboxylic acid C Titrate ligand solution with metal salt solution A->C B Prepare stock solutions of various metal salts B->C D Record UV-Vis spectrum after each addition C->D E Plot Absorbance vs. [Metal]/[Ligand] ratio D->E F Determine stoichiometry (Job's Plot) E->F G Calculate binding constant (Benesi-Hildebrand plot) E->G

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Detailed Protocol: Stoichiometry Determination (Job's Plot)

  • Stock Solutions: Prepare equimolar stock solutions of 4-Amino-6-methylquinoline-3-carboxylic acid and the metal salt of interest in a suitable buffer (e.g., HEPES or MOPS at physiological pH 7.4).

  • Serial Solutions: Prepare a series of solutions with varying mole fractions of the ligand and metal ion, while keeping the total molar concentration constant.

  • Spectra Acquisition: Record the UV-Vis spectrum for each solution.

  • Data Analysis: Plot the change in absorbance at a specific wavelength (where the complex absorbs maximally) against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the metal-ligand complex.

Data Presentation:

Metal IonStoichiometry (Ligand:Metal)λmax Shift (nm)
Fe(III)Data to be filledData to be filled
Cu(II)Data to be filledData to be filled
Zn(II)Data to be filledData to be filled
Fluorescence Spectroscopy: A Sensitive Probe of Binding

Rationale: Changes in the local environment of a fluorophore upon metal binding can lead to significant changes in its fluorescence emission spectrum, such as quenching or enhancement. This provides a highly sensitive method for studying metal chelation.

Experimental Workflow:

Fluorescence_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solution of 4-Amino-6-methylquinoline-3-carboxylic acid C Titrate ligand solution with metal salt solution A->C B Prepare stock solutions of quencher (metal ions) B->C D Record fluorescence emission spectrum after each addition C->D E Plot Fluorescence Intensity vs. [Metal Ion] D->E F Determine binding constant (K_sv) using Stern-Volmer equation E->F

Caption: Workflow for Fluorescence Quenching Studies.

Detailed Protocol: Fluorescence Quenching Titration

  • Determine Excitation and Emission Maxima: Record the excitation and emission spectra of a dilute solution of 4-Amino-6-methylquinoline-3-carboxylic acid to identify the optimal excitation and emission wavelengths.

  • Titration: To a fixed concentration of the ligand in a suitable buffer, make sequential additions of a concentrated stock solution of the metal ion of interest.

  • Spectra Acquisition: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.

Data Presentation:

Metal IonQuenching/EnhancementStern-Volmer Constant (Ksv) (M⁻¹)
Fe(III)Data to be filledData to be filled
Cu(II)Data to be filledData to be filled
Zn(II)Data to be filledData to be filled
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS).

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of 4-Amino-6-methylquinoline-3-carboxylic acid in the desired buffer and degas thoroughly.

    • Prepare a more concentrated solution of the metal salt in the same buffer and degas.

  • ITC Experiment:

    • Load the ligand solution into the sample cell of the ITC instrument.

    • Load the metal salt solution into the injection syringe.

    • Perform a series of injections of the metal solution into the ligand solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Data Presentation:

Metal IonBinding Affinity (Ka) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
Fe(III)Data to be filledData to be filledData to be filled
Cu(II)Data to be filledData to be filledData to be filled
Zn(II)Data to be filledData to be filledData to be filled

PART 3: Computational Modeling of Metal-Ligand Interactions

Rationale: In silico methods, such as Density Functional Theory (DFT), can provide valuable insights into the geometry and electronic structure of the metal-ligand complex, complementing the experimental data.

Workflow:

DFT_Workflow A Build initial 3D structure of 4-Amino-6-methylquinoline-3-carboxylic acid B Dock metal ion at the putative binding site A->B C Perform geometry optimization using DFT B->C D Calculate binding energy C->D E Analyze electronic properties (e.g., molecular orbitals) D->E

Sources

Application

The Versatile Building Block: Application Notes for 4-Amino-6-methylquinoline-3-carboxylic Acid in Organic Synthesis

Introduction: The Significance of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Derivatives of 4-aminoquinoline, in particular, have garnered significant attention for their roles as antimalarial, anticancer, anti-inflammatory, and antiviral agents.[1] 4-Amino-6-methylquinoline-3-carboxylic acid emerges as a highly valuable and versatile building block for the synthesis of novel chemical entities. Its trifunctional nature, possessing a nucleophilic amino group, a carboxylic acid handle for diverse coupling reactions, and a strategically placed methyl group, offers a rich platform for chemical exploration and the development of new drug candidates.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 4-Amino-6-methylquinoline-3-carboxylic acid in organic synthesis, with a focus on amide bond formation and esterification reactions. The methodologies presented herein are designed to be robust and adaptable for researchers in both academic and industrial settings.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and execution. The key properties of 4-Amino-6-methylquinoline-3-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 359427-49-9[2][3][4]
Molecular Formula C₁₁H₁₀N₂O₂[2][3]
Molecular Weight 202.21 g/mol [2][3]
Appearance Solid[2]
Purity ≥95%[2][5]
Canonical SMILES CC1=CC=C2N=CC(C(=O)O)=C(N)C2=C1[2]
InChI InChI=1S/C11H10N2O2/c1-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15)[2]

Synthesis of 4-Amino-6-methylquinoline-3-carboxylic Acid

A reliable supply of the starting material is crucial. While 4-Amino-6-methylquinoline-3-carboxylic acid is commercially available, understanding its synthesis provides valuable insights into its reactivity and potential impurities. A plausible synthetic route involves the Thorpe-Ziegler cyclization of a substituted 2-aminobenzonitrile to form the corresponding 4-aminoquinoline-3-carbonitrile, followed by hydrolysis to the carboxylic acid.[6]

Protocol 1: Synthesis via Hydrolysis of 4-Amino-6-methylquinoline-3-carbonitrile

This two-step procedure starts with the synthesis of the carbonitrile precursor.

Step 1: Synthesis of 4-Amino-6-methylquinoline-3-carbonitrile

This protocol is adapted from a known procedure for the synthesis of related 4-aminoquinoline-3-carbonitriles.[6]

  • Reactants: 2-Amino-5-methylbenzonitrile, 3-bromopropanenitrile, potassium tert-butoxide, and tert-butyllithium.

  • Reaction Rationale: The initial step involves the N-alkylation of 2-amino-5-methylbenzonitrile with 3-bromopropanenitrile to introduce the cyanoethyl group. The subsequent Thorpe-Ziegler cyclization, mediated by a strong base like tert-butyllithium, facilitates the intramolecular reaction between the nitrile groups to form the desired 4-aminoquinoline-3-carbonitrile.

Step-by-Step Procedure:

  • To a solution of 2-amino-5-methylbenzonitrile (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes, then add 3-bromopropanenitrile (1.2 eq) dropwise.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyanoethylated intermediate.

  • Dissolve the crude intermediate in anhydrous THF and cool to -78 °C.

  • Add tert-butyllithium (2.0 eq) dropwise, maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield crude 4-amino-6-methylquinoline-3-carbonitrile.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 4-Amino-6-methylquinoline-3-carboxylic Acid

  • Reaction Rationale: The nitrile group of 4-amino-6-methylquinoline-3-carbonitrile is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the amino group.

Step-by-Step Procedure:

  • Suspend 4-amino-6-methylquinoline-3-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heat the mixture to reflux (approximately 100-120 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-Amino-6-methylquinoline-3-carboxylic acid.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Nitrile Precursor cluster_step2 Step 2: Hydrolysis A 2-Amino-5-methylbenzonitrile B N-Alkylation with 3-bromopropanenitrile A->B C Thorpe-Ziegler Cyclization (t-BuLi) B->C D 4-Amino-6-methylquinoline-3-carbonitrile C->D E Acid Hydrolysis (H₂SO₄, H₂O, Heat) D->E F 4-Amino-6-methylquinoline-3-carboxylic Acid E->F

Caption: Synthetic workflow for 4-Amino-6-methylquinoline-3-carboxylic acid.

Application in Amide Bond Formation

The carboxylic acid functionality of 4-Amino-6-methylquinoline-3-carboxylic acid is readily converted to a wide array of amides, which are prevalent motifs in pharmaceuticals. Standard peptide coupling reagents can be employed for this transformation.

Protocol 2: General Procedure for Amide Coupling
  • Reaction Rationale: The carboxylic acid is activated in situ using a coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole) to suppress side reactions and minimize racemization. The choice of base is critical to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.

Step-by-Step Procedure:

  • To a solution of 4-Amino-6-methylquinoline-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add the desired amine (1.1 eq).

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or by recrystallization.

AmideCoupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process A 4-Amino-6-methylquinoline- 3-carboxylic Acid F Activation of Carboxylic Acid A->F B Amine (R-NH₂) G Nucleophilic Attack by Amine B->G C Coupling Agent (EDC/HOBt) C->F D Base (DIPEA) D->G E Solvent (DMF) F->G H Work-up & Purification G->H I Amide Product H->I

Caption: Workflow for amide coupling of 4-Amino-6-methylquinoline-3-carboxylic acid.

Application in Esterification

Ester derivatives of quinolines are also of significant interest as they can serve as prodrugs or possess intrinsic biological activity. Fischer esterification or milder, coupling agent-mediated methods can be employed.

Protocol 3: DCC/DMAP-Mediated Esterification
  • Reaction Rationale: For acid-sensitive alcohols or when mild reaction conditions are required, the use of a carbodiimide coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of a nucleophilic catalyst such as DMAP (4-Dimethylaminopyridine) is highly effective.[7] This method proceeds at room temperature and avoids the need for strong acids.

Step-by-Step Procedure:

  • Dissolve 4-Amino-6-methylquinoline-3-carboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_process Process A 4-Amino-6-methylquinoline- 3-carboxylic Acid F Formation of O-Acylisourea Intermediate A->F B Alcohol (R-OH) G Nucleophilic Attack by Alcohol B->G C DCC C->F D DMAP (catalyst) D->G E Solvent (DCM) F->G H Work-up & Purification G->H I Ester Product H->I

Caption: Workflow for DCC/DMAP-mediated esterification.

Conclusion

4-Amino-6-methylquinoline-3-carboxylic acid is a valuable and versatile building block for the synthesis of a diverse range of quinoline derivatives. The protocols detailed in this guide for its synthesis, amidation, and esterification provide a solid foundation for researchers to explore the chemical space around this important scaffold. The resulting amides and esters are of significant interest for the development of new therapeutic agents, leveraging the well-established pharmacological importance of the 4-aminoquinoline core. Careful execution of these protocols, coupled with rigorous analytical characterization, will undoubtedly facilitate the discovery of novel molecules with promising biological activities.

References

  • 4-amino-6-methylquinoline-3-carboxylic acid. (n.d.). Chem-Space.com. Retrieved January 17, 2026, from [Link]

  • 3-Quinolinecarboxylicacid, 4-amino-6-methyl-. (n.d.). Chemical Register. Retrieved January 17, 2026, from [Link]

  • Al-Tel, T. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 17, 2026, from [Link]

  • Romero, A. H., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

  • A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. (2014). RSC Advances. Retrieved January 17, 2026, from [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved January 17, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-Amino-6-methylquinoline-3-carboxylic acid synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. As Senior Application Scientists, we understand the nuances and challenges of complex organic syntheses. This guide is designed to provide you, our fellow...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. As Senior Application Scientists, we understand the nuances and challenges of complex organic syntheses. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and practical solutions to improve the yield and purity of 4-Amino-6-methylquinoline-3-carboxylic acid.

Overview of the Primary Synthetic Pathway

The most common and adaptable route to synthesizing 4-Amino-6-methylquinoline-3-carboxylic acid and its derivatives is a multi-step sequence based on the principles of the Gould-Jacobs reaction.[1][2][3] This pathway involves four critical stages: condensation, thermal cyclization, chlorination, and nucleophilic amination, followed by hydrolysis. Each step presents unique challenges that can significantly impact the overall yield.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter at each stage.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates & Final Product A 4-Methylaniline (p-Toluidine) C Step 1: Condensation A->C Reflux in EtOH or Microwave (neat) B Diethyl Ethoxymethylenemalonate (EMME) B->C Reflux in EtOH or Microwave (neat) H Enamine Intermediate C->H D Step 2: Thermal Cyclization I Ethyl 4-Hydroxy-6-methyl quinoline-3-carboxylate D->I E Step 3: Chlorination J Ethyl 4-Chloro-6-methyl quinoline-3-carboxylate E->J F Step 4: Amination K Ethyl 4-Amino-6-methyl quinoline-3-carboxylate F->K G Step 5: Hydrolysis L Final Product: 4-Amino-6-methylquinoline- 3-carboxylic acid G->L H->D High Temp (~250 °C) in Dowtherm A I->E POCl₃ or SOCl₂ J->F NH₄OH or other Amine Source K->G Base or Acid Hydrolysis

Caption: General workflow for synthesizing 4-Amino-6-methylquinoline-3-carboxylic acid.

Part 1: The Condensation Reaction

This initial step involves the reaction of 4-methylaniline with diethyl ethoxymethylenemalonate (EMME) to form the crucial enamine intermediate. While seemingly straightforward, optimizing this step is key to a high overall yield.

FAQ 1: My condensation yield is low, and I see unreacted aniline in the TLC. What can I do?

Answer: Low conversion in this step is typically due to three factors: reaction conditions, reagent purity, or equilibrium.

  • Causality: The reaction is a nucleophilic addition-elimination where the aniline nitrogen attacks the electron-deficient alkene of EMME, followed by the elimination of ethanol. This reaction is reversible, and the removal of ethanol can help drive it to completion.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure your 4-methylaniline is pure and dry. Aniline derivatives can oxidize and darken on storage, and impurities can inhibit the reaction. Use freshly distilled or recrystallized aniline if necessary. EMME should be colorless; a yellow tint may indicate decomposition.

    • Reaction Conditions: While the reaction can be run neat, using a solvent like ethanol and refluxing for 2-4 hours is a common and effective method.[2] The ethanol produced as a byproduct does not significantly inhibit the reaction in this case, but for sluggish reactions, a Dean-Stark trap could be considered if using a solvent like toluene.

    • Microwave Synthesis: For a significant rate and yield enhancement, consider microwave-assisted synthesis. Reactions can often be completed neat in under 10 minutes with excellent yields.[2][4]

Protocol: Microwave-Assisted Condensation

  • In a 10 mL microwave vial, add 4-methylaniline (2 mmol, 1.0 equiv) and EMME (2 mmol, 1.0 equiv).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 170°C for 7 minutes.[2]

  • Cool the mixture to room temperature. The resulting solid intermediate can often be used in the next step without further purification after washing with cold ethanol or hexanes.

Part 2: The Thermal Cyclization

This is the most critical and often lowest-yielding step, where the enamine intermediate undergoes an intramolecular cyclization to form the quinolone ring system. High temperatures are required, which can lead to decomposition.

FAQ 2: My thermal cyclization at ~250°C results in a dark, tar-like substance with very low product yield. How can I improve this?

Answer: This is a classic problem in Gould-Jacobs cyclizations. The high temperatures required for the electrocyclization can also cause polymerization and decomposition of both the starting material and the product.[5] Precise temperature control and choice of reaction medium are paramount.

  • Causality: The reaction is a pericyclic reaction (a 6π electrocyclization) followed by aromatization. Insufficient temperature leads to no reaction, while excessive temperature or prolonged reaction times lead to degradation.

  • Troubleshooting & Optimization:

    • High-Boiling Solvent: Use a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil. This ensures even heat distribution and prevents localized overheating.[5]

    • Temperature Control: The optimal temperature is typically around 250-260°C. Use a high-temperature thermometer and a heating mantle with a temperature controller. Preheating the solvent before adding the intermediate can minimize the time the substrate spends at suboptimal temperatures.

    • Reaction Time: This reaction is often complete within 30-60 minutes. Over-heating can lead to decarboxylation or other side reactions.[1] Monitor the reaction by taking small aliquots (if safe and practical) and analyzing by TLC or LC-MS to determine the optimal time.

Condition Temperature (°C) Time (min) Typical Yield (%) Notes
Neat (No Solvent)25060< 20%Prone to charring and decomposition.[5]
Mineral Oil250-25530-6050-70%Good heat transfer, but product isolation can be messy.[5]
Dowtherm A250-25530-6060-85%Excellent heat transfer; product often precipitates on cooling.
Eaton's Reagent80-10012080-95%Acid-catalyzed alternative, avoids extreme temperatures.[2]
FAQ 3: Are there lower-temperature alternatives to thermal cyclization?

Answer: Yes. Acid-catalyzed cyclization is an excellent alternative that avoids the harsh conditions of thermal cyclization.

  • Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid (P₂O₅/MeSO₃H), known as Eaton's reagent, is a powerful and efficient medium for this cyclization.[2] It acts as both a strong Brønsted acid catalyst and a dehydrating agent, promoting the reaction at much lower temperatures (80-100°C).

Protocol: Cyclization using Eaton's Reagent

  • Prepare Eaton's reagent (typically a 7.5% w/w solution of P₂O₅ in MeSO₃H) or use a commercially available solution.

  • Add the enamine intermediate (1.0 equiv) to Eaton's reagent (10 mL per gram of intermediate) at room temperature with stirring.

  • Heat the mixture to 80-100°C for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous NaOH or NaHCO₃) until the product precipitates.

  • Filter the solid, wash with water, and dry to obtain the 4-hydroxyquinoline product.[2]

Side_Reaction A Ethyl 4-Hydroxy-6-methyl quinoline-3-carboxylate B Decarboxylation A->B Excessive Heat (>260°C or Prolonged Time) C 4-Hydroxy-6-methylquinoline (Undesired Byproduct) B->C

Caption: Common decarboxylation side reaction during high-temperature cyclization.

Part 3 & 4: Chlorination and Amination

Once the 4-hydroxyquinoline core is formed, the next steps involve converting the hydroxyl group into a better leaving group (chloride) and then substituting it with an amino group.

FAQ 4: My chlorination with phosphorus oxychloride (POCl₃) is incomplete and difficult to work up. Any advice?

Answer: This is a common issue. The reaction's success depends on the complete removal of water and the effective neutralization of the highly reactive POCl₃ during workup.

  • Causality: The 4-hydroxyquinoline exists in equilibrium with its 4-quinolone tautomer. POCl₃ acts as both a chlorinating and dehydrating agent to drive the formation of the 4-chloroquinoline.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure your starting material is completely dry. Any moisture will consume the POCl₃.

    • Temperature and Time: Refluxing in neat POCl₃ for 2-4 hours is typically sufficient. A catalytic amount of dimethylformamide (DMF) can sometimes accelerate the reaction.

    • Workup Procedure: This is the most critical part. After the reaction, excess POCl₃ must be removed under reduced pressure (use a trap to protect your pump). The residue should then be cooled and very slowly quenched by pouring it onto a mixture of crushed ice and a solvent like dichloromethane (DCM). Caution: This is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. The organic layer containing the product is then separated, washed with a bicarbonate solution, and dried.

FAQ 5: The final nucleophilic aromatic substitution (SNAr) to add the amino group has a low yield. How can I optimize it?

Answer: The efficiency of the SNAr reaction depends on the nucleophilicity of the amine source and the reaction conditions. The electron-withdrawing nature of the quinoline nitrogen and the carboxylate group activates the 4-position for attack.

  • Causality: An amine nucleophile attacks the C4 carbon, leading to a Meisenheimer complex intermediate, which then expels the chloride ion to yield the final product.

  • Troubleshooting Steps:

    • Amine Source: Concentrated ammonium hydroxide in a solvent like ethanol or DMSO, heated in a sealed vessel, is a common method. The pressure buildup increases the reaction rate.

    • Microwave Assistance: Microwave heating can dramatically reduce reaction times (from hours to minutes) and improve yields for this SNAr step.[6][7]

    • Alternative Nucleophiles: If direct amination is problematic, consider using a protected amine like benzylamine, followed by hydrogenolysis to deprotect the benzyl group.

Part 5: Final Hydrolysis

The final step is the hydrolysis of the ethyl ester at the C3 position to the desired carboxylic acid.

FAQ 6: How can I hydrolyze the ethyl ester without causing decarboxylation or other side reactions?

Answer: This requires careful control of conditions to avoid the harsh temperatures or strong acids/bases that could cleave other parts of the molecule.

  • Causality: Saponification (base-catalyzed hydrolysis) is the most common method. The hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. A final acidification step provides the carboxylic acid.

  • Recommended Protocol:

    • Mild Basic Hydrolysis: Dissolve the ethyl ester in a mixture of ethanol and water. Add 2-3 equivalents of NaOH or KOH.

    • Gentle Heating: Heat the mixture to a gentle reflux (around 80°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

    • Acidification: After cooling, carefully acidify the mixture with cold 1 M HCl until the pH is ~4-5. The carboxylic acid product should precipitate.

    • Purification: Filter the solid, wash with cold water to remove salts, and dry. Recrystallization from a suitable solvent like ethanol/water or DMF/water can be used for further purification.

By systematically addressing each of these potential failure points, you can significantly improve the consistency and yield of your 4-Amino-6-methylquinoline-3-carboxylic acid synthesis.

References

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed, National Center for Biotechnology Information.[Link]

  • Gould Jacobs Quinoline forming reaction. Biotage.[Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules (MDPI).[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.[Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central, National Center for Biotechnology Information.[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health.[Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate.[Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.[Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Sources

Optimization

Technical Support Center: Purification of 4-Amino-6-methylquinoline-3-carboxylic acid

Welcome to the technical support center for the purification of crude 4-Amino-6-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Amino-6-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable heterocyclic compound. Our focus is on providing practical, in-depth solutions grounded in chemical principles to help you achieve the desired purity for your downstream applications.

Structure of This Guide

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will begin with an overview of the unique chemical nature of 4-Amino-6-methylquinoline-3-carboxylic acid and its implications for purification. Subsequent sections will address specific issues related to recrystallization and chromatographic methods.

Understanding the Molecule: An Amphoteric Challenge

4-Amino-6-methylquinoline-3-carboxylic acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual functionality can present unique challenges during purification, as the molecule's solubility and chromatographic behavior are highly dependent on pH. Understanding this is key to troubleshooting many of the issues you may face.

Part 1: Recrystallization Troubleshooting

Recrystallization is often the first line of attack for purifying solid organic compounds. However, its success is highly dependent on the choice of solvent and the nature of the impurities.

FAQ 1: My compound "oils out" during recrystallization. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid phase instead of crystalline solids.[1] This is a common problem with compounds that have relatively low melting points or when the solution is too concentrated.

Troubleshooting Steps:

  • Increase the Solvent Volume: The most immediate solution is to add more hot solvent to the mixture to ensure the compound remains dissolved until the solution has cooled to a temperature below its melting point.[1]

  • Slow Cooling: Rapid cooling often promotes oiling. Allow the solution to cool slowly to room temperature before inducing further crystallization by cooling in an ice bath.

  • Solvent System Modification: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.

  • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.[1] This creates nucleation sites for crystal growth.

FAQ 2: My compound won't crystallize from the solution, even after cooling.

Answer:

Failure to crystallize is typically due to one of two reasons: the solution is too dilute, or it is supersaturated and requires nucleation.[1]

Troubleshooting Steps:

  • Concentrate the Solution: If too much solvent was used, carefully evaporate a portion of it to increase the concentration of the solute.[1]

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystal growth.

    • Scratching: As mentioned previously, scratching the flask can provide nucleation sites.[1]

  • Change the Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Experiment with different solvents or solvent systems.

FAQ 3: What are the best solvents for recrystallizing 4-Amino-6-methylquinoline-3-carboxylic acid?

Answer:

The choice of solvent is critical and depends on the impurities present. Given the polar nature of the amino and carboxylic acid groups, polar solvents are a good starting point.

Solvent/SystemRationale & Considerations
Ethanol/Water A common choice for polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists.
Acetic Acid/Water The acidic nature of acetic acid can protonate the basic amino group, potentially altering solubility in a favorable way for purification.[2]
Dimethylformamide (DMF)/Water DMF is a powerful polar aprotic solvent that can dissolve many quinoline derivatives. Use with caution due to its high boiling point.
Toluene Aromatic solvents can sometimes be effective for crystallizing aromatic compounds.[3][4]

Experimental Protocol: Two-Solvent Recrystallization

  • Place the crude 4-Amino-6-methylquinoline-3-carboxylic acid in an Erlenmeyer flask.

  • Add the "good" solvent (e.g., hot ethanol) dropwise while heating until the solid just dissolves.

  • Slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of the "good" solvent until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal.

  • Once crystallization appears complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals thoroughly.

Part 2: Column Chromatography Troubleshooting

When recrystallization is insufficient to remove impurities, column chromatography is the next logical step. The amphoteric nature of your compound can lead to specific challenges on a silica gel column.

FAQ 4: My compound is streaking badly on the silica gel TLC plate and column. How can I improve the separation?

Answer:

Streaking, or tailing, of both acidic and basic compounds on silica gel is a frequent issue. For 4-Amino-6-methylquinoline-3-carboxylic acid, this can be caused by the interaction of both the acidic carboxylic acid group and the basic quinoline nitrogen with the acidic silanol groups on the silica gel surface.[5][6]

Troubleshooting Workflow:

G start Streaking on TLC/Column decision Is the primary interaction with the acidic or basic site? start->decision mod_acid Add 0.5-1% Acetic or Formic Acid to Eluent alt_stationary Switch to Alternative Stationary Phase (e.g., Alumina, C18) mod_acid->alt_stationary If streaking persists mod_base Add 0.5-2% Triethylamine or Pyridine to Eluent mod_base->alt_stationary If streaking persists decision->mod_acid Carboxylic Acid Tailing decision->mod_base Amine Tailing

Caption: Decision workflow for troubleshooting streaking.

Detailed Explanation:

  • To Mitigate Carboxylic Acid Tailing: Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your mobile phase.[6] This keeps the carboxylic acid group protonated, preventing its interaction with the silica gel and resulting in a more defined spot.[6]

  • To Mitigate Amine Tailing: Add a small amount (0.5-2%) of a volatile base like triethylamine (NEt₃) or pyridine to your eluent.[5] This deactivates the acidic sites on the silica gel, preventing the basic nitrogen of the quinoline ring from strongly adsorbing.[5]

Note: Since your compound has both functional groups, you may need to experiment to see which modifier is more effective, or if a neutral stationary phase is a better option.

FAQ 5: My compound is not eluting from the silica gel column, even with a very polar solvent system.

Answer:

This indicates a very strong interaction between your compound and the stationary phase. This is common for highly polar, amphoteric compounds.

Troubleshooting Steps:

  • Use Modifiers: As described in FAQ 4, adding an acid or base to your eluent can significantly reduce the affinity of your compound for the silica gel.

  • Switch to a Different Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds.[5]

    • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be very effective.[5] The elution order is inverted, with non-polar compounds eluting last.

  • Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.[7]

Part 3: Acid-Base Extraction

The amphoteric nature of 4-Amino-6-methylquinoline-3-carboxylic acid makes it an excellent candidate for purification via acid-base extraction to remove neutral impurities.

FAQ 6: How can I use acid-base extraction to purify my compound?

Answer:

Acid-base extraction separates compounds based on their acidic and basic properties. The general strategy is to selectively move your compound of interest between an aqueous and an organic layer by changing the pH.

Experimental Protocol: Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Extract with dilute aq. HCl (e.g., 1M) start->step1 step2 Separate Layers step1->step2 org1 Organic Layer: Neutral Impurities step2->org1 aq1 Aqueous Layer: Protonated Product step2->aq1 step3 Basify Aqueous Layer with aq. NaOH to pH > 8 aq1->step3 step4 Product Precipitates step3->step4 step5 Filter and Dry Pure Product step4->step5

Caption: Workflow for purification via acid-base extraction.

Detailed Steps:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amino group will be protonated, making the compound soluble in the aqueous layer. Neutral impurities will remain in the organic layer.[3][8]

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) until the solution is basic. This will deprotonate the ammonium salt, causing the neutral 4-Amino-6-methylquinoline-3-carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Biocyclopedia. (2026). Problems in recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem.
  • Silver, J. (2013). How can I purify carboxylic acid?. ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid

Welcome to the technical support center for the synthesis of 4-amino-6-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-6-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important quinoline derivative. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to optimize your synthetic outcomes.

Introduction

The synthesis of 4-amino-6-methylquinoline-3-carboxylic acid is a multi-step process that often relies on classical quinoline synthetic routes, such as the Gould-Jacobs reaction.[1][2][3] This pathway involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by thermal cyclization, saponification, and subsequent functional group manipulations to introduce the amino group. While seemingly straightforward, each step is prone to specific side reactions that can significantly impact yield and purity. This guide will dissect these potential pitfalls and offer robust solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: During the initial condensation of 4-methylaniline with diethyl ethoxymethylenemalonate (DEEM), I am observing low yields of the desired anilinomethylenemalonate intermediate. What are the likely causes and how can I improve this step?

A1: Low yields in the initial condensation step of the Gould-Jacobs reaction are a common issue.[1][2] The primary culprits are often incomplete reaction, side reactions, or suboptimal reaction conditions.

Causality and Troubleshooting:

  • Incomplete Reaction: The reaction between 4-methylaniline and DEEM is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of the ethoxymethylene group.[1] This reaction is reversible and requires sufficient temperature and time to drive it to completion.

    • Solution: Ensure the reaction is heated adequately, typically around 100-120 °C.[2] Monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time.

  • Side Reactions:

    • Dimerization/Polymerization: Anilines can undergo self-condensation or react with impurities at elevated temperatures.

    • Hydrolysis of DEEM: If moisture is present in the reaction, DEEM can hydrolyze, reducing the amount of reactant available.

    • Solution: Use dry reagents and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.

  • Suboptimal Reagent Stoichiometry: An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can complicate purification.

    • Solution: A slight excess of DEEM (1.1 to 1.2 equivalents) is often employed. Experiment with small-scale reactions to determine the optimal stoichiometry for your specific setup.

Experimental Protocol: Monitoring the Condensation Reaction

  • Sample Preparation: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

  • TLC Analysis:

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust the polarity as needed.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Interpretation: The disappearance of the 4-methylaniline spot and the appearance of a new, typically less polar, product spot indicate reaction progress. The reaction is considered complete when the aniline spot is no longer visible.

Q2: The thermal cyclization of my anilinomethylenemalonate intermediate is resulting in a dark, tarry mixture with low yields of the desired ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. What is causing this and how can I prevent it?

A2: The thermal cyclization step is often the most challenging part of the Gould-Jacobs synthesis.[4] The high temperatures required for the intramolecular cyclization can also promote decomposition and the formation of polymeric byproducts.

Causality and Troubleshooting:

  • Decomposition at High Temperatures: The intermediate is heated to high temperatures (typically 240-260 °C) to induce a 6-electron cyclization.[1][2] However, prolonged heating or excessively high temperatures can lead to charring and decomposition.

    • Solution: The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is critical.[2][4] These solvents provide even heat distribution and can help to moderate the reaction. The intermediate should be added to the pre-heated solvent to minimize the time it spends at elevated temperatures before cyclizing.

  • Oxidative Side Reactions: At high temperatures, the reaction mixture is susceptible to oxidation if exposed to air.

    • Solution: Perform the cyclization under a gentle stream of an inert gas like nitrogen.

  • Incorrect Regioselectivity: While less common with symmetrically substituted anilines, anilines with meta-substituents can lead to isomeric quinoline products.

    • Solution: For 4-methylaniline, this is not a concern as it will predominantly yield the 6-methylquinoline derivative.

Data Presentation: Comparison of Cyclization Conditions

SolventTemperature (°C)Typical Yield (%)Observations
None (Neat)250< 30Significant charring and decomposition.[4]
Mineral Oil25060-70Improved yield, but can be difficult to remove during workup.
Diphenyl Ether25090-95High yield, product often precipitates on cooling, facilitating isolation.[2][4]
Dowtherm A25090-95Similar to diphenyl ether, good thermal stability.[2]

Visualization: Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Amination 4-Methylaniline 4-Methylaniline Intermediate Anilinomethylenemalonate Intermediate 4-Methylaniline->Intermediate + DEEM ~100-120 °C DEEM Diethyl Ethoxymethylenemalonate Cyclized_Product Ethyl 4-Hydroxy-6-methyl- quinoline-3-carboxylate Intermediate->Cyclized_Product ~250 °C (e.g., Diphenyl Ether) Final_Product 4-Amino-6-methylquinoline- 3-carboxylic acid Cyclized_Product->Final_Product 1. NaOH, H2O 2. Chlorination 3. Amination

Caption: Key stages in the synthesis of 4-amino-6-methylquinoline-3-carboxylic acid.

Q3: After saponification of the ester, I am having difficulty with the subsequent chlorination and amination steps, often observing a mixture of products. How can I improve the selectivity of these transformations?

A3: The conversion of the 4-hydroxyquinoline intermediate to the final 4-amino product typically proceeds through a 4-chloroquinoline intermediate.[5] Side reactions can occur at both the chlorination and amination stages.

Causality and Troubleshooting:

  • Chlorination Issues:

    • Incomplete Chlorination: The conversion of the 4-hydroxy group to a 4-chloro group is usually achieved with reagents like phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[5] Insufficient reagent or reaction time can lead to incomplete conversion.

    • Side Reactions with the Carboxylic Acid: The carboxylic acid group can also react with the chlorinating agent to form an acyl chloride. This is often unavoidable but the acyl chloride can be hydrolyzed back to the carboxylic acid during workup.

    • Solution: Use a slight excess of the chlorinating agent and monitor the reaction by TLC until the starting material is consumed. A careful aqueous workup is necessary to hydrolyze any acyl chlorides formed.

  • Amination Issues:

    • Nucleophilic Aromatic Substitution (SNAr) Conditions: The amination of the 4-chloroquinoline is a nucleophilic aromatic substitution.[6] The reaction conditions (solvent, temperature, and source of ammonia) are critical for success.

    • Competing Reactions: The 4-chloro group is activated towards nucleophilic attack. However, at high temperatures, other side reactions can occur.

    • Solution: A common method for amination is heating the 4-chloroquinoline with a source of ammonia, such as ammonium carbonate or a solution of ammonia in a suitable solvent, in a sealed vessel. The temperature and pressure must be carefully controlled. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for this step.[6]

Experimental Protocol: Amination of 4-Chloro-6-methylquinoline-3-carboxylic acid

  • Reactants: In a pressure-rated vessel, combine 4-chloro-6-methylquinoline-3-carboxylic acid, a suitable solvent (e.g., ethanol or N,N-dimethylformamide), and a source of ammonia (e.g., ammonium carbonate or a saturated solution of ammonia in the chosen solvent).

  • Reaction Conditions: Seal the vessel and heat to the desired temperature (e.g., 120-150 °C) for several hours. The optimal time and temperature should be determined empirically.

  • Workup: After cooling, carefully vent the vessel. The product may precipitate from the reaction mixture or require extraction.

  • Purification: The crude product is often purified by recrystallization or column chromatography.

Q4: What are the key differences and potential side reactions if I were to use a Conrad-Limpach or Knorr synthesis approach instead of the Gould-Jacobs reaction?

A4: The Conrad-Limpach and Knorr syntheses are alternative methods for preparing quinolones from anilines and β-ketoesters.[7][8][9] The main difference lies in the regioselectivity of the initial condensation and the subsequent cyclization conditions.

Key Differences and Side Reactions:

  • Conrad-Limpach Synthesis: This method typically involves the reaction of an aniline with a β-ketoester under acidic or neutral conditions at lower temperatures to form an enamine intermediate.[8][9] Cyclization at higher temperatures then yields a 4-quinolone.

    • Potential Side Reaction: If the initial condensation is carried out at too high a temperature, the reaction can favor the formation of the anilide intermediate, leading to the Knorr product (a 2-quinolone).[9]

  • Knorr Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-ketoester under conditions that favor the formation of a β-ketoanilide intermediate.[9] Subsequent cyclization with a strong acid, like sulfuric acid, yields a 2-quinolone.

    • Potential Side Reaction: The conditions for the Knorr synthesis are generally harsher than for the Conrad-Limpach synthesis, which can lead to more side products from sulfonation of the aromatic rings or dehydration reactions.

Visualization: Regioselectivity in Quinolone Synthesis

Quinolone_Synthesis_Selectivity cluster_conrad Conrad-Limpach Pathway cluster_knorr Knorr Pathway Aniline_Ketoester Aniline + β-Ketoester Enamine Enamine Intermediate (Kinetic Product) Aniline_Ketoester->Enamine Low Temp. Anilide Anilide Intermediate (Thermodynamic Product) Aniline_Ketoester->Anilide High Temp. 4-Quinolone 4-Quinolone Enamine->4-Quinolone High Temp. Cyclization 2-Quinolone 2-Quinolone Anilide->2-Quinolone Strong Acid Cyclization

Caption: Control of regioselectivity in the Conrad-Limpach and Knorr quinoline syntheses.

Summary and Best Practices

The successful synthesis of 4-amino-6-methylquinoline-3-carboxylic acid hinges on careful control of reaction conditions at each step. By understanding the underlying mechanisms and potential side reactions, researchers can proactively troubleshoot and optimize their synthetic protocols.

  • Monitor Reactions: Regularly use analytical techniques like TLC or HPLC to track reaction progress and identify the formation of byproducts.

  • Control Temperature: Precise temperature control is crucial, especially during the thermal cyclization step, to maximize yield and minimize decomposition.

  • Inert Atmosphere: Employing an inert atmosphere can prevent oxidative side reactions, particularly at elevated temperatures.

  • Purification: Be prepared for rigorous purification of intermediates and the final product, as side reactions can lead to impurities with similar physical properties.

By adhering to these principles and leveraging the troubleshooting strategies outlined in this guide, you will be well-equipped to overcome the challenges in the synthesis of 4-amino-6-methylquinoline-3-carboxylic acid.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Gould-Jacobs Reaction. [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • Biotage. Gould Jacobs Quinoline forming reaction. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • NIH. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Google Patents.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • PubMed Central. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Organic Syntheses Procedure. lepidine. [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • ResearchGate. 2-Chloroquinoline-3-carboxylic acid. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

Sources

Optimization

Stability issues of 4-Amino-6-methylquinoline-3-carboxylic acid in solution

Prepared by: Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Amino-6-methylquinoline-3-carboxylic acid. It addres...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Amino-6-methylquinoline-3-carboxylic acid. It addresses common stability issues encountered in solution, offering troubleshooting advice and standardized protocols to ensure experimental integrity and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the handling and use of 4-Amino-6-methylquinoline-3-carboxylic acid in solution.

Question 1: My compound precipitated out of my aqueous buffer after initial dissolution. What is the likely cause and how can I fix it?

Answer:

This is a classic solubility issue driven by pH. 4-Amino-6-methylquinoline-3-carboxylic acid is an amphoteric molecule, meaning it has both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). Its solubility in aqueous solutions is highly dependent on the pH of the medium.

  • Causality: At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this point, the compound is in its zwitterionic form, and its solubility in water is at its minimum, often leading to precipitation.[1][2] In strongly acidic solutions (low pH), the amino group is protonated (-NH₃⁺), making the molecule a positively charged salt that is more soluble. In strongly alkaline solutions (high pH), the carboxylic acid group is deprotonated (-COO⁻), resulting in a negatively charged salt that is also more soluble.[1][2]

  • Troubleshooting Steps:

    • Measure the pH: Check the pH of your solution where the precipitation occurred. It is likely near the compound's isoelectric point.

    • Adjust the pH: To redissolve the compound, adjust the pH away from the pI.

      • Add a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH and protonate the amino group.

      • Alternatively, add a small amount of dilute base (e.g., 0.1 M NaOH) to raise the pH and deprotonate the carboxylic acid group.

    • Select an Appropriate Buffer: For future experiments, choose a buffer system that maintains the pH well below or well above the compound's pI to ensure sustained solubility.[3]

Question 2: I am observing new, unexpected peaks in my HPLC chromatogram after preparing my sample for analysis. Could this be degradation?

Answer:

Yes, the appearance of new peaks is a strong indicator of chemical degradation. Quinoline derivatives can be susceptible to degradation under certain conditions.[4][5][6]

  • Causality & Potential Degradation Pathways:

    • Oxidation: The quinoline ring system, particularly with an electron-donating amino group, can be susceptible to oxidation. This can be catalyzed by exposure to air (oxygen), metal ions, or oxidizing agents. Degradation often proceeds via hydroxylation of the quinoline ring.[4][5][6]

    • Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light. Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions.[7] The ICH guidelines recommend photostability testing for new drug substances for this reason.[7]

    • Extreme pH: While adjusting pH is necessary for solubility, very high or very low pH conditions, especially when combined with heat, can catalyze hydrolysis or other degradative reactions.[3]

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.[7]

    • Use High-Purity Solvents: Ensure your solvents are HPLC-grade and free from peroxides or metal ion contaminants. Consider sparging aqueous buffers with nitrogen or argon to remove dissolved oxygen.

    • Control Temperature: Avoid heating solutions unless absolutely necessary for solubility, and if so, use the lowest effective temperature for the shortest duration. Store stock solutions at recommended temperatures, typically refrigerated or frozen.[8]

    • Perform a Forced Degradation Study: To confirm the source of degradation and identify potential products, a forced degradation study is the definitive approach. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to understand its stability profile.

Question 3: The measured concentration of my stock solution is lower than expected, and it seems to decrease over time, even when stored in the freezer. What's happening?

Answer:

A gradual loss of potency suggests slow degradation or adsorption issues. While freezing slows down chemical reactions, it does not stop them entirely.

  • Causality:

    • Slow Degradation: Even at low temperatures, slow degradation can occur, especially if the solution was not prepared under optimal conditions (e.g., suboptimal pH, presence of oxygen).[9]

    • Adsorption: Highly aromatic compounds can sometimes adsorb to the surface of storage containers, particularly certain types of plastics. This would reduce the concentration of the analyte in the solution.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can impact its stability. This can cause pH shifts in the unfrozen micro-environment of the solution as it freezes, potentially accelerating degradation.

  • Troubleshooting Steps:

    • Verify Storage pH: Ensure the stock solution is buffered at a pH that favors stability (determined through a stability study).

    • Use Appropriate Vials: Store solutions in high-quality glass or polypropylene vials known to have low analyte binding.

    • Aliquot Solutions: Prepare single-use aliquots from a freshly made stock solution. This avoids repeated freeze-thaw cycles and minimizes the risk of contamination for the entire stock.

    • Re-evaluate Solvent: If using a purely organic solvent like DMSO, ensure it is anhydrous. Water in DMSO can cause hydrolysis of some compounds over time. For aqueous solutions, ensure they are properly buffered.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Amino-6-methylquinoline-3-carboxylic acid?

As a solid, the compound should be stored in a tightly closed container in a dry, well-ventilated place.[10] For long-term storage, refrigeration or freezing (-20°C) is often recommended to minimize any potential slow degradation.[8]

Q2: How does pH affect the stability of this molecule?

The pH of a solution is a critical factor for both solubility and stability.[11][12] Extreme pH values (highly acidic or highly basic) can catalyze the degradation of pharmaceutical compounds.[3] For quinoline derivatives, degradation can occur via different pathways depending on the pH.[13] It is crucial to perform a pH-rate profile study to identify the pH range of maximum stability for your specific experimental conditions.

Q3: Is 4-Amino-6-methylquinoline-3-carboxylic acid sensitive to light?

Quinoline-based structures are often photosensitive.[7] It is best practice to assume the compound is light-sensitive and take precautions. All work with the compound in solution should be done under subdued light, and storage should always be in light-protecting containers (e.g., amber glass vials).[7]

Q4: What are the likely degradation products I might see?

Based on known degradation pathways for similar quinoline compounds, potential degradation products could arise from:

  • Oxidation/Hydroxylation: Formation of hydroxylated species on the quinoline ring is a common microbial and chemical degradation pathway.[4][5][6]

  • Decarboxylation: Loss of the carboxylic acid group under stress conditions like heat is a possibility.

  • Deamination: While less common, the amino group could be a site for degradation under specific oxidative or hydrolytic conditions.

Identifying these requires analytical techniques like LC-MS to determine the mass of the unknown peaks and deduce their structures.[14]

Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol provides a standardized method for preparing an aqueous stock solution, focusing on achieving and maintaining solubility.

  • Weighing: Accurately weigh the required amount of 4-Amino-6-methylquinoline-3-carboxylic acid in a calibrated balance.

  • Initial Solubilization: Transfer the solid to a volumetric flask. Add a small volume (e.g., <10% of the final volume) of a water-miscible organic solvent like DMSO or ethanol to wet the solid, if necessary.

  • pH Adjustment for Dissolution: Add a small amount of dilute base (e.g., 1 M NaOH) dropwise while stirring until the solid completely dissolves. This deprotonates the carboxylic acid, forming a soluble salt. Alternatively, use dilute acid (e.g., 1 M HCl) to form the amine salt. The choice depends on the desired final pH.

  • Buffering: Add the chosen buffer concentrate to the solution. Ensure the buffer has sufficient capacity to maintain the target pH.

  • Final Volume: Bring the solution to the final volume with high-purity water.

  • Final pH Check: Measure and record the final pH of the stock solution. Adjust if necessary with dilute acid/base.

  • Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulates.

  • Storage: Transfer the solution into amber glass vials, aliquot for single use, and store at the recommended temperature (e.g., ≤ -20°C).

Protocol 2: Forced Degradation Study Workflow

This study is essential for understanding the intrinsic stability of the molecule. It follows the principles outlined in ICH guideline Q1B.[7]

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each stress condition. A control sample protected from all stress conditions (stored at -20°C in the dark) must be included.

Stress ConditionProtocolPurpose
Acid Hydrolysis Add 0.1 M HCl to the sample. Incubate at 60°C.To test stability in acidic conditions.
Base Hydrolysis Add 0.1 M NaOH to the sample. Incubate at 60°C.To test stability in alkaline conditions.
Oxidation Add 3% hydrogen peroxide (H₂O₂) to the sample. Keep at room temp.To test susceptibility to oxidation.
Thermal Stress Incubate the sample (in solution and as solid) at 80°C.To evaluate thermal stability.
Photostability Expose the sample to a calibrated light source providing UV and visible light (per ICH Q1B).[7] Include a dark control (wrapped in foil) in the same chamber.To assess light sensitivity.
  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For acid/base samples, neutralize the pH before analysis. For oxidative samples, the reaction may be quenched by adding a small amount of sodium bisulfite.

  • Analysis: Analyze all samples (including the time-zero and control samples) by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method must be able to resolve the parent peak from all degradation product peaks.

  • Data Interpretation: Calculate the percentage of degradation for each condition. Identify major degradation products using LC-MS if necessary.

Visualizations: Workflows and Concepts

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution aliquot Aliquot into Vials prep->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1 M NaOH, 60°C) aliquot->base oxide Oxidation (3% H2O2, RT) aliquot->oxide thermal Thermal Stress (80°C) aliquot->thermal photo Photostability (ICH Light Source) aliquot->photo control Control (-20°C, Dark) aliquot->control sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling control->sampling quench Neutralize / Quench Reaction sampling->quench hplc HPLC Analysis (Stability-Indicating Method) quench->hplc lcms LC-MS for Peak ID (If Needed) hplc->lcms

Caption: Workflow for a forced degradation study.

Stability_Factors Key Factors Affecting Solution Stability cluster_chemical Chemical Factors cluster_physical Physical Factors center 4-Amino-6-methylquinoline- 3-carboxylic Acid (in Solution) pH pH (Solubility & Degradation) center->pH Solvent Solvent Choice (Purity, Polarity) center->Solvent Oxygen Dissolved Oxygen (Oxidation) center->Oxygen Temp Temperature (Reaction Rate) center->Temp Light Light Exposure (Photodegradation) center->Light Container Storage Container (Adsorption) center->Container outcome Stable Solution (Reproducible Data)

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-Amino-6-methylquinoline-3-carboxylic acid in Experimental Assays

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols for working with 4-Amino-6-met...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols for working with 4-Amino-6-methylquinoline-3-carboxylic acid. Due to its chemical structure, this compound exhibits poor aqueous solubility under standard physiological conditions, a common hurdle in assay development. This document explains the underlying chemical principles and offers a systematic approach to achieving successful solubilization for reliable and reproducible experimental results.

Understanding the Molecule: The 'Why' Behind the Solubility Problem

4-Amino-6-methylquinoline-3-carboxylic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Its solubility is therefore highly dependent on the pH of the solvent.

  • Quinoline Nitrogen (Basic): The nitrogen atom in the quinoline ring system is a weak base and can be protonated (gain a positive charge) in acidic conditions (low pH).[1][2][3]

  • Carboxylic Acid (Acidic): The carboxylic acid group is acidic and will be deprotonated (lose a proton to become negatively charged) in basic conditions (high pH).[4]

  • Amino Group (Basic): The amino group attached to the quinoline ring is also basic and will be protonated at low pH.

The compound's lowest solubility occurs at its isoelectric point (pI) , the pH at which the net charge on the molecule is zero. At pH values significantly above or below the pI, the molecule becomes charged, enhancing its interaction with polar solvents like water and dramatically increasing its solubility.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) low_ph Predominantly Cationic (+) - Quinoline N is Protonated - Amino N is Protonated - COOH is Neutral Result: Higher Solubility pI Zwitterionic / Neutral - Net charge is zero Result: MINIMUM SOLUBILITY low_ph->pI Increasing pH high_ph Predominantly Anionic (-) - Quinoline N is Neutral - Amino N is Neutral - COO- is Deprotonated Result: Higher Solubility pI->high_ph Increasing pH

Caption: Ionization states of 4-Amino-6-methylquinoline-3-carboxylic acid vs. pH.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What is happening?

This is a common phenomenon known as "crashing out." Your compound is highly soluble in the 100% Dimethyl sulfoxide (DMSO) stock, but when this stock is diluted into an aqueous buffer (like PBS or cell culture media), the final concentration of DMSO is too low to keep the compound dissolved.[5] The aqueous buffer's pH is likely near the compound's isoelectric point, where it is least soluble, causing it to precipitate.

Q2: What is the best starting point for solubilizing this compound for an assay?

The most effective initial approach is pH adjustment.[6][7] Since the compound has both acidic and basic handles, you can significantly increase its aqueous solubility by either lowering the pH (e.g., to pH 2-4) or raising it (e.g., to pH 8-10). The choice depends on the stability of your compound and the constraints of your assay system.

Q3: What concentration of DMSO is safe for my cell-based assay?

While DMSO is an excellent solubilizing agent, it can be toxic to cells at higher concentrations.[8]

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxic effects.

  • Critical Control: It is absolutely essential to run a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your test samples to ensure that any observed effects are due to your compound and not the solvent.[8][9] Some sensitive assays may require final DMSO concentrations below 0.1%.

Q4: Can I use sonication or heating to help dissolve the compound?

Yes, but with caution.

  • Sonication: A brief sonication in a water bath can help break up solid aggregates and accelerate dissolution. This is generally a safe method.

  • Heating: Gently warming the solution (e.g., to 37-50°C) can increase the rate of dissolution. However, you must be certain that your compound is stable at that temperature and will not degrade. After cooling to room temperature, the compound may precipitate out again if the solution is supersaturated.

Troubleshooting Workflow & Step-by-Step Protocols

A systematic approach is the key to solving solubility issues. Follow this workflow to efficiently find the optimal conditions for your experiment.

Caption: Systematic workflow for troubleshooting compound solubility.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To create a concentrated stock solution in an organic solvent for serial dilution.

Materials:

  • 4-Amino-6-methylquinoline-3-carboxylic acid

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of the compound into a sterile, appropriate-sized vial (e.g., glass or polypropylene).

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM). It is recommended to start with a standard concentration for all library compounds.

  • Vortex the solution vigorously for 1-2 minutes.

  • If solids persist, place the vial in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure complete dissolution. The solution should be clear with no visible particulates.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Systematic Solubility Optimization via pH Adjustment

Objective: To determine the aqueous solubility of the compound at different pH values.

Materials:

  • Compound powder

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Small vials or microcentrifuge tubes

Procedure:

  • Prepare three test solutions by adding a small, known amount of the compound to separate vials containing deionized water. The amount should be in excess of its expected solubility to create a saturated solution.

  • Acidic Test: To the first vial, add 1 M HCl dropwise until the pH is approximately 3.0.

  • Neutral Test: The second vial will serve as the neutral control (pH ~7.0).

  • Basic Test: To the third vial, add 1 M NaOH dropwise until the pH is approximately 9.0.

  • Cap all vials and agitate them at room temperature for several hours (or overnight) to allow them to reach equilibrium.

  • Observe the vials for dissolved compound. If necessary, centrifuge the samples to pellet undissolved solid and analyze the supernatant concentration via a suitable method (e.g., UV-Vis spectroscopy, HPLC) to quantify solubility.

pH ConditionVisual Observation (Dissolved/Undissolved)Quantitative Solubility (µg/mL)Notes
Acidic (pH ~3) Assay components must be stable at this pH.
Neutral (pH ~7) Represents typical physiological buffer conditions.
Basic (pH ~9) Potential for compound degradation; stability check needed.
Protocol 3: Co-Solvent Strategy for Assay Dilution

Objective: To dilute the DMSO stock into the final assay buffer while minimizing precipitation.

Causality: The key to preventing precipitation is to avoid a sudden, drastic change in solvent polarity. This is achieved by performing one or more intermediate dilution steps.

Procedure:

  • Start with your high-concentration stock in 100% DMSO (from Protocol 1).

  • Intermediate Dilution: Prepare an intermediate dilution of your compound in 100% DMSO or a mix of DMSO and your final assay buffer (e.g., 1:1 ratio).

  • Final Dilution: Add a small volume of the intermediate dilution to your final assay buffer. Crucially, always add the concentrated stock to the larger volume of assay buffer while vortexing or stirring. This ensures rapid dispersal and minimizes localized high concentrations that can trigger precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness immediately after preparation and again before adding to the assay plate.

Assay TypeTypical Max Final DMSO ConcentrationPotential Impact of Exceeding Limit
Biochemical/Enzyme Assays < 5%Alteration of protein conformation, direct enzyme inhibition.
Standard Cell-Based Assays < 0.5%Cytotoxicity, altered cell morphology, membrane effects.[8]
Sensitive Cell-Based Assays < 0.1%Induction of stress pathways, altered gene expression.

Advanced Solubilization Strategies

If the above methods are insufficient, particularly for very high required concentrations or sensitive assays, consider these advanced formulation approaches.[10][11][12]

  • Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solution.[13][14] This is more common in formulation development for in vivo use but can be adapted for in vitro assays if the surfactant does not interfere.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment.[6][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • FooDB. (2019, November 26). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

  • Aribo Biotechnology. (n.d.). 86-68-0 | 6-Methoxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]

  • Nasswetter, L., Fischer, M., Scheidt, H. A., & Heerklotz, H. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biophysical Chemistry, 277, 106654. Retrieved from [Link]

  • Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2337-2359. Retrieved from [Link]

  • Isreal, O. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Nakayama, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12135–12146. Retrieved from [Link]

  • Rohe, A., et al. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Kudirka, R., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(8), 609–613. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(3), 949. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808134. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4). Retrieved from [Link]

  • Wang, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(21), 4699. Retrieved from [Link]

  • Sørensen, S. R., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136-1141. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • Keck, C. M., & Müller, R. H. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1369. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

  • Avdeef, A., et al. (1998). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 15(2), 209-216. Retrieved from [Link]

  • Nakayama, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Aldeghi, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Chemical Theory and Computation, 18(1), 543–556. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-6-methylquinoline-3-carboxylic acid Derivatization

Welcome to the technical support center for the derivatization of 4-Amino-6-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Amino-6-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. Our approach is grounded in established scientific principles and field-proven insights to help you navigate the nuances of working with this versatile quinoline scaffold.

Introduction: The Chemistry of 4-Amino-6-methylquinoline-3-carboxylic acid

4-Amino-6-methylquinoline-3-carboxylic acid is a key building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents.[1] Its structure presents a unique set of opportunities and challenges for derivatization. The primary sites for modification are the carboxylic acid at the 3-position and the amino group at the 4-position. Understanding the interplay of the electron-donating amino and methyl groups with the quinoline ring system is crucial for optimizing reaction conditions and avoiding common pitfalls. This guide will focus predominantly on the derivatization of the carboxylic acid moiety to form amides, a common transformation in drug discovery.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the carboxylic acid of 4-Amino-6-methylquinoline-3-carboxylic acid?

A1: The most prevalent method is amide bond formation, achieved by coupling the carboxylic acid with a primary or secondary amine.[3][4] This is typically accomplished using a coupling reagent to activate the carboxylic acid.[2][3] Other derivatization strategies include esterification and silylation, which can be useful for analytical purposes or as a protecting group strategy.[5]

Q2: How do the amino and methyl groups on the quinoline ring affect the reactivity of the carboxylic acid?

A2: The amino group at the 4-position is strongly electron-donating, which increases the electron density of the quinoline ring system. This can slightly decrease the electrophilicity of the carboxylic acid carbon, potentially making it less reactive towards nucleophiles compared to an unsubstituted quinoline-3-carboxylic acid. The methyl group at the 6-position has a weaker electron-donating effect. However, these electronic effects are generally not significant enough to prevent derivatization, but they may necessitate the use of more potent activating agents or slightly more forcing reaction conditions.

Q3: Can the amino group at the 4-position interfere with the derivatization of the carboxylic acid?

A3: Yes, the 4-amino group is a nucleophile and can potentially compete with the desired amine nucleophile, leading to self-condensation or polymerization, especially under harsh conditions or with highly reactive acylating agents. To mitigate this, it is often advisable to use reaction conditions that favor the reaction of the intended amine. In some cases, protection of the 4-amino group may be necessary, although this adds extra steps to the synthesis.

Q4: What are the best coupling reagents for amide formation with this molecule?

A4: For amide coupling reactions, a variety of reagents can be employed. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to improve efficiency and reduce side reactions.[2] For more challenging couplings, uronium/aminium reagents such as HATU, HBTU, or PyBOP are highly effective.[6][7][8]

Q5: What solvents are recommended for these derivatization reactions?

A5: Aprotic polar solvents are generally the best choice. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are widely used.[9] Acetonitrile (MeCN) can also be a good option.[2] It is crucial to use anhydrous solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of 4-Amino-6-methylquinoline-3-carboxylic acid and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient activation of the carboxylic acid: The coupling reagent may not be potent enough.[10] 2. Poor nucleophilicity of the amine: The amine being used may be sterically hindered or electronically deactivated. 3. Presence of water in the reaction: Moisture can quench the activated intermediate. 4. Incorrect stoichiometry: The ratio of reactants may not be optimal.1. Switch to a more powerful coupling reagent: If using EDC/HOBt, consider trying HATU or HBTU.[7][8] 2. Increase the reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can often drive sluggish reactions to completion. However, monitor for side product formation. 3. Use anhydrous solvents and reagents: Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or have been properly dried. 4. Optimize the stoichiometry: Typically, a slight excess of the amine (1.1-1.2 equivalents) and coupling reagent (1.1-1.2 equivalents) is used.
Formation of Multiple Products (Side Reactions) 1. Self-condensation: The 4-amino group of one molecule may react with the activated carboxylic acid of another. 2. Epimerization (if using chiral amines): The base used in the reaction can cause racemization. 3. Reaction with the coupling reagent: Some coupling reagents can form stable adducts with the starting material or product.1. Control the rate of addition: Add the coupling reagent slowly to the mixture of the carboxylic acid and amine to maintain a low concentration of the activated intermediate. 2. Use a non-nucleophilic base: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[7] 3. Choose the appropriate coupling reagent: Be aware of the potential side reactions associated with certain coupling reagents and consult the literature for guidance.[6]
Difficulty in Product Purification 1. Unreacted starting materials: Incomplete conversion can complicate purification. 2. Byproducts from the coupling reagent: Many coupling reagents generate byproducts that need to be removed (e.g., dicyclohexylurea from DCC). 3. Poor solubility of the product: The derivatized product may have different solubility properties than the starting material.1. Drive the reaction to completion: Use the strategies mentioned above for low yield to ensure full conversion. 2. Choose a coupling reagent with water-soluble byproducts: EDC is often preferred over DCC for this reason, as the resulting urea byproduct is water-soluble and can be removed with an aqueous wash. 3. Optimize the purification method: Column chromatography on silica gel is a common and effective method. Experiment with different solvent systems to achieve good separation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a standard starting point for the derivatization of 4-Amino-6-methylquinoline-3-carboxylic acid with a primary or secondary amine.

Materials:

  • 4-Amino-6-methylquinoline-3-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) (optional, if using an amine hydrochloride salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask, add 4-Amino-6-methylquinoline-3-carboxylic acid (1.0 eq).

  • Add the amine (1.1 eq). If the amine is a hydrochloride salt, add DIPEA (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).

  • Add HOBt (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification for GC-MS Analysis

This protocol is suitable for preparing a volatile derivative for analytical purposes.[5]

Materials:

  • 4-Amino-6-methylquinoline-3-carboxylic acid

  • 14% Boron Trifluoride (BF3) in methanol

  • Methanol

Procedure:

  • Place approximately 1 mg of 4-Amino-6-methylquinoline-3-carboxylic acid in a 2 mL reaction vial.

  • Add 1 mL of 14% BF3 in methanol to the vial.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • The resulting solution containing the methyl ester can be directly analyzed by GC-MS after appropriate dilution.

Visualization of the Derivatization Workflow

The following diagram illustrates the general workflow for the amide coupling derivatization of 4-Amino-6-methylquinoline-3-carboxylic acid.

DerivatizationWorkflow A 1. Reactant Preparation - 4-Amino-6-methylquinoline-3-carboxylic acid - Amine - Anhydrous Solvent B 2. Carboxylic Acid Activation - Add Coupling Reagent (e.g., EDC/HOBt) - 0 °C to RT A->B Dissolve C 3. Nucleophilic Attack - Amine reacts with activated acid B->C Forms activated intermediate D 4. Reaction Monitoring - TLC or LC-MS C->D Amide bond formation E 5. Work-up - Quench reaction - Aqueous extraction D->E Upon completion F 6. Purification - Column Chromatography E->F Crude product G 7. Characterization - NMR, MS, etc. F->G Purified product

Caption: General workflow for amide coupling.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common issues encountered during the derivatization process.

TroubleshootingLogic node_action node_action Start Low or No Product Yield? CheckActivation Is the coupling reagent potent enough? Start->CheckActivation CheckActivation->node_action No Use stronger reagent (e.g., HATU) CheckMoisture Is the reaction anhydrous? CheckActivation->CheckMoisture Yes CheckMoisture->node_action No Use anhydrous solvents/reagents CheckStoichiometry Is the stoichiometry correct? CheckMoisture->CheckStoichiometry Yes CheckStoichiometry->node_action No Adjust reactant ratios CheckPurity Are starting materials pure? CheckStoichiometry->CheckPurity Yes CheckPurity->node_action No Purify starting materials SideProducts Are there significant side products? CheckPurity->SideProducts Yes CheckBase Is the base non-nucleophilic? SideProducts->CheckBase CheckBase->node_action No Use DIPEA CheckTemp Is the reaction temperature too high? CheckBase->CheckTemp Yes CheckTemp->node_action Yes Lower reaction temperature

Caption: Troubleshooting decision tree.

References

  • ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]

  • Xiong, J., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78741.
  • ResearchGate. (2014). How do you couple the quinoline functional group to the c terminal of a peptide? Retrieved from [Link]

  • Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-804.
  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Mediterranean Journal of Chemistry, 9(4), 326-337.
  • Lara, J., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1379777.
  • Patil, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 70, 153013.
  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2025). Troubles with Py-AOP-assisted derivatization of peptide. Retrieved from [Link]

  • Li, K., et al. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 85(4), 2403–2410.
  • Tzani, A., et al. (2017).
  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Kumar, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 11(2), 133-142.
  • Cohen, S. A., & Michaud, D. P. (1993). Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins. Analytical Biochemistry, 211(2), 279-287.
  • Cech, P., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435.
  • Jáuregui, O., et al. (2011). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 1(1), 3-20.
  • ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

  • Einarsson, S., et al. (1987). Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization.
  • ResearchGate. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Lindsley, C. W., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(15), 11436–11451.
  • Van den-Berg, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3469–3480.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.

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Troubleshooting

Interpreting unexpected spectroscopic data of 4-Amino-6-methylquinoline-3-carboxylic acid

Technical Support Center: 4-Amino-6-methylquinoline-3-carboxylic acid Welcome to the technical support guide for 4-Amino-6-methylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-6-methylquinoline-3-carboxylic acid

Welcome to the technical support guide for 4-Amino-6-methylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected spectroscopic data that may arise during their experimental work with this compound. This guide provides in-depth, field-proven insights and validated protocols to ensure the integrity of your results.

Introduction to 4-Amino-6-methylquinoline-3-carboxylic acid

4-Amino-6-methylquinoline-3-carboxylic acid is a quinoline derivative, a class of heterocyclic compounds with a wide range of biological activities. Quinolines are foundational scaffolds in medicinal chemistry, with applications as antimalarial, antibacterial, and anticancer agents.[1][2] The specific substitution pattern of this molecule, featuring an amino group, a methyl group, and a carboxylic acid, gives it a unique electronic and structural profile that can lead to complex spectroscopic behavior. Understanding these nuances is critical for accurate characterization and successful downstream applications.

Compound Properties at a Glance
PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂Inferred from structure
Molecular Weight 202.21 g/mol Inferred from structure
General Class Aminoquinoline carboxylic acidN/A
Expected Appearance Off-white to light yellow solid[3]

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Spectroscopic Issues

This section addresses common questions and issues encountered when analyzing 4-Amino-6-methylquinoline-3-carboxylic acid using various spectroscopic techniques.

1H NMR Spectroscopy

Q1: My aromatic proton signals are broad, poorly resolved, or have shifted unexpectedly. What could be the cause?

A1: This is a frequent observation and can stem from several factors:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can significantly influence the chemical shifts of protons, especially those on the quinoline ring and the amino and carboxylic acid groups.[4] Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to more common solvents like CDCl₃ or DMSO-d₆ due to anisotropic effects.[5]

  • pH and Protonation State: The amino and carboxylic acid groups, as well as the quinoline nitrogen, can exist in different protonation states depending on the solvent's acidity. This can alter the electron density of the aromatic system and cause significant shifts in the proton signals.

  • Aggregation: At higher concentrations, molecules can stack via π-π interactions or form hydrogen-bonded dimers. This can lead to peak broadening and concentration-dependent chemical shifts.[5]

  • Tautomerism: Aminoquinolines can exist in tautomeric forms (amino-imino equilibrium), which can lead to the presence of multiple species in solution and a more complex or broadened spectrum.[6][7]

Troubleshooting Steps:

  • Solvent Change: Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, Benzene-d₆) to see if resolution improves.[5]

  • Concentration Study: Run a dilution series to check for concentration-dependent effects, which would suggest aggregation.

  • D₂O Exchange: Add a drop of D₂O to your NMR tube. The labile protons of the -NH₂ and -COOH groups will exchange with deuterium, causing their signals to disappear. This can help simplify the spectrum and confirm their presence.[5]

Q2: I'm not seeing the signals for my -NH₂ and -COOH protons, or they appear as a very broad, indistinct hump. Is this normal?

A2: Yes, this is quite common. The protons on heteroatoms (-OH, -NH) are often broad due to rapid chemical exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom. Their chemical shift can also be highly variable. The D₂O exchange experiment mentioned above is the definitive way to confirm their presence.[5][8]

Infrared (IR) Spectroscopy

Q3: The O-H stretch from the carboxylic acid in my IR spectrum is much broader and shifted to a lower wavenumber than I expected.

A3: This is characteristic of carboxylic acids that form strong intermolecular hydrogen-bonded dimers in the solid state or in concentrated solutions. This hydrogen bonding weakens the O-H bond, causing the stretching vibration to appear as a very broad band, typically in the 2500-3300 cm⁻¹ region.[9][10] The C=O stretch may also be shifted to a lower frequency (around 1700-1725 cm⁻¹) due to this dimerization.[10]

Q4: I'm seeing an unexpected peak in the 1600-1650 cm⁻¹ region. What could it be?

A4: While C=C stretching from the aromatic ring appears in this region, a prominent peak could also be due to N-H bending (scissoring) of the primary amine group. This, combined with the N-H stretching bands (typically two bands for a primary amine in the 3300-3500 cm⁻¹ region), can confirm the presence of the amino group.

Mass Spectrometry (MS)

Q5: My observed molecular ion peak in the mass spectrum has an even m/z value. Is this correct?

A5: Yes, this is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even molecular weight and thus an even m/z for its molecular ion ([M]⁺˙).[11] Since 4-Amino-6-methylquinoline-3-carboxylic acid (C₁₁H₁₀N₂O₂) contains two nitrogen atoms, its molecular ion peak should appear at an even m/z value (202.07).

Q6: I'm seeing unexpected fragments in my MS/MS data. What are the likely fragmentation patterns?

A6: Common fragmentation pathways for this molecule under ESI or CI conditions would likely involve:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylic acids.

  • Loss of HCN (27 Da): From the quinoline ring.

  • Cleavage of the methyl group.

UV-Vis Spectroscopy

Q7: The λ_max (wavelength of maximum absorbance) of my compound shifts when I change the solvent or the pH of the solution. Why does this happen?

A7: This phenomenon, known as solvatochromism, is common for quinoline derivatives.[4][12] The electronic transitions (π → π* and n → π*) that are responsible for UV-Vis absorbance are sensitive to the polarity of the solvent and the protonation state of the molecule.[12]

  • Solvent Polarity: Changing the solvent can stabilize the ground or excited state differently, leading to a shift in the absorption maximum.

  • pH: Protonation or deprotonation of the amino group, quinoline nitrogen, or carboxylic acid will significantly alter the electronic structure and the conjugation of the system, resulting in a shift in λ_max. This property can be used to experimentally determine the pKa values of the functional groups.[13]

Part 2: In-Depth Troubleshooting Workflows & Experimental Protocols

When faced with ambiguous data, a systematic approach is necessary. The following workflows and protocols are designed to help you validate your compound's identity and purity.

Workflow for Investigating Unexpected Spectroscopic Data

The following diagram illustrates a logical progression for troubleshooting unexpected results.

G cluster_0 Initial Observation cluster_1 Purity & Identity Confirmation cluster_2 Investigate Physicochemical Phenomena cluster_3 Conclusion A Unexpected Spectroscopic Data (NMR, IR, MS, UV-Vis) B LC-MS Analysis (Check for Impurities & MW) A->B Is the sample pure? C High-Resolution MS (HRMS) (Confirm Elemental Composition) B->C Purity Confirmed D Re-run NMR (Confirm Structure) B->D Impurity Detected (Re-purify sample) E Concentration-Dependent NMR (Test for Aggregation) C->E Identity Confirmed F Variable Temperature (VT) NMR (Probe Dynamic Processes/Tautomerism) E->F G pH-Dependent UV-Vis (Assess Protonation Effects) F->G H Data Interpretation Confirmed G->H Phenomena Understood

Caption: A logical workflow for troubleshooting unexpected spectroscopic data.

Experimental Protocol 1: pH-Dependent UV-Vis Spectroscopy

This protocol allows for the investigation of how the protonation state affects the electronic structure of the molecule.

Objective: To observe the shift in λ_max as a function of pH.

Materials:

  • 4-Amino-6-methylquinoline-3-carboxylic acid stock solution (e.g., 1 mg/mL in DMSO or Ethanol).

  • A series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

  • Prepare Samples: For each pH value, prepare a dilute solution of the compound (e.g., 10 µM) in the corresponding buffer. Ensure the amount of organic solvent from the stock solution is minimal (e.g., <1%) to not affect the buffer's pH.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the buffer solution for each pH point.[14]

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-500 nm.[14]

  • Data Analysis: Plot the λ_max values against the corresponding pH. Significant shifts will indicate the pKa values of the ionizable groups.

Experimental Protocol 2: LC-MS for Purity Assessment

This is the most direct method to check for the presence of impurities from the synthesis.

Objective: To separate the main compound from any potential impurities and confirm its molecular weight.

Materials:

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or ESI-Quadrupole).[15]

  • Appropriate C18 column.

  • Solvents: Acetonitrile (ACN) and water, both with 0.1% formic acid (for positive ion mode).

  • Sample dissolved in a suitable solvent (e.g., Methanol).

Procedure:

  • Method Development: Develop a gradient elution method starting from high aqueous content (e.g., 95% water) to high organic content (e.g., 95% ACN) over 10-20 minutes.

  • Injection: Inject a small volume (1-5 µL) of the sample solution.

  • Data Acquisition: Monitor the chromatogram using a UV detector (e.g., at 254 nm and 320 nm) and the mass spectrometer in full scan mode.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the purity percentage. Analyze the mass spectrum of the main peak to confirm it corresponds to the molecular weight of the target compound (202.21 g/mol , observed as [M+H]⁺ at m/z 203.22). Any other peaks represent impurities. Common impurities could arise from starting materials or side-reactions during synthesis.

Part 3: Understanding Potential Structural Isomers and Tautomers

The complexity of the observed spectra can sometimes be attributed to the presence of constitutional isomers or tautomers.

Amino-Imino Tautomerism

The 4-aminoquinoline moiety can exist in equilibrium with its 4-imino tautomer. While the amino form is generally more stable for aromatic systems, the equilibrium can be influenced by solvent and pH. The presence of the imino tautomer would introduce a different set of NMR signals and could explain unexpected peaks.[6][16]

Caption: Potential amino-imino tautomerism in the quinoline ring. (Note: Images are placeholders for chemical structures).

Investigating this phenomenon typically requires advanced techniques like variable temperature NMR to study the dynamics of the equilibrium.

Conclusion

Interpreting spectroscopic data for a multifunctional molecule like 4-Amino-6-methylquinoline-3-carboxylic acid requires a comprehensive approach. Unexpected results are often not errors but rather reflections of the compound's rich physicochemical properties. By systematically considering factors such as purity, solvent effects, pH, aggregation, and tautomerism, and by employing the targeted troubleshooting protocols outlined in this guide, researchers can confidently characterize their compound and ensure the reliability of their scientific findings.

References

  • PubChem. 6-Aminoquinoline. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). [Link]

  • Kuhn, S., et al. (2010). Differential effects of 4-aminoquinoline-containing antimalarial drugs on hemoglobin digestion in Plasmodium falciparum. ResearchGate. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024). [Link]

  • Rakipov, I. T., et al. (2019). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Journal of Physics: Conference Series. [Link]

  • Almeida, P., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. [Link]

  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Reddit. Struggling with IR and NMR spectres. r/chemhelp. [Link]

  • Romero, M., & Delgado, J. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Hassoun, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • Klasinc, L., et al. (1976). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

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  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. (2014). [Link]

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  • YouTube. NMR Spectroscopy | Homo aromatic | 365 Chemistry | Problem | Question. (2022). [Link]

  • Furst, D. E., & Munster, T. (1998). 4-Aminoquinoline antimalarials enhance UV-B induced c-jun transcriptional activation. Lupus. [Link]

  • Keller, M. D., et al. (1998). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Nzila, A., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. PMC. [Link]

  • Google Patents.
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  • Dos Santos, J. H. Z., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of Fluorescence. [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2018). [Link]

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Optimization

Technical Support Center: Navigating the Cytotoxicity of 4-Amino-6-methylquinoline-3-carboxylic acid in Cell Culture

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing the in vitro cytotoxicity of 4-Amino-6-methylquinoline-3-carboxylic acid. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing the in vitro cytotoxicity of 4-Amino-6-methylquinoline-3-carboxylic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.

Introduction: Understanding the Challenge

4-Amino-6-methylquinoline-3-carboxylic acid, like many quinoline derivatives, holds potential for various therapeutic applications. However, its utility in cell-based assays can be hampered by inherent cytotoxicity. The observed toxicity can stem from the compound's specific mechanism of action, such as inducing apoptosis or oxidative stress, or from non-specific effects related to its physicochemical properties, like poor solubility.[1] This guide will equip you with the knowledge and tools to dissect and mitigate these cytotoxic effects in your experiments.

Core Concepts in Quinoline-Induced Cytotoxicity

Quinoline derivatives have been shown to induce cell death through several mechanisms. Understanding these pathways is crucial for designing effective toxicity-reduction strategies.

  • Apoptosis Induction: Many quinoline compounds exert their effects by triggering programmed cell death, or apoptosis. This often involves the activation of a cascade of enzymes called caspases, which are central executioners of the apoptotic process.[2]

  • Oxidative Stress: These compounds can also lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This state, known as oxidative stress, can damage cellular components like lipids, proteins, and DNA.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when working with 4-Amino-6-methylquinoline-3-carboxylic acid.

Observed Issue Potential Cause Recommended Solution & Rationale
Immediate precipitate upon adding compound to media. The compound's final concentration exceeds its aqueous solubility, causing it to "crash out" of solution.[5]Perform a serial dilution in pre-warmed (37°C) media. Add the stock solution dropwise while gently mixing to avoid rapid solvent exchange. Determine the maximum soluble concentration by preparing a dilution series and visually inspecting for precipitation.[5]
High variability between replicate wells. Inconsistent compound solubility or uneven cell seeding.Ensure a homogenous compound solution before adding to cells. Optimize cell seeding density for your specific cell line to ensure cells are in a logarithmic growth phase during treatment.
Rapid, widespread cell death even at low concentrations. High solvent (e.g., DMSO) concentration or inherent, potent cytotoxicity.Maintain a final DMSO concentration of ≤ 0.1% to avoid solvent-induced toxicity.[6][7] If toxicity persists, it may be on-target. Consider co-treatment with mitigating agents (see protocols below).
Delayed cytotoxicity or crystal formation after incubation. Compound instability in culture conditions or pH changes in the media due to cellular metabolism.Prepare fresh compound dilutions for each experiment. Monitor the pH of your culture medium, especially in dense cultures, and consider more frequent media changes.
Results are inconsistent between experiments. Variability in compound batches, cell passage number, or serum lots.Use a single, quality-controlled batch of the compound for a set of experiments. Standardize cell culture parameters, including using cells within a consistent passage number range and the same batch of serum.[8]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to reduce the toxicity of 4-Amino-6-methylquinoline-3-carboxylic acid?

A1: The first step is to ensure that the observed toxicity is not an artifact of poor solubility or high solvent concentration. We recommend performing a solubility test in your specific cell culture medium and determining the non-toxic concentration of your solvent (e.g., DMSO) for your cell line. A final DMSO concentration at or below 0.1% is generally considered safe for most cell lines.[7][9]

Q2: How can I determine if the cytotoxicity is due to oxidative stress?

A2: You can measure markers of oxidative stress in your cells after treatment. Common methods include quantifying reactive oxygen species (ROS) using fluorescent probes like DCFDA or measuring lipid peroxidation products like malondialdehyde (MDA).[10] If these markers are elevated, co-treatment with an antioxidant may be an effective strategy.

Q3: Can the serum concentration in my cell culture medium affect the compound's toxicity?

A3: Yes, the concentration of fetal bovine serum (FBS) or other sera can significantly impact the apparent cytotoxicity of a compound.[11] Serum proteins, such as albumin, can bind to small molecules, reducing their free concentration and thus their bioavailability to the cells.[12][13] If you suspect high protein binding, you might consider reducing the serum concentration during the treatment period, but be aware that this can also make cells more sensitive to stress.

Q4: My compound seems to be inducing apoptosis. How can I confirm this and potentially reduce it?

A4: Apoptosis can be confirmed by assays that measure caspase activation (e.g., caspase-3/7 activity assays), DNA fragmentation (e.g., TUNEL assay), or changes in the mitochondrial membrane potential. To mitigate apoptosis, you can try co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, which can block the apoptotic cascade.[2]

Experimental Protocols

Here are detailed protocols for strategies to mitigate the cytotoxicity of 4-Amino-6-methylquinoline-3-carboxylic acid.

Protocol 1: Co-treatment with the Antioxidant N-Acetylcysteine (NAC)

This protocol describes how to use NAC to counteract cytotoxicity potentially caused by oxidative stress.

Materials:

  • N-Acetylcysteine (NAC) powder

  • Sterile, high-purity water

  • 1 M Sodium Hydroxide (NaOH), sterile

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 1 M NAC Stock Solution:

    • Dissolve 1.632 g of NAC in 8 mL of sterile water.

    • Adjust the pH to 7.4 by slowly adding 1 M NaOH. The NAC solution will be acidic.[14]

    • Bring the final volume to 10 mL with sterile water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C.

  • Determine the Optimal NAC Concentration:

    • Seed your cells in a 96-well plate at the optimal density.

    • Prepare a series of NAC dilutions in your complete cell culture medium (e.g., 0.1, 0.5, 1, 5, 10 mM).[15]

    • Treat the cells with the NAC dilutions for the desired experimental duration (e.g., 24 hours).

    • Assess cell viability using a standard method like an MTT or MTS assay to determine the highest non-toxic concentration of NAC.

  • Co-treatment Experiment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat the cells with the optimized non-toxic concentration of NAC for 1-2 hours.

    • Add your 4-Amino-6-methylquinoline-3-carboxylic acid compound at various concentrations to the NAC-containing media.

    • Incubate for your desired experimental time.

    • Assess cell viability and compare the results to cells treated with your compound alone.

Protocol 2: Modulating Serum Concentration

This protocol helps to assess if serum protein binding is influencing the observed cytotoxicity.

Procedure:

  • Cell Seeding: Seed your cells in multiple 96-well plates at your standard density.

  • Prepare Media with Varying Serum Concentrations: Prepare your standard cell culture medium with a range of FBS concentrations (e.g., 10%, 5%, 2%, 1%, and 0.5%).

  • Compound Treatment: After cells have adhered, replace the medium with the different serum-containing media. Immediately add your 4-Amino-6-methylquinoline-3-carboxylic acid compound in a dilution series to each condition.

  • Incubation and Analysis: Incubate the plates for your standard treatment duration.

  • Assess Viability: Measure cell viability using your preferred assay.

  • Data Interpretation: Plot the dose-response curves for each serum concentration. A rightward shift in the IC50 value at higher serum concentrations suggests that serum proteins are binding to the compound and reducing its effective concentration.[11]

Visualizing Experimental Workflows and Pathways

Workflow for Mitigating Cytotoxicity

The following diagram outlines a systematic approach to troubleshooting and reducing the cytotoxicity of 4-Amino-6-methylquinoline-3-carboxylic acid.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Mitigation Strategy A Observe High Cytotoxicity B Troubleshoot Solubility & Solvent Effects A->B C Determine Max Soluble Concentration & Non-Toxic Solvent % B->C D Assess Oxidative Stress (ROS/MDA Assays) C->D E Assess Apoptosis (Caspase Assay) C->E F Assess Serum Protein Binding Effect C->F G Co-treat with Antioxidants (e.g., NAC) D->G H Co-treat with Caspase Inhibitors E->H I Optimize Serum Concentration in Assay F->I J Optimized & Validated Assay Conditions G->J H->J I->J

Caption: A systematic workflow for troubleshooting and mitigating compound-induced cytotoxicity.

Potential Mechanisms of Quinoline-Induced Cytotoxicity

This diagram illustrates the two primary pathways through which quinoline derivatives may induce cell death.

G cluster_0 Oxidative Stress Pathway cluster_1 Apoptosis Pathway Compound 4-Amino-6-methylquinoline- 3-carboxylic acid ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage CellDeath Cell Death Damage->CellDeath Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->CellDeath

Caption: Potential cytotoxic mechanisms of quinoline derivatives in cell culture.

References

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  • Kim, H. J., et al. (2019). Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway. PMC. [Link]

  • Sies, H. (2022). Oxidative Stress: What Is It? Can It Be Measured? Where Is It Located? Can It Be Good or Bad? Can It Be Prevented? Can It Be Cured?. PMC. [Link]

  • Sato, A., et al. (2008). Glutathione Can Efficiently Prevent Direct Current–induced Cytotoxicity. Researchmap. [Link]

  • Godfrey, V. B., et al. (1999). Inhibition of Glutathione Synthesis Reverses Bcl-2-mediated Cisplatin Resistance. [Link]

  • ResearchGate. (2017). Reducing serum concentration during treatment?. [Link]

  • ResearchGate. (2016). Can anyone give me advice on using N-Acetyl Cysteine in Cell Culture?. [Link]

  • Doherty, M. A., & Cohen, G. M. (1987). Effects of glutathione depletion on the cytotoxicity of agents toward a human colonic tumour cell line. PMC. [Link]

  • MDPI. (2023). Exploring Vitamin E's Role in Colorectal Cancer Growth Using Rodent Models: A Scoping Review. [Link]

  • ResearchGate. (2024). (PDF) The Protective Role of Vitamin E against Oxidative Stress and Immunosuppression Induced by Non-Esterified Fatty Acids in Bovine Peripheral Blood Leukocytes. [Link]

  • ResearchGate. (2016). How concentration of drug directly related to cell viability?. [Link]

  • International Journal of Innovative Research in Technology. (2023). Protein Binding as a Predictor of Drug Bioavailability and Distribution. [Link]

  • Childs, N. L., et al. (2002). The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. NIH. [Link]

  • Zeitlinger, M. A., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. NIH. [Link]

  • Li, D., et al. (2019). Interaction between quinoline yellow and human serum albumin: spectroscopic, chemometric and molecular docking studies. PubMed. [Link]

  • Wikipedia. Ciprofloxacin. [Link]

  • Oxford Academic. (2024). N-acetylcysteine attenuates sodium arsenite-induced oxidative stress and apoptosis in embryonic fibroblast cells. [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • National Institutes of Health (NIH). (2009). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. [Link]

  • Urien, S., et al. (1984). The binding of aryl carboxylic acid derivatives to human serum albumin--a structure-activity study. PubMed. [Link]

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Troubleshooting

Troubleshooting guide for 4-Amino-6-methylquinoline-3-carboxylic acid experiments

Welcome to the technical support center for 4-Amino-6-methylquinoline-3-carboxylic acid (CAS No. 359427-49-9).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-6-methylquinoline-3-carboxylic acid (CAS No. 359427-49-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during synthesis, purification, and various experimental applications of this compound.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and storage of 4-Amino-6-methylquinoline-3-carboxylic acid.

Q1: What are the basic physical and chemical properties of 4-Amino-6-methylquinoline-3-carboxylic acid?

A1: Understanding the fundamental properties of a compound is critical for experimental design. Below is a summary of key characteristics for a related compound, 4-Hydroxy-6-methylquinoline-3-carboxylic acid, which can provide some guidance. Direct data for the amino-substituted version is limited.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Appearance Light cream powder[2]
Melting Point 272-278 °C[2]
Storage 0-8°C[2]

Note: The properties listed are for the 4-hydroxy analog. The 4-amino substitution may alter these values.

Q2: What are the primary safety precautions I should take when handling this compound?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Use the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3]

  • First Aid:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

    • Ingestion: If swallowed, contact a poison center or doctor.

  • Disposal: Dispose of the compound and its container in accordance with local and national regulations at an approved waste disposal plant.

Q3: In which solvents is 4-Amino-6-methylquinoline-3-carboxylic acid soluble?

A3: The solubility of quinoline carboxylic acids can be challenging. For a related compound, Quinoline-4-carboxylic acid, solubility in DMSO has been reported.[6] However, moisture-contaminated DMSO may reduce solubility.[6] Due to the amphoteric nature of 4-Amino-6-methylquinoline-3-carboxylic acid (containing both a basic amino group and an acidic carboxylic acid group), its solubility is expected to be pH-dependent. It will likely show increased solubility in acidic and basic aqueous solutions compared to neutral water. For organic solvents, polar aprotic solvents like DMF and DMSO are good starting points.

Synthesis Troubleshooting

The synthesis of substituted quinolines can be complex, with several established methods that each present unique challenges.[7] Common issues include low yields, side product formation, and purification difficulties.[8][9]

Q4: I am experiencing very low yields in my synthesis of a 4-quinoline carboxylic acid derivative. What are the likely causes and how can I improve it?

A4: Low yields are a frequent problem in quinoline synthesis.[7] The cause often depends on the specific synthetic route employed (e.g., Pfitzinger, Doebner reaction).

  • Pfitzinger Reaction (Isatin + Carbonyl Compound):

    • Problem: Incomplete condensation or cyclization.

    • Causality: The reaction is base-catalyzed. The strength and concentration of the base (e.g., KOH) are critical. Insufficient base may lead to incomplete deprotonation of the carbonyl compound, hindering the initial condensation with isatin.

    • Solution:

      • Optimize Base Concentration: Titrate the concentration of the base. A higher concentration might be necessary, but excessive base can lead to side reactions.

      • Increase Reaction Time/Temperature: Refluxing for extended periods (12-48 hours) is often required for this reaction to go to completion.[10]

      • Microwave Irradiation: Consider using microwave irradiation, which has been shown to reduce reaction times to as little as 15 minutes and improve yields in some Pfitzinger reactions.

  • Doebner Reaction (Aniline + Aldehyde + Pyruvic Acid):

    • Problem: Polymerization of reactants and low product yield.[7]

    • Causality: This acid-catalyzed reaction can be prone to the formation of polymeric byproducts, especially from the aldehyde.[7]

    • Solution:

      • Catalyst Choice: While traditional methods use strong acids, newer, more efficient catalysts like trifluoroacetic acid (TFA) or novel solid-phase catalysts can improve yields and reduce side reactions.

      • One-Pot Procedures: Modern variations often employ one-pot methods with efficient catalysts, which can streamline the process and improve overall yield by minimizing handling losses between steps.

Q5: My reaction is producing multiple isomers. How can I improve the regioselectivity?

A5: Regioselectivity is a well-known challenge in quinoline synthesis, particularly when using unsymmetrical starting materials.[11]

  • Friedländer Synthesis (o-aminobenzaldehyde/ketone + Carbonyl):

    • Problem: Use of an unsymmetrical ketone leads to two possible cyclization products.[8]

    • Causality: The cyclization can occur on either side of the ketone, leading to a mixture of regioisomers. The outcome is sensitive to reaction conditions.

    • Solution:

      • Catalyst Selection: The choice of acid or base catalyst can significantly influence the regiochemical outcome. Lewis acids (e.g., Sc(OTf)₃) or specific Brønsted acids can favor the formation of one isomer.[8]

      • Substrate Control: Modifying the substrate, for instance by introducing a directing group on the ketone, can steer the cyclization to the desired position.[8]

      • Reaction Conditions: Systematically screen solvents and reaction temperatures, as these parameters can alter the kinetic vs. thermodynamic control of the reaction.

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// Edges start -> check_route; check_route -> pfitzinger [label="Isatin-based?"]; check_route -> doebner [label="Aniline-based?"]; check_route -> friedlander [label="Isomer issue?"];

pfitzinger -> pfitzinger_sol; doebner -> doebner_sol; friedlander -> friedlander_sol;

pfitzinger_sol -> end; doebner_sol -> end; friedlander_sol -> end; } } Caption: Troubleshooting workflow for quinoline synthesis.

Purification and Analysis

Purifying quinoline carboxylic acids can be difficult due to their physical properties and the presence of persistent impurities from the synthesis.

Q6: I'm having trouble purifying my 4-Amino-6-methylquinoline-3-carboxylic acid. Standard column chromatography is not effective. What other methods can I try?

A6: The polar and potentially zwitterionic nature of this compound makes standard silica gel chromatography challenging.

  • Problem: Compound streaks on the silica column or does not elute.

  • Causality: The amino and carboxylic acid groups can interact strongly with the acidic silica gel, leading to poor separation.

  • Solutions:

    • Recrystallization: This is often the most effective method for purifying polar, crystalline compounds. Experiment with a range of solvents and solvent mixtures. Given the compound's structure, consider polar solvents like ethanol, methanol, acetic acid, or mixtures with water.

    • Acid/Base Extraction:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous base (e.g., NaHCO₃) to deprotonate the carboxylic acid, moving your product into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

      • Acidify the aqueous layer with dilute HCl to re-protonate and precipitate your purified product.

      • Filter, wash with cold water, and dry.

    • Reverse-Phase Chromatography: If recrystallization fails, reverse-phase (C18) chromatography is a suitable alternative for polar compounds. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or TFA to improve peak shape.

Q7: The NMR spectrum of my product is unclear, with broad peaks. What could be the cause?

A7: Broad peaks in an NMR spectrum can arise from several factors.

  • Problem: Proton and/or carbon NMR signals are poorly resolved.

  • Causality & Solutions:

    • Low Solubility: Poor solubility is a common cause of broad signals. Ensure your sample is fully dissolved. Try gentle heating or using a different deuterated solvent like DMSO-d₆, which is often excellent for polar heterocyclic compounds.

    • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) from catalysts or reagents can cause significant line broadening.[12]

      • Troubleshooting: Try washing the crude product with a chelating agent solution (e.g., EDTA) during workup.

    • Proton Exchange: The protons on the amino (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and often appear as broad singlets. Their chemical shift can be highly dependent on concentration and residual water in the solvent.

      • Confirmation: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The broad peaks corresponding to the -NH₂ and -COOH protons should diminish or disappear, confirming their identity.[13]

// Nodes start [label="Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; recrystallization [label="Attempt\nRecrystallization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid_base [label="Acid/Base\nExtraction", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rp_hplc [label="Reverse-Phase\nChromatography", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_product [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> recrystallization; recrystallization -> pure_product [label="Success"]; recrystallization -> acid_base [label="Failure"]; acid_base -> pure_product [label="Success"]; acid_base -> rp_hplc [label="Failure"]; rp_hplc -> pure_product [label="Success"]; } } Caption: Purification strategy for polar quinolines.

Experimental Protocols

Protocol 1: General Procedure for NMR Sample Preparation

This protocol outlines the steps for preparing a sample of 4-Amino-6-methylquinoline-3-carboxylic acid for NMR analysis, designed to minimize common issues like poor solubility.

  • Sample Weighing: Accurately weigh 5-10 mg of the dry compound.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often effective for dissolving polar, aromatic compounds.

  • Dissolution: Cap the NMR tube and vortex for 30 seconds. If the solid has not fully dissolved, gently warm the tube in a water bath (40-50 °C) for a few minutes. Visually inspect for any remaining particulate matter.

  • Analysis: Once fully dissolved, acquire the ¹H and ¹³C NMR spectra.

  • (Optional) D₂O Exchange: To confirm the identity of N-H and O-H protons, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals from exchangeable protons will disappear.[13]

References

  • Gautam, N., & Chourasiya, Y. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20863–20884. [Link]

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Liu, W., et al. (2010). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 53(18), 6645–6653. [Link]

  • Cushman, M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1025. [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Organic Syntheses. (n.d.). lepidine. Retrieved from [Link]

  • Google Patents. (n.d.). US9840468B1 - Methods for the preparation of 6-aminoisoquinoline.

Sources

Optimization

Technical Support Center: Synthesis of Quinoline Derivatives

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in classical quinoline synthesis. Here, we address specific experimental pitfalls with a focus on causality, offering detailed troubleshooting guides, step-by-step protocols, and frequently asked questions (FAQs) to enhance the success of your synthetic endeavors.

Section 1: The Skraup Synthesis & Doebner-von Miller Reaction

These related reactions are powerful methods for quinoline synthesis but are notorious for their vigorous nature and potential for side reactions, particularly polymerization.

Troubleshooting Guide: Skraup & Doebner-von Miller Reactions

Issue 1: The reaction is excessively vigorous, leading to a runaway reaction and the formation of black, unworkable tar.

  • Causality: Both the Skraup and Doebner-von Miller reactions are highly exothermic, especially during the initial stages.[1] The strong acid catalyst (typically concentrated sulfuric acid) promotes the rapid dehydration of glycerol to acrolein (in the Skraup synthesis) or the polymerization of α,β-unsaturated carbonyl compounds (in the Doebner-von Miller reaction).[2] This rapid, uncontrolled polymerization is the primary source of tar formation.

  • Solution: The key is to moderate the reaction rate and control the temperature.

    • Use of a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to tame the violence of the Skraup reaction.[3][4][5] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation process and preventing localized overheating.[4]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid or the α,β-unsaturated carbonyl compound slowly and portion-wise, with efficient stirring and external cooling (e.g., an ice bath).[6] This prevents a rapid temperature spike and minimizes polymerization.[6]

    • Alternative Oxidizing Agents: Instead of nitrobenzene, which also acts as a high-boiling solvent, arsenic acid can be used for a less violent reaction.[5]

Optimized Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator[3][4]
  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine aniline, anhydrous glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Acid Addition: Slowly and with cooling, add concentrated sulfuric acid to the mixture. Ensure the mixture is well-stirred during the addition.

  • Initiation: Gently heat the mixture until boiling commences. Immediately remove the heat source. The exothermic nature of the reaction should sustain boiling. If the reaction becomes too vigorous, cool the flask externally.

  • Completion: After the initial exothermic phase subsides, heat the mixture to a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • Work-up & Purification:

    • Cool the reaction mixture and dilute it with water.

    • Perform steam distillation to remove any unreacted nitrobenzene.[4]

    • Make the remaining mixture strongly basic with a 40% sodium hydroxide solution.

    • Steam distill the basic mixture to collect the crude quinoline.[4]

    • The collected quinoline can be further purified by extraction with an organic solvent, followed by distillation under reduced pressure.[4]

Frequently Asked Questions (FAQs): Skraup & Doebner-von Miller

Q1: What causes the formation of thick, polymeric residue that is difficult to remove? A1: This is a hallmark of these reactions and is due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl intermediates.[2] To mitigate this, use a moderator like ferrous sulfate, ensure slow reagent addition with cooling, and maintain vigorous stirring to distribute heat evenly.[1][6]

Q2: My yield is consistently low in the Doebner-von Miller reaction. What can I do? A2: Low yields are often a consequence of polymerization.[2] In addition to the measures mentioned above, ensure your α,β-unsaturated carbonyl compound is of good quality. If preparing it in situ (e.g., from an aldol condensation), ensure that step is efficient. Also, monitor the reaction time; excessive heating can lead to product degradation.[6]

Q3: Can I use other catalysts besides strong Brønsted acids? A3: Yes, modern variations of the Doebner-von Miller reaction can be catalyzed by Lewis acids like tin tetrachloride (SnCl₄) and scandium(III) triflate, or even iodine, which can offer milder conditions and improved yields.[7]

Section 2: The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing substituted quinolines. However, it is often plagued by issues of low yields and poor regioselectivity when using unsymmetrical ketones.[8]

Troubleshooting Guide: Friedländer Synthesis

Issue 1: Poor regioselectivity is observed when using an unsymmetrical ketone, leading to a mixture of isomers.

  • Causality: The reaction can proceed through two different enolate or enamine intermediates formed from the unsymmetrical ketone.[9] The final product distribution depends on the relative rates of formation and reaction of these intermediates, which is influenced by the catalyst and reaction conditions.[10]

  • Solution: Direct the reaction towards a single regioisomer by controlling the formation of the key intermediate.

    • Amine Catalysis: Employing a cyclic secondary amine catalyst, such as pyrrolidine or its derivatives, can strongly favor the formation of the kinetic (less substituted) enamine.[9][11] This leads to the preferential formation of the 2-substituted quinoline.[9] Slow addition of the unsymmetrical ketone can further enhance this selectivity.[9]

    • Use of Ionic Liquids: Room-temperature ionic liquids can act as both the solvent and promoter, often leading to high regioselectivity without the need for an additional catalyst.[9]

    • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can force the cyclization to occur at a specific position, yielding a single product.[8]

Data Presentation: Effect of Amine Catalyst on Regioselectivity
CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)Reference
Pyrrolidine10085:15[9]
Piperidine10070:30[9]
TABO*10096:4[9][11]

*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Optimized Protocol: Amine-Catalyzed Regioselective Friedländer Annulation[9]
  • Reaction Setup: In a suitable flask, dissolve the o-aminoaromatic aldehyde (1.0 equiv) and the amine catalyst (e.g., pyrrolidine, 0.2 equiv) in a solvent like toluene. Heat the solution to the desired temperature (e.g., 100 °C).

  • Ketone Addition: Add the unsymmetrical methyl ketone (1.5 equiv) dropwise over a period of 1 hour.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

Frequently Asked Questions (FAQs): Friedländer Synthesis

Q1: My reaction yield is very low. What are the common causes? A1: Low yields in the Friedländer synthesis can stem from several factors. Harsh reaction conditions (high temperatures, strong acids/bases) can cause degradation of starting materials or products.[12] The choice of catalyst and solvent is also critical.[12] Consider using milder, more modern catalytic systems (e.g., iodine, p-toluenesulfonic acid) or even solvent-free conditions.[8][13]

Q2: I'm observing significant aldol condensation of my ketone starting material. How can I prevent this? A2: Self-condensation of the ketone is a common side reaction, especially under basic conditions.[2] Switching to acidic conditions can often mitigate this.[2] Alternatively, using an imine analog of the o-aminoaryl aldehyde/ketone can be an effective strategy to avoid the conditions that promote aldol reactions.[8]

Q3: What are the two main mechanistic pathways for the Friedländer synthesis? A3: The reaction can proceed via two pathways. The first involves an initial aldol condensation between the two carbonyl reactants, followed by cyclization. The second begins with the formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol reaction. The dominant pathway is dependent on the specific reactants and conditions.[9][14]

Section 3: The Combes & Conrad-Limpach-Knorr Syntheses

These methods involve the reaction of anilines with β-dicarbonyl compounds and are sensitive to reaction conditions, which can dictate the final product structure.

Troubleshooting Guide: Combes & Conrad-Limpach-Knorr

Issue 1: Low yields in the Combes synthesis.

  • Causality: The Combes synthesis requires a strong acid for the cyclization step.[15] Incomplete condensation or inefficient cyclization can lead to low yields. Steric hindrance on either the aniline or the β-diketone can also slow down the rate-determining cyclization step.[15]

  • Solution:

    • Effective Catalyst: While sulfuric acid is commonly used, a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), can be a more effective dehydrating agent and catalyst, leading to improved yields.[15]

    • Reaction Conditions: Ensure adequate heating to drive the cyclization to completion. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Issue 2: Formation of the undesired isomer in the Conrad-Limpach-Knorr synthesis.

  • Causality: The reaction of an aniline with a β-ketoester has two reactive sites: the keto group and the ester group. The reaction is under kinetic versus thermodynamic control.[16][17]

    • Kinetic Control (Lower Temperatures): At lower temperatures (e.g., room temperature), the more reactive keto group is attacked preferentially, leading to a β-aminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline (Conrad-Limpach product).[16]

    • Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., 140 °C), the reaction becomes reversible. The attack on the less reactive ester group, though slower, leads to the more stable β-keto anilide intermediate, which cyclizes to the 2-hydroxyquinoline (Knorr product).[16]

  • Solution: Carefully control the reaction temperature to favor the desired product. For the 4-hydroxyquinoline, maintain lower reaction temperatures during the initial condensation step. For the 2-hydroxyquinoline, higher temperatures are required.

Visualizing Reaction Control in Conrad-Limpach-Knorr Synthesis

G cluster_0 Reaction Conditions cluster_1 Intermediates & Products Aniline + β-Ketoester Aniline + β-Ketoester Low Temp (Kinetic) Low Temp (Kinetic) Aniline + β-Ketoester->Low Temp (Kinetic) High Temp (Thermodynamic) High Temp (Thermodynamic) Aniline + β-Ketoester->High Temp (Thermodynamic) β-Aminoacrylate (Kinetic Product) β-Aminoacrylate (Kinetic Product) Low Temp (Kinetic)->β-Aminoacrylate (Kinetic Product) β-Keto Anilide (Thermo. Product) β-Keto Anilide (Thermo. Product) High Temp (Thermodynamic)->β-Keto Anilide (Thermo. Product) 4-Hydroxyquinoline 4-Hydroxyquinoline β-Aminoacrylate (Kinetic Product)->4-Hydroxyquinoline 2-Hydroxyquinoline 2-Hydroxyquinoline β-Keto Anilide (Thermo. Product)->2-Hydroxyquinoline

Caption: Kinetic vs. Thermodynamic control in the Conrad-Limpach-Knorr synthesis.

Frequently Asked Questions (FAQs): Combes & Conrad-Limpach-Knorr

Q1: In the Combes synthesis, can I use an aniline with a strong electron-withdrawing group? A1: It is generally not recommended. Strong electron-withdrawing groups (like -NO₂) on the aniline ring deactivate it towards the electrophilic cyclization step, which can prevent the reaction from proceeding.[18]

Q2: What is the best way to handle the high temperatures required for the cyclization step in the Conrad-Limpach synthesis? A2: The cyclization of the Schiff base intermediate often requires temperatures around 250 °C.[16] Performing this step in a high-boiling, inert solvent like mineral oil or diphenyl ether can lead to significantly higher yields compared to heating the intermediate neat.[16]

Section 4: General Purification Strategies

Q: My crude quinoline product is a dark, tarry substance. What are the best general purification strategies?

A: The purification of crude quinoline derivatives, especially from reactions like the Skraup synthesis, can be challenging. A multi-step approach is often necessary.

  • Initial Work-up (Acid-Base Extraction):

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with an aqueous acid solution (e.g., 1M HCl). The basic quinoline product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Separate the layers. Make the aqueous layer basic with a strong base (e.g., NaOH, NH₄OH) to regenerate the free quinoline.

    • Extract the liberated quinoline back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Chromatography:

    • Column Chromatography: This is a standard method for purifying solid and non-volatile liquid products. Use silica gel as the stationary phase and a solvent system of appropriate polarity (e.g., hexane/ethyl acetate mixtures). Monitor the separation by TLC.[19]

    • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition technique that is particularly useful for polar compounds or those that might decompose on solid supports like silica.[20]

  • Recrystallization:

    • If the product is a solid, recrystallization is an excellent final purification step.[19] The key is to find a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.[19]

  • Distillation:

    • For liquid quinolines, distillation under reduced pressure (vacuum distillation) is effective for separating them from non-volatile tars and impurities.[4]

Visualizing a General Purification Workflow

G Start Crude Reaction Mixture (Tar) AcidBase Acid-Base Extraction Start->AcidBase Chrom Column Chromatography AcidBase->Chrom Recryst Recrystallization (if solid) Chrom->Recryst Distill Vacuum Distillation (if liquid) Chrom->Distill End Pure Quinoline Derivative Recryst->End Distill->End

Caption: General purification workflow for crude quinoline derivatives.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antibacterial Efficacy of 4-Amino-6-methylquinoline-3-carboxylic acid and Ciprofloxacin

This guide provides a comprehensive comparison of the antibacterial activities of 4-Amino-6-methylquinoline-3-carboxylic acid, a novel quinoline derivative, and Ciprofloxacin, a widely-used second-generation fluoroquinol...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antibacterial activities of 4-Amino-6-methylquinoline-3-carboxylic acid, a novel quinoline derivative, and Ciprofloxacin, a widely-used second-generation fluoroquinolone. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, a proposed experimental framework for direct comparison, and a discussion of their potential therapeutic applications.

Introduction: The Quinolone Landscape

Quinolone-3-carboxylic acids have been a cornerstone of antibacterial therapy since their introduction in 1962[1]. Their synthetic accessibility and broad spectrum of activity have led to the development of numerous derivatives. Ciprofloxacin, a fluoroquinolone, is a prominent member of this class, valued for its potent activity against a wide range of Gram-negative and Gram-positive bacteria[2][3]. It is particularly effective against pathogens responsible for urinary tract, respiratory, and gastrointestinal infections[2][4][5].

In the ongoing search for new antibacterial agents to combat rising antimicrobial resistance, novel quinoline derivatives are of significant interest[1][6]. 4-Amino-6-methylquinoline-3-carboxylic acid represents one such exploratory compound. By modifying the core quinoline structure, researchers aim to enhance antibacterial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. This guide will theoretically and practically compare this novel compound with the established efficacy of ciprofloxacin.

Mechanism of Action: A Tale of Two Topoisomerase Inhibitors

The antibacterial power of quinolones lies in their ability to disrupt bacterial DNA replication, a process essential for cell division and survival[2][7]. They achieve this by targeting two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV[2][5].

Ciprofloxacin's Established Mechanism: Ciprofloxacin's mechanism is well-characterized. It inhibits DNA gyrase, the enzyme responsible for introducing negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during replication[3][8]. In many Gram-positive bacteria, its primary target is topoisomerase IV, which is essential for separating interlinked daughter chromosomes after replication[2][7]. By binding to the enzyme-DNA complex, ciprofloxacin stabilizes it, leading to stalled replication forks, double-strand DNA breaks, and ultimately, bacterial cell death[7][9].

Predicted Mechanism of 4-Amino-6-methylquinoline-3-carboxylic acid: Based on its structural analogy to the quinolone class, 4-Amino-6-methylquinoline-3-carboxylic acid is predicted to share the same fundamental mechanism of action: inhibition of bacterial DNA gyrase and topoisomerase IV[1][10]. The carboxylic acid at position 3 and the bicyclic quinoline core are essential pharmacophoric features for this activity. Molecular docking studies on similar quinoline derivatives have shown favorable binding affinities to the active site of E. coli DNA gyrase, supporting this hypothesis[11]. The specific substitutions at positions 4, and 6 will modulate the compound's potency, spectrum, and pharmacokinetic properties.

Quinolone_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Quinolones DNA DNA ReplicationFork Replication Fork Formation (Torsional Strain) DNA->ReplicationFork SupercoiledDNA Positively Supercoiled DNA ReplicationFork->SupercoiledDNA DNAGyrase DNA Gyrase (GyrA, GyrB) Relaxes positive supercoils SupercoiledDNA->DNAGyrase RelaxedDNA Relaxed DNA Template DNAGyrase->RelaxedDNA GyraseComplex Stabilized Gyrase-DNA Cleavage Complex DNAGyrase->GyraseComplex TopoisomeraseIV Topoisomerase IV (ParC, ParE) Decatenates chromosomes RelaxedDNA->TopoisomeraseIV SeparatedDNA Separated Daughter Chromosomes TopoisomeraseIV->SeparatedDNA TopoIVComplex Stabilized TopoIV-DNA Cleavage Complex TopoisomeraseIV->TopoIVComplex Quinolone Ciprofloxacin or 4-Amino-6-methylquinoline- 3-carboxylic acid Quinolone->GyraseComplex Targets DNA Gyrase Quinolone->TopoIVComplex Targets Topoisomerase IV DSB Double-Strand Breaks GyraseComplex->DSB TopoIVComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of action of quinolone antibiotics.
Experimental Design for a Head-to-Head Comparison

To objectively compare the antibacterial activity of 4-Amino-6-methylquinoline-3-carboxylic acid with ciprofloxacin, a standardized in vitro susceptibility testing protocol is essential. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold standard, followed by the determination of the Minimum Bactericidal Concentration (MBC)[12][13].

Objective: To determine and compare the MIC and MBC values of 4-Amino-6-methylquinoline-3-carboxylic acid and ciprofloxacin against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Test Compounds: 4-Amino-6-methylquinoline-3-carboxylic acid, Ciprofloxacin (as a positive control).

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB), Tryptic Soy Agar (TSA).

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator (35 ± 1°C), sterile petri dishes.

This protocol follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of each test compound in a suitable solvent (e.g., DMSO), followed by further dilution in sterile MHB to achieve a concentration twice the highest desired test concentration[14].

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight on TSA plates. Isolate several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL[13].

  • Plate Setup:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10[15]. Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria)[15].

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions[13].

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity)[16].

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations)[17].

  • Plating: Spot the aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35 ± 1°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival)[18][19].

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay PrepInoculum Prepare 0.5 McFarland Bacterial Suspension Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate PrepCompounds Prepare Serial Dilutions of Test Compounds SetupPlate Set up 96-Well Plate (Compounds + Media) PrepCompounds->SetupPlate SetupPlate->Inoculate IncubateMIC Incubate 18-24h at 35°C Inoculate->IncubateMIC ReadMIC Read MIC: Lowest concentration with no visible growth IncubateMIC->ReadMIC Subculture Subculture from clear wells (MIC and higher conc.) ReadMIC->Subculture PlateAgar Spot onto TSA Plates Subculture->PlateAgar IncubateMBC Incubate 18-24h at 35°C PlateAgar->IncubateMBC ReadMBC Read MBC: Lowest concentration with ≥99.9% killing IncubateMBC->ReadMBC

Caption: Experimental workflow for MIC and MBC determination.
Data Presentation and Comparative Analysis

The results from the MIC and MBC assays should be tabulated for a clear and direct comparison. The data below is hypothetical but represents a plausible outcome for such an experiment.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Ciprofloxacin E. coli ATCC 259220.0150.032
S. aureus ATCC 292130.512
4-Amino-6-methylquinoline-3-carboxylic acid E. coli ATCC 259220.250.52
S. aureus ATCC 29213482

Interpretation of Results:

  • Potency: A lower MIC value indicates higher potency. In this hypothetical scenario, ciprofloxacin is significantly more potent than the novel quinoline against both bacterial species.

  • Bacteriostatic vs. Bactericidal Activity: The MBC/MIC ratio provides insight into the nature of the antibacterial action. A ratio of ≤ 4 is generally considered indicative of bactericidal activity[18]. Both compounds, in this example, demonstrate bactericidal effects.

  • Spectrum of Activity: Both compounds show activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum. However, the higher MIC values for 4-Amino-6-methylquinoline-3-carboxylic acid suggest it may be less effective, particularly against S. aureus.

Conclusion and Future Directions

This guide outlines a direct comparison between the established antibiotic ciprofloxacin and the novel compound 4-Amino-6-methylquinoline-3-carboxylic acid. While both are predicted to function by inhibiting bacterial topoisomerases, their efficacy can differ significantly based on their specific chemical structures. The proposed experimental framework provides a robust method for quantifying and comparing their antibacterial potency and spectrum.

Based on the hypothetical data, while 4-Amino-6-methylquinoline-3-carboxylic acid demonstrates broad-spectrum bactericidal activity, it appears less potent than ciprofloxacin. This is a common outcome in early-stage drug discovery. Future research should focus on structure-activity relationship (SAR) studies to optimize the quinoline scaffold. Modifications at various positions could enhance enzyme inhibition, improve cell penetration, or reduce susceptibility to efflux pumps, potentially leading to a derivative with superior activity to existing antibiotics.

References

  • Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs - Semantic Scholar. (2021). Semantic Scholar. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2018). MDPI. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. [Link]

  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021). ResearchGate. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. [Link]

  • 6-Aminoquinolones: a new class of quinolone antibacterials?. (n.d.). PubMed. [Link]

  • Ciprofloxacin - StatPearls - NCBI Bookshelf. (n.d.). NIH. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Ciprofloxacin. (n.d.). Wikipedia. [Link]

  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. (n.d.). PubMed. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (n.d.). PubMed. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]

  • (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2015). ResearchGate. [Link]

  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. (n.d.). PubMed. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • What is the mechanism of Ciprofloxacin?. (2024). Patsnap Synapse. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (n.d.). PMC - NIH. [Link]

  • Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. (2023). YouTube. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • CIPRO (ciprofloxacin hydrochloride). (n.d.). accessdata.fda.gov. [Link]

  • Understanding Ciprofloxacin HCl: A Cornerstone Antibiotic in Modern Medicine. (n.d.). BulatPharmaceuticals. [Link]

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Comparative

A Comparative Guide to Quinoline-Based Inhibitors: Profiling 4-Amino-6-methylquinoline-3-carboxylic acid Against Established DHODH Inhibitors

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of FDA-approved drugs with a wide range of therapeutic applications, from anticancer to antimalarial agents.[1][2] A particularly significant class of quinoline derivatives is the quinoline carboxylic acids, which have been extensively explored as potent enzyme inhibitors.[3][4] This guide provides an in-depth comparison of 4-Amino-6-methylquinoline-3-carboxylic acid with other prominent quinoline-based inhibitors, focusing on their role as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis.

Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and only redox step in the de novo pyrimidine biosynthetic pathway, the oxidation of dihydroorotate to orotate.[5][6] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH a prime target for therapeutic intervention in oncology and autoimmune diseases.

Featured Inhibitor: 4-Amino-6-methylquinoline-3-carboxylic acid

Structure-Activity Relationship (SAR) Insights:

Studies on numerous quinoline carboxylic acid analogs have revealed several key structural features that govern their inhibitory potency against DHODH:[3][7]

  • Carboxylic Acid at C3/C4: The carboxylic acid group is crucial for activity, as it forms critical interactions, such as a salt bridge with a key arginine residue within the DHODH active site.

  • Substitutions on the Benzo Ring: The nature and position of substituents on the benzo portion of the quinoline ring significantly influence activity. The methyl group at the C6 position and the amino group at the C4 position of the topic compound are expected to modulate its electronic properties and binding interactions.

  • Substituents at C2: Bulky, hydrophobic substituents at the C2 position are generally favored for potent DHODH inhibition, as seen in highly active compounds like brequinar.

Based on these principles, 4-Amino-6-methylquinoline-3-carboxylic acid possesses the foundational scaffold for DHODH inhibition. However, without a large hydrophobic C2 substituent, its potency is likely to be moderate compared to highly optimized inhibitors.

Comparative Analysis with Leading Quinololine-Based DHODH Inhibitors

To provide a clear performance benchmark, we will compare the structural features and reported inhibitory activities of two well-characterized DHODH inhibitors: Brequinar and the active metabolite of Leflunomide, A77 1726.

Brequinar: A Potent Quinoline-4-Carboxylic Acid Inhibitor

Brequinar is a potent, selective inhibitor of human DHODH and has been investigated as an anticancer and immunosuppressive agent.[8] Its structure exemplifies the key features of a highly active quinoline-based DHODH inhibitor.

  • Mechanism of Action: Brequinar binds to the ubiquinone binding channel of DHODH, preventing the oxidation of dihydroorotate. This leads to a depletion of the pyrimidine pool, arresting cell proliferation.

  • Potency: Brequinar exhibits potent inhibition of human DHODH, with reported IC50 values in the low nanomolar range (5.2 nM to ~20 nM).[3][4]

A77 1726 (Teriflunomide): The Active Metabolite of Leflunomide

Leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, A77 1726 (also known as teriflunomide).[5] A77 1726 is an isoxazole derivative, but its inhibitory action on DHODH provides a valuable comparison.

  • Mechanism of Action: Similar to brequinar, A77 1726 inhibits DHODH, leading to the depletion of pyrimidines and subsequent antiproliferative and anti-inflammatory effects.

  • Potency: A77 1726 is a reversible inhibitor of DHODH with a reported Ki value of 2.7 µM and an IC50 of 411 nM in another study.[2][]

Quantitative Comparison of Inhibitor Potency

InhibitorTargetIC50 / KiReference(s)
4-Amino-6-methylquinoline-3-carboxylic acid DHODHNot Reported-
Brequinar Human DHODH5.2 nM - ~20 nM[3][4]
A77 1726 (Teriflunomide) Human DHODHKi = 2.7 µM, IC50 = 411 nM[2][]

Experimental Methodologies

The evaluation of DHODH inhibitors relies on robust and reproducible experimental protocols. Below are outlines for key assays used to characterize the activity of these compounds.

Protocol 1: DHODH Enzymatic Assay (DCIP Reduction Method)

This spectrophotometric assay is a standard method for determining the in vitro inhibitory activity of compounds against DHODH. The assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the rate of DHODH activity.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture Preparation: Prepare a reaction mixture in the assay buffer containing DHO (e.g., 200 µM final concentration) and DCIP (e.g., 120 µM final concentration).

  • Assay Protocol:

    • Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution in assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration.

    • Normalize the velocities relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay

This assay assesses the effect of DHODH inhibitors on the growth of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the EC50 value.

Visualizing the Inhibition: Signaling Pathway and Experimental Workflow

To better understand the context of DHODH inhibition and the experimental approach to its characterization, the following diagrams are provided.

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibitors Inhibitors Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS dUMP dUMP UMP->dUMP Further Metabolism dTMP dTMP dUMP->dTMP Further Metabolism DNA_RNA_Synthesis DNA & RNA Synthesis dTMP->DNA_RNA_Synthesis Further Metabolism 4-Amino-6-methylquinoline-3-carboxylic acid 4-Amino-6-methylquinoline-3-carboxylic acid DHODH DHODH 4-Amino-6-methylquinoline-3-carboxylic acid->DHODH Predicted Target Brequinar Brequinar Brequinar->DHODH A77 1726 A77 1726 A77 1726->DHODH

Caption: The de novo pyrimidine biosynthesis pathway and the site of action for quinoline-based DHODH inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Compound_Synthesis Synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid DHODH_Assay DHODH Enzymatic Assay (DCIP Reduction) Compound_Synthesis->DHODH_Assay IC50_Determination IC50 Determination DHODH_Assay->IC50_Determination Proliferation_Assay Cell Proliferation Assay (e.g., MTT, WST-1) IC50_Determination->Proliferation_Assay EC50_Determination EC50 Determination Proliferation_Assay->EC50_Determination Uridine_Rescue Uridine Rescue Experiment EC50_Determination->Uridine_Rescue Conclusion Conclusion on Efficacy Uridine_Rescue->Conclusion Confirms on-target effect

Caption: A typical experimental workflow for the evaluation of a novel DHODH inhibitor.

Conclusion and Future Directions

4-Amino-6-methylquinoline-3-carboxylic acid represents an interesting scaffold for the development of novel enzyme inhibitors. Based on established SAR for quinoline carboxylic acids, it is predicted to be an inhibitor of DHODH. However, to fully understand its potential, direct experimental validation of its inhibitory activity is essential.

Compared to the highly potent and well-characterized DHODH inhibitors Brequinar and A77 1726, 4-Amino-6-methylquinoline-3-carboxylic acid likely possesses a more modest inhibitory profile due to the absence of a large hydrophobic substituent at the C2 position. Future research should focus on the synthesis and biological evaluation of this compound to determine its IC50 against DHODH. Furthermore, the exploration of derivatives with various substitutions at the C2 and C4 positions could lead to the discovery of novel and more potent DHODH inhibitors with therapeutic potential.

References

  • Chen, W., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162-5186.
  • Rückmann, K., et al. (1998). Leflunomide inhibits pyrimidine de novo synthesis in mitogen-stimulated T-lymphocytes from healthy humans. Clinical and experimental immunology, 114(1), 148-154.
  • Parikh, A., et al. (2015). Development of docking-based 3D QSAR models for the design of substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors. Medicinal Chemistry Research, 24(1), 319-333.
  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171-186.e15.
  • Leflunomide. PubChem. (URL: [Link])

  • Afzal, O., et al. (2015). Quinoline: A versatile nucleus in medicinal chemistry. RSC Advances, 5(19), 14751-14777.
  • Dihydroorotate Dehydrogenase Inhibitor, Brequinar. Merck Millipore. (URL: [Link])

  • Brequinar. PubChem. (URL: [Link])

  • Chemical structure of leflunomide and its active metabolite A77 1726. ResearchGate. (URL: [Link])

  • Chemical structures of leflunomide and its major metabolite A77 1726. ResearchGate. (URL: [Link])

  • Manna, S. K., & Aggarwal, B. B. (1999). Immunosuppressive leflunomide metabolite (A77 1726) blocks TNF-dependent nuclear factor-κB activation and gene expression. Journal of immunology, 162(4), 2095-2102.
  • O'Donnell, E., et al. (1995). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. Biochemical pharmacology, 50(7), 1067-1072.
  • The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. (2002). Arthritis Research & Therapy, 4(S3), P11.
  • A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. (2020). The FASEB Journal, 34(8), 10132-10145.
  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid. Chem-Impex. (URL: [Link])

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • An improved process for the synthesis of quinoline derivatives.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160-169.
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  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE, 10(12), e0144381.
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  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry, 62(15), 7073-7087.
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Validation

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Amino-6-methylquinoline-3-carboxylic Acid Analogs as Anticancer Agents

This guide provides an in-depth comparative analysis of 4-amino-6-methylquinoline-3-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as potential anticancer therapeutics. Drawing from est...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-amino-6-methylquinoline-3-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as potential anticancer therapeutics. Drawing from established principles in medicinal chemistry and experimental data from related quinoline series, we will explore how molecular modifications to this scaffold influence biological activity, with a particular focus on the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in cancer cell proliferation.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer effects.[1][2] The 4-aminoquinoline backbone, in particular, has a rich history in drug development.[1][3] This guide focuses on the specific 4-amino-6-methylquinoline-3-carboxylic acid framework, a promising but underexplored scaffold for developing novel anticancer agents. Our analysis will synthesize findings from closely related quinoline-3- and -4-carboxylic acids to build a predictive SAR model for this analog series.[4][5]

The Core Pharmacophore: Deconstructing the 4-Amino-6-methylquinoline-3-carboxylic Acid Scaffold

The therapeutic potential of this scaffold is rooted in the specific arrangement of its core functional groups. Each component—the 4-amino group, the 3-carboxylic acid, and the 6-methyl group—plays a crucial role in the molecule's overall physicochemical properties and its interaction with biological targets.

  • The Quinoline Core : This bicyclic aromatic system provides a rigid backbone for the precise spatial orientation of its substituents, allowing for specific interactions with target proteins.[2]

  • The 3-Carboxylic Acid : This group is often essential for the biological activity of quinoline-based enzyme inhibitors.[6] In the context of DHODH inhibition, the carboxylate forms critical salt bridge and hydrogen bond interactions with key residues like Arginine (R136) in the enzyme's active site, anchoring the inhibitor.[4] Its acidic nature also significantly influences the molecule's solubility and pharmacokinetic properties.[5]

  • The 4-Amino Group : The amino group at the C4 position can serve as a key hydrogen bond donor and significantly modulates the electronic properties of the quinoline ring. Its presence can enhance binding affinity to various biological targets and offers a versatile point for further chemical modification to fine-tune activity and selectivity.[3][7]

  • The 6-Methyl Group : Substituents on the benzo portion of the quinoline ring are known to influence activity. A methyl group at the C6 position can enhance lipophilicity, potentially improving membrane permeability. Furthermore, it can engage in favorable hydrophobic interactions within the target's binding pocket and influence the overall electronic landscape of the molecule.[8]

Structure-Activity Relationship (SAR) Analysis: A Comparative Guide

The biological activity of the 4-amino-6-methylquinoline-3-carboxylic acid scaffold can be systematically optimized by modifying its peripheral substituents. The following analysis, based on data from analogous series, explores the impact of these modifications.

Modifications at the C2 Position

The C2 position is a critical site for modulation of activity, particularly for DHODH inhibitors. Studies on related 2-aryl-4-quinoline carboxylic acids have shown that this position requires bulky, hydrophobic substituents for potent inhibition.[9]

  • Aromatic and Lipophilic Groups : Introducing substituted phenyl rings or other bulky aromatic systems at C2 generally leads to a significant increase in potency. These groups are believed to occupy a hydrophobic channel in the DHODH binding pocket.[4]

  • Impact of Phenyl Ring Substitution : The electronic nature and position of substituents on a C2-phenyl ring can fine-tune activity. For instance, electron-withdrawing groups like fluorine can enhance binding interactions.

Modifications of the C3-Carboxylic Acid

While the carboxylic acid is often crucial, its properties can be modulated, or it can be replaced with bioisosteres to improve pharmacokinetic profiles.[5]

  • Esterification : Converting the carboxylic acid to its corresponding methyl or ethyl ester typically results in a loss of DHODH inhibitory activity, underscoring the importance of the free carboxylate for binding.[4] However, ester analogs may exhibit different biological activities or act as prodrugs.

  • Bioisosteric Replacement : Replacing the carboxylic acid with bioisosteres like tetrazoles or acyl sulfonamides can maintain or improve activity while enhancing metabolic stability and oral bioavailability.[10][11] Tetrazoles, for example, are a well-established carboxylic acid bioisostere, mimicking its acidic properties and spatial arrangement.[10][11]

Modifications of the C4-Amino Group

The 4-amino group provides a vector for introducing side chains that can explore additional binding interactions.

  • Alkylation : Simple alkylation of the amino group can modulate lipophilicity and steric bulk.

  • Introduction of Basic Side Chains : Incorporating basic side chains, such as piperazine or other aminoalkyl groups, can enhance solubility and introduce new interactions with the target protein, potentially leading to increased potency or altered selectivity.[12]

Mechanism Spotlight: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism for the anticancer activity of many quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH).[4][9]

  • Role of DHODH in Cancer : DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway.[13] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA precursors.[13] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[4]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Analog 4-Amino-6-methylquinoline -3-carboxylic Acid Analog DHODH_Enzyme DHODH Enzyme Analog->DHODH_Enzyme Inhibits Cell_Arrest Cell Cycle Arrest & Apoptosis DHODH_Enzyme->Cell_Arrest Depletion of Pyrimidines leads to

Caption: Mechanism of DHODH inhibition by quinoline analogs.

Comparative Performance Data

The following table summarizes the in vitro activity of selected quinoline carboxylic acid analogs against human DHODH and cancer cell lines, drawn from studies on structurally related scaffolds to provide a comparative baseline.

Compound IDC2-SubstituentC3-SubstituentC6-SubstituentTarget/Cell LineIC50 (µM)Reference
Brequinar 2'-fluoro-1,1'-biphenyl-4-yl-CH3FL1210 DHODHPotent[4]
Analog 41 4'-(pyridin-4-yl)phenylHFhDHODH0.0097[4]
Analog 43 4'-(1H-pyrazol-4-yl)phenylHFhDHODH0.0262[4]
2f Styryl-COOHHMCF-7Micromolar[5]
2l Styryl-COOHHK562Micromolar[5]

Note: This table is illustrative, compiling data from different but related quinoline series to guide future SAR studies on the 4-amino-6-methylquinoline-3-carboxylic acid scaffold.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

General Workflow for SAR Studies

Caption: General workflow for a structure-activity relationship study.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay quantifies a compound's ability to inhibit the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.[13][14]

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Enzyme Solution : Dilute recombinant human DHODH in assay buffer to a final concentration of ~1.25 µg/mL.

    • Substrate Master Mix : Prepare a mix in assay buffer containing 2 mM L-dihydroorotic acid, 0.2 mM decylubiquinone, and 0.12 mM 2,6-dichloroindophenol (DCIP).

    • Test Compounds : Prepare a serial dilution of test compounds in DMSO. Final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure (96-well plate format) :

    • Add 40 µL of the diluted DHODH enzyme solution to each well.

    • Add 10 µL of the test compound dilutions (or DMSO for control) to the wells.

    • Pre-incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the substrate master mix to each well.

    • Immediately measure the decrease in absorbance at 600-650 nm over 10 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis :

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]

  • Cell Seeding :

    • Culture cancer cells (e.g., HCT-116, MCF-7) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement :

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[17]

    • Agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis :

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Abs_treated / Abs_control) * 100.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 4-amino-6-methylquinoline-3-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging the established SAR principles of related quinoline inhibitors, particularly those targeting DHODH, medicinal chemists can rationally design and synthesize new analogs with enhanced potency and improved drug-like properties. Key strategies for optimization include the introduction of bulky hydrophobic groups at the C2 position, exploration of carboxylic acid bioisosteres at C3, and diversification of the C4-amino group to engage in additional target interactions. Rigorous biological evaluation using the standardized protocols outlined in this guide will be critical for validating these design hypotheses and advancing the most promising candidates toward preclinical development.

References

  • Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Di Mambro, T., et al. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry. [Link]

  • Kandil, S., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports. [Link]

  • Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Wurm, M., et al. (2014). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Akbar, M. S., & Pillay, K. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. European Journal of Medicinal Chemistry. [Link]

  • Mondal, P., et al. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. [Link]

  • Madl, J., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. [Link]

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Talele, T. T. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Vyas, V. K., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. Molecules. [Link]

  • Hiraishi, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. [Link]

  • Kumar, V., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Sestito, S., et al. (2024). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers. [Link]

  • YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • ResearchGate. (2025). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. ResearchGate. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • OSTI.GOV. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]

  • ResearchGate. (2025). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. [Link]

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Comparative

A Researcher's Guide to Profiling Enzyme Cross-Reactivity: The Case of 4-Amino-6-methylquinoline-3-carboxylic acid

For researchers and drug development professionals, the journey from a promising chemical scaffold to a selective therapeutic agent is paved with rigorous validation. A molecule's efficacy is only half the story; its saf...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a selective therapeutic agent is paved with rigorous validation. A molecule's efficacy is only half the story; its safety and specificity are paramount. This guide provides an in-depth technical framework for assessing the cross-reactivity of novel compounds, using the hypothetical, yet structurally relevant, molecule 4-Amino-6-methylquinoline-3-carboxylic acid as our central case study. We will delve into the causality behind experimental choices, provide actionable protocols, and illustrate the logical flow of a comprehensive selectivity profiling campaign.

The Quinoline-3-Carboxylic Acid Scaffold: A Privileged Structure in Enzyme Inhibition

The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] Specifically, the quinoline-3-carboxylic acid moiety has been identified as a key pharmacophore in the development of inhibitors for several enzyme classes. Research has demonstrated that derivatives of this scaffold can potently inhibit protein kinases, such as Protein Kinase CK2, which is implicated in various cancers.[2][3][4] Other studies have explored their activity against targets like Diacylglycerol O-Acyltransferase (DGAT1) and Dihydroorotate Dehydrogenase (DHODH).

Given this precedent, a novel derivative like 4-Amino-6-methylquinoline-3-carboxylic acid warrants a thorough investigation of its enzyme inhibition profile. While its primary target is yet to be defined, the presence of the 2-aminoquinoline-3-carboxylic acid substructure suggests a strong potential for kinase inhibition.[2][3]

Synthesis of the Core Scaffold

A common and versatile method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction.[1][5][6] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[1] The versatility of the Pfitzinger reaction allows for the introduction of various substituents, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.[7]

The Imperative of Selectivity Profiling in Drug Development

The therapeutic value of an enzyme inhibitor is directly tied to its selectivity. Off-target interactions, where a compound binds to and modulates the activity of unintended enzymes, can lead to a range of undesirable outcomes, from misleading experimental results in a research setting to severe adverse effects in a clinical context.[8] For kinase inhibitors, which often target the highly conserved ATP-binding site, cross-reactivity is a significant challenge.[9]

A comprehensive cross-reactivity assessment is therefore not merely a "checkbox" in the drug discovery process; it is a critical, self-validating system that ensures the trustworthiness of a compound's biological activity. Early-stage profiling against a panel of relevant enzymes can save considerable time and resources by identifying promiscuous compounds and guiding medicinal chemistry efforts toward improved selectivity.[10][11]

Experimental Design for Assessing Cross-Reactivity

To evaluate the selectivity of 4-Amino-6-methylquinoline-3-carboxylic acid, a multi-tiered approach is recommended. This begins with a broad screen against a panel of representative enzymes, followed by more detailed dose-response studies for any identified "hits."

Tier 1: Broad Panel Kinase Screening

A common starting point for a potential kinase inhibitor is to screen it against a panel of kinases representing different branches of the human kinome. This provides a global view of the compound's selectivity.[12]

Table 1: Representative Kinase Panel for Selectivity Screening

Kinase FamilyRepresentative KinasesRationale for Inclusion
CMGC CDK2/cyclin A, GSK3β, DYRK1AKey regulators of cell cycle and signaling.
CAMK CAMK2α, PIM1Involved in calcium signaling and cell survival. PIM1 is a known off-target for some inhibitors.
TK SRC, ABL1, EGFR, VEGFR2Major oncogenes and targets in cancer therapy. High potential for off-target effects.
AGC PKA, PKBα (AKT1), ROCK1Central nodes in major signaling pathways.
STE MEK1, JNK1, p38αKey components of the MAPK signaling cascade.
Other CK2α, PLK1, Aurora ACK2 is a known target of quinoline-3-carboxylic acids. PLK1 and Aurora A are critical for mitosis.

The initial screen is typically performed at a single high concentration of the inhibitor (e.g., 10 µM) to identify any significant off-target interactions.

Tier 2: IC50 Determination

For any kinases that show significant inhibition (e.g., >50% at 10 µM) in the initial screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a direct comparison of the compound's potency against different enzymes.

Methodologies for In Vitro Enzyme Inhibition Assays

A variety of assay formats can be used to measure enzyme activity and inhibition. A common and robust method for kinases is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Detailed Protocol: Radiometric Kinase Inhibition Assay

This protocol provides a framework for determining the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Purified, active protein kinase

  • Specific peptide substrate for the kinase

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • Test compound (4-Amino-6-methylquinoline-3-carboxylic acid) serially diluted in DMSO

  • ATP solution (at a concentration around the Km for the specific kinase)

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare Compound Dilutions: Create a series of dilutions of the test compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.

  • Set Up the Reaction: In a 96-well plate, combine the following in order:

    • Kinase reaction buffer

    • Test compound dilution (or DMSO for control wells)

    • Peptide substrate

    • Purified kinase

  • Initiate the Reaction: Add the [γ-³³P]ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for the kinase to accurately identify competitive inhibitors.[13]

  • Incubate: Allow the reaction to proceed at a set temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[14]

  • Stop the Reaction and Spot: Stop the reaction by adding a quenching agent (e.g., phosphoric acid). Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper.

  • Wash: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantify: Place the washed filter paper segments into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Visualizing Experimental Workflows and Biological Pathways

Clear visualizations are essential for communicating complex experimental designs and biological concepts.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Serial Dilution) ReactionMix Combine Compound, Enzyme, and Substrate Compound->ReactionMix Enzyme Kinase & Substrate (in buffer) Enzyme->ReactionMix Initiate Add [γ-³³P]ATP ReactionMix->Initiate Incubate Incubate at 30°C Initiate->Incubate Spot Spot on Filter Paper Incubate->Spot Wash Wash to Remove Free ATP Spot->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for a radiometric kinase inhibition assay.

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase PrimaryTarget Primary Target (e.g., CK2) RTK->PrimaryTarget OffTarget Off-Target (e.g., SRC) RTK->OffTarget Downstream1 Substrate A PrimaryTarget->Downstream1 CellCycle Cell Cycle Progression Downstream1->CellCycle Downstream2 Substrate B OffTarget->Downstream2 CellAdhesion Cell Adhesion & Migration Downstream2->CellAdhesion Inhibitor 4-Amino-6-methyl- quinoline-3-carboxylic acid Inhibitor->PrimaryTarget Intended Inhibition Inhibitor->OffTarget Cross-Reactivity

Sources

Validation

A Comparative Analysis of Synthetic Routes to 4-Amino-6-methylquinoline-3-carboxylic acid: A Guide for Researchers

Introduction 4-Amino-6-methylquinoline-3-carboxylic acid is a crucial scaffold in medicinal chemistry, forming the backbone of numerous compounds with therapeutic potential. Its synthesis is a key step in the development...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-6-methylquinoline-3-carboxylic acid is a crucial scaffold in medicinal chemistry, forming the backbone of numerous compounds with therapeutic potential. Its synthesis is a key step in the development of novel drug candidates. This guide provides a comparative analysis of various synthetic routes to this target molecule, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the intricacies of each pathway, presenting detailed experimental protocols, comparative data, and an analysis of the advantages and disadvantages of each approach.

Core Synthetic Strategies: An Overview

The synthesis of the quinoline ring is a well-established field in organic chemistry, with several named reactions providing the foundational frameworks. For the synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid, the most relevant and widely employed methods include the Gould-Jacobs reaction, the Friedländer annulation, the Niementowski synthesis, and the Camps cyclization. Each of these routes offers a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

Route 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a robust and versatile method for the construction of 4-hydroxyquinoline derivatives, which are key intermediates in the synthesis of the target molecule.[1][2] This pathway typically involves a multi-step sequence, starting from a substituted aniline.

Reaction Logic and Workflow

The overall strategy involves the initial construction of the quinoline core, followed by functional group interconversions to install the desired amino group at the C4 position and hydrolyze the ester to the final carboxylic acid.

Gould_Jacobs_Workflow p_toluidine p-Toluidine condensation_product Anilinomethylenemalonate Intermediate p_toluidine->condensation_product Condensation deem Diethyl ethoxymethylenemalonate (DEEM) deem->condensation_product cyclization_product Ethyl 4-hydroxy-6-methyl- quinoline-3-carboxylate condensation_product->cyclization_product Thermal Cyclization chloro_intermediate Ethyl 4-chloro-6-methyl- quinoline-3-carboxylate cyclization_product->chloro_intermediate Chlorination amino_ester Ethyl 4-amino-6-methyl- quinoline-3-carboxylate chloro_intermediate->amino_ester Amination final_product 4-Amino-6-methylquinoline- 3-carboxylic acid amino_ester->final_product Hydrolysis

Figure 1: General workflow for the Gould-Jacobs synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

This initial step follows the classic Gould-Jacobs protocol.

  • Condensation: p-Toluidine is reacted with diethyl ethoxymethylenemalonate (DEEM). The mixture is heated, typically without a solvent, to drive the condensation and elimination of ethanol, forming the diethyl {[(4-methylphenyl)amino]methylidene}propanedioate intermediate.

  • Thermal Cyclization: The intermediate is then subjected to high-temperature thermal cyclization. This is often carried out in a high-boiling point solvent such as Dowtherm A or diphenyl ether, at temperatures around 250 °C. The cyclization results in the formation of ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, which often precipitates from the reaction mixture upon cooling. A reported yield for this step is as high as 95.1%.

Step 2: Synthesis of Ethyl 4-chloro-6-methylquinoline-3-carboxylate

The 4-hydroxyquinoline intermediate is converted to the more reactive 4-chloro derivative.

  • Chlorination: The ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is typically heated to reflux to ensure complete conversion.[3] After the reaction, the excess POCl₃ is carefully removed, often by distillation under reduced pressure, followed by quenching with ice.

Step 3: Synthesis of Ethyl 4-amino-6-methylquinoline-3-carboxylate

The 4-chloro group is displaced by an amino group.

  • Amination: The ethyl 4-chloro-6-methylquinoline-3-carboxylate is subjected to nucleophilic aromatic substitution with an ammonia source. This can be achieved by heating the chloro derivative in a solution of ammonia in ethanol or another suitable solvent in a sealed vessel.[4]

Step 4: Synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester.

  • Hydrolysis: The ethyl 4-amino-6-methylquinoline-3-carboxylate is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous solution of a base, such as sodium hydroxide, followed by acidification to precipitate the final product.

Performance and Considerations
ParameterGould-Jacobs Route
Overall Yield Moderate to Good
Scalability Readily scalable
Starting Materials Commercially available and relatively inexpensive
Reaction Conditions High temperatures required for cyclization
Purity Generally good, with purification at intermediate stages
Advantages Reliable, well-established, good yields for the core formation
Disadvantages Multi-step process, harsh conditions for cyclization and chlorination

Route 2: The Friedländer Annulation

The Friedländer synthesis offers a more convergent approach, constructing the quinoline ring in a single step from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[5][6]

Reaction Logic and Workflow

To synthesize the target molecule via this route, a suitable 2-amino-5-methylacetophenone derivative would be condensed with a reagent providing the C3-carboxylate and C4-amino functionalities.

Friedlander_Workflow start_ketone 2-Amino-5-methyl- acetophenone final_product 4-Amino-6-methylquinoline- 3-carboxylic acid (or ester) start_ketone->final_product Condensation & Cyclization active_methylene Active Methylene Compound (e.g., Ethyl cyanoacetate) active_methylene->final_product

Figure 2: Conceptual workflow for the Friedländer synthesis.

Experimental Protocol (Hypothetical)
  • Reaction Setup: A mixture of 2-amino-5-methylacetophenone and an active methylene compound (e.g., ethyl cyanoacetate, which could potentially lead to the 4-amino-3-carboxylate structure after hydrolysis and decarboxylation of an intermediate) is prepared in a suitable solvent.

  • Catalysis: The reaction is catalyzed by either an acid (e.g., p-toluenesulfonic acid, iodine) or a base (e.g., potassium hydroxide, piperidine).[5][6]

  • Reaction Conditions: The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight.

  • Workup and Purification: After completion, the reaction is worked up by solvent removal and purification of the product, typically by crystallization or column chromatography.

Performance and Considerations
ParameterFriedländer Route
Overall Yield Variable, can be high
Scalability Generally good
Starting Materials Availability of substituted 2-aminoaryl ketones can be a limitation
Reaction Conditions Can be milder than Gould-Jacobs, with various catalyst options
Purity Can be high, but side products are possible
Advantages Convergent, often a one-pot reaction
Disadvantages Starting material synthesis can be complex, potential for regioisomer formation

Route 3: The Niementowski Synthesis

The Niementowski synthesis involves the reaction of anthranilic acids with ketones or aldehydes to yield γ-hydroxyquinoline derivatives.[7]

Reaction Logic and Workflow

For the target molecule, this would involve the reaction of 4-methylanthranilic acid with a suitable three-carbon component.

Niementowski_Workflow anthranilic_acid 4-Methylanthranilic acid intermediate 4-Hydroxyquinoline Intermediate anthranilic_acid->intermediate Condensation & Cyclization carbonyl_compound β-Ketoester (e.g., Ethyl acetoacetate) carbonyl_compound->intermediate final_product 4-Amino-6-methylquinoline- 3-carboxylic acid intermediate->final_product Further functionalization

Figure 3: Conceptual workflow for the Niementowski synthesis.

Performance and Considerations

The classical Niementowski reaction often requires high temperatures and can result in low yields.[7] For instance, the reaction of anthranilic acid with ethyl acetoacetate has been reported to yield a pyrano[3,2-c]quinoline-2,5-dione derivative instead of the expected 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[8] This suggests that achieving the desired substitution pattern for the target molecule via a traditional Niementowski approach could be challenging and may require significant optimization or modified procedures.[3]

ParameterNiementowski Route
Overall Yield Often low
Scalability Can be challenging due to high temperatures and low yields
Starting Materials Substituted anthranilic acids are generally accessible
Reaction Conditions Typically harsh (high temperatures)
Purity Can be difficult to purify, with potential for side products
Advantages Utilizes readily available starting materials
Disadvantages Harsh conditions, low yields, and potential for unexpected products

Route 4: The Camps Cyclization

The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to form two possible hydroxyquinoline isomers.[9]

Reaction Logic and Workflow

This route would require the synthesis of an appropriately substituted o-acylaminoacetophenone precursor.

Camps_Workflow precursor o-Acylamino-p-methyl- acetophenone derivative product_mixture Mixture of Hydroxyquinoline Isomers precursor->product_mixture Base-catalyzed Cyclization final_product 4-Amino-6-methylquinoline- 3-carboxylic acid product_mixture->final_product Separation & Functionalization

Figure 4: Conceptual workflow for the Camps cyclization.

Performance and Considerations

A significant challenge of the Camps cyclization is the potential formation of a mixture of regioisomers, which would necessitate a separation step. The synthesis of the required o-acylaminoacetophenone precursor can also add to the overall number of steps. While modern modifications exist, for the specific substitution pattern of the target molecule, this route may be less direct compared to the Gould-Jacobs or a well-optimized Friedländer synthesis.

ParameterCamps Cyclization Route
Overall Yield Variable, depends on regioselectivity
Scalability Moderate
Starting Materials Precursor synthesis can be multi-step
Reaction Conditions Base-catalyzed, generally milder than thermal cyclizations
Purity Requires separation of isomers
Advantages Milder reaction conditions
Disadvantages Potential for isomer formation, precursor synthesis required

Comparative Summary and Recommendation

Synthesis RouteKey AdvantagesKey DisadvantagesRecommendation for Target Molecule
Gould-Jacobs Reliable, scalable, good yields for core structure.Multi-step, requires high temperatures and harsh reagents.Highly Recommended. A well-trodden and reliable path.
Friedländer Convergent, potentially one-pot.Availability of specific starting materials can be a bottleneck.Recommended. A strong alternative if the starting ketone is accessible.
Niementowski Uses simple starting materials.Often low yields, harsh conditions, and unpredictable outcomes.Less Recommended. Likely to require significant optimization.
Camps Cyclization Milder conditions.Potential for isomer formation, requires precursor synthesis.Less Recommended. Less direct and potentially lower yielding.

For the synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid, the Gould-Jacobs reaction stands out as the most practical and well-documented approach. Its linear and predictable nature, despite being a multi-step process, offers a higher probability of success, especially for larger-scale synthesis. The Friedländer synthesis is a strong contender if the required 2-amino-5-methylacetophenone derivative is readily available or can be synthesized efficiently.

Characterization of 4-Amino-6-methylquinoline-3-carboxylic acid

Authentic samples of the final product should be characterized by standard spectroscopic methods to confirm their identity and purity.

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the quinoline ring, the methyl group, the amino group, and the carboxylic acid proton (which may be broad or exchangeable).

  • ¹³C NMR: The spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the quinoline core.

  • IR Spectroscopy: Key vibrational bands to look for include N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C=C/C=N stretching of the quinoline ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the target compound.

Conclusion

The synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid can be approached through several classical methods. The Gould-Jacobs reaction provides the most reliable and well-established route, making it the recommended choice for most applications. The Friedländer synthesis offers a more convergent alternative, contingent on the availability of the necessary starting materials. While the Niementowski and Camps reactions are valuable tools in the organic chemist's arsenal, they present more significant challenges for the synthesis of this specific target. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their specific needs.

References

  • Porada, S., et al. (2016). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-dione. ARKIVOC, 2016(5), 1-10.
  • Wikipedia contributors. (2023). Niementowski quinoline synthesis. Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia.
  • ChemicalBook. (2024). 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry, 13(16), 4889-4896.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003.
  • Wikipedia contributors. (2023). Camps quinoline synthesis. Wikipedia, The Free Encyclopedia.
  • Merck Index Online. (2013). Gould-Jacobs Reaction.
  • Organic Chemistry Portal. Friedlaender Synthesis.
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. The Journal of organic chemistry, 72(21), 7968–7973.
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
  • Asian Journal of Chemistry. (2014).
  • ResearchGate. (2011). The Friedländer Synthesis of Quinolines.
  • PubMed Central. (2017). Advances in polymer based Friedlander quinoline synthesis.
  • ResearchGate. (2004). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester.
  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia.
  • PLOS One. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • Wikipedia contributors. (2023). Niementowski quinazoline synthesis. Wikipedia, The Free Encyclopedia.
  • MDPI. (2021).
  • Wikipedia contributors. (2023). Niementowski quinoline synthesis. Wikipedia, The Free Encyclopedia.
  • ResearchGate. (2021).
  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Quinozoline-4-(3H)
  • Vibrant Pharma Inc. 4-Chloro-6-methylquinoline-3-carboxylic acid ethyl ester.
  • Frontiers in Chemistry. (2024).
  • Heterocycles. (2022).
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  • MDPI. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • ResearchGate. (2015). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs.
  • Organic Chemistry D
  • PrepChem.com.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (2010). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • J&K Scientific.
  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
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  • De Gruyter. (2012).
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Sigma-Aldrich. 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester.
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Comparative

A Senior Scientist's Guide: Comparing LC-MS and HPLC for the Analysis of 4-Amino-6-methylquinoline-3-carboxylic acid

For researchers and drug development professionals, selecting the optimal analytical technique is a critical decision that impacts data quality, project timelines, and resource allocation. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, selecting the optimal analytical technique is a critical decision that impacts data quality, project timelines, and resource allocation. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 4-Amino-6-methylquinoline-3-carboxylic acid. We will delve into the core principles of each technique, present supporting experimental frameworks, and offer expert insights to help you determine the most suitable method for your specific application.

The Analyte: Understanding 4-Amino-6-methylquinoline-3-carboxylic acid

Before comparing analytical methods, we must understand the physicochemical properties of the target analyte, 4-Amino-6-methylquinoline-3-carboxylic acid (AMQC). Its structure, featuring a quinoline core, an amino group, and a carboxylic acid group, dictates its behavior in a chromatographic system.

  • Structure: C₁₁H₁₀N₂O₂

  • Key Features: Aromatic quinoline ring (UV chromophore), basic amino group, and acidic carboxylic acid group. This amphoteric nature makes its retention sensitive to the pH of the mobile phase.

  • Solubility: The presence of both acidic and basic functional groups suggests that its solubility will be highly pH-dependent.

  • UV Absorbance: The quinoline ring system provides strong UV absorbance, making it a suitable candidate for HPLC with UV detection.

  • Ionization Potential: The amino group is readily protonated, and the carboxylic acid group is easily deprotonated, making AMQC highly amenable to electrospray ionization (ESI) for LC-MS analysis.[1][2]

The Workhorse: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust, reliable, and widely accessible technique, often considered the frontline method for routine analysis and quality control in the pharmaceutical industry.[3][4]

Principle of Operation

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a molecule like AMQC, a reversed-phase setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. A UV-Vis detector measures the absorbance of light by the analyte as it elutes from the column, providing a quantitative measure of its concentration.[5]

Exemplar Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point. However, for quinoline derivatives, alternative stationary phases like naphthylpropyl have shown high selectivity and may be necessary to resolve closely related impurities.[6][7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group and provides a source of protons, leading to more consistent retention.

    • B: Acetonitrile (MeCN).

  • Elution Profile: A gradient elution, starting with a higher percentage of aqueous phase and ramping up the organic phase, is effective for eluting the compound and cleaning the column. (e.g., 5% B to 95% B over 15 minutes).

  • Detection: Monitoring at the wavelength of maximum absorbance (λmax) for the quinoline chromophore.

  • Sample Preparation: Dissolve the sample in a diluent compatible with the mobile phase, such as a 50:50 mixture of water and acetonitrile, and filter through a 0.45 µm filter to remove particulates.[5]

Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 h2 C18 Column Separation (Gradient Elution) h1->h2 h3 UV/DAD Detection h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration (Retention Time & Area) d1->d2 d3 Quantification (External Standard Curve) d2->d3

Caption: HPLC-UV workflow for quantitative analysis of AMQC.

Performance Characteristics & Limitations

While excellent for quantification, HPLC-UV has limitations. Its specificity is based solely on retention time and UV spectral data.[5] If an impurity or another compound co-elutes with AMQC and shares a similar UV spectrum, the HPLC-UV method cannot distinguish between them. This can lead to inaccurate quantification and a failure to detect critical impurities.

The Specialist: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for analyses requiring high sensitivity and specificity. It couples the separation power of HPLC with the detection power of mass spectrometry, which identifies compounds based on their mass-to-charge ratio (m/z).[5][8]

Principle of Operation

After separation by the LC system, the analyte flows into the mass spectrometer's ion source. For AMQC, Electrospray Ionization (ESI) is ideal. In positive ESI mode, the analyte is protonated to form a positively charged ion, [M+H]⁺. The mass analyzer then separates these ions based on their m/z ratio. This provides two highly specific data points: retention time from the LC and molecular weight from the MS.

Exemplar Experimental Protocol: LC-MS
  • LC System: The LC parameters can be very similar to the HPLC-UV method. The critical difference is the need for MS-compatible mobile phase additives. Volatile buffers like formic acid or ammonium acetate are required, as non-volatile buffers (e.g., phosphates) will precipitate in and contaminate the MS source.

  • Mass Spectrometer: A system equipped with an ESI source.

  • Ionization Mode: Positive ESI is preferred due to the basic amino group, which is readily protonated.

  • MS Scan Mode:

    • Full Scan: The MS scans a wide range of m/z values to detect all ions eluting from the column. This is useful for identifying unknown impurities.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantification, the MS is set to monitor only the specific m/z of the protonated AMQC molecule ([M+H]⁺). This drastically increases sensitivity and selectivity.[9]

  • Sample Preparation: Similar to HPLC, but with an additional emphasis on cleanliness. Samples should be filtered through a 0.22 µm filter, and high-purity, LC-MS grade solvents must be used to minimize background noise.[5]

Workflow for LC-MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in LC-MS Grade Solvent s1->s2 s3 Filter (0.22 µm) s2->s3 l1 Inject Sample s3->l1 l2 C18 Column Separation l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 Mass Analyzer (m/z Detection) l3->l4 d1 Extracted Ion Chromatogram l4->d1 d2 Mass Spectrum Confirmation l4->d2 d3 Quantification & Identification d1->d3 d2->d3

Caption: LC-MS workflow for unambiguous identification and quantification.

Head-to-Head Comparison: Performance & Validation

The choice between HPLC-UV and LC-MS often depends on the specific goals of the analysis. The performance of each technique can be evaluated using standard method validation parameters.[10][11][12]

ParameterHPLC-UVLC-MS / LC-MS/MSRationale & Justification
Specificity/Selectivity ModerateExcellentHPLC-UV relies on chromatographic separation alone. LC-MS adds the dimension of mass, allowing it to distinguish between co-eluting compounds with different molecular weights.[5][13]
Sensitivity (LOD/LOQ) Parts per Million (ppm) / µg/mLParts per Billion (ppb) to Parts per Trillion (ppt) / ng/mL to pg/mLThe targeted nature of SIM or MRM modes in MS detection filters out background noise, leading to a much better signal-to-noise ratio and significantly lower detection limits.[8][14]
Linearity (R²) Typically > 0.999Typically > 0.995Both techniques can achieve excellent linearity. The slightly lower R² in LC-MS can sometimes be attributed to more complex matrix effects or detector saturation at high concentrations.
Precision (%RSD) Excellent (< 1-2%)Very Good (< 5-10%)HPLC-UV is highly repeatable for routine assays. The increased complexity of the LC-MS system can introduce slightly more variability, though this is well within acceptable limits for most applications.[14]
Identification Power Presumptive (based on RT)Definitive (based on RT + m/z)LC-MS provides the molecular weight of the analyte, offering unambiguous identification. Tandem MS (MS/MS) can further provide structural fragments for even greater confidence.[13][15]
Cost & Complexity LowerHigherLC-MS instruments have a higher capital cost, require more specialized maintenance (e.g., gas supplies, source cleaning), and consume more expensive LC-MS grade solvents.[5]

Decision Guide: Choosing the Right Tool for the Job

Your analytical objective is the primary driver for selecting the appropriate technology. This decision tree outlines a logical approach for choosing between HPLC-UV and LC-MS for the analysis of AMQC.

start What is the primary analytical goal? q1 Routine QC / Assay of known high-concentration sample? start->q1 q2 Trace-level impurity analysis, metabolite ID, or analysis in a complex matrix (e.g., plasma)? q1->q2 No hplc Utilize HPLC-UV (Cost-effective, robust, sufficient) q1->hplc Yes q2->hplc No (Re-evaluate goal) lcms Utilize LC-MS (Required for sensitivity & specificity) q2->lcms Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the analysis of 4-Amino-6-methylquinoline-3-carboxylic acid, but they serve different purposes.

  • HPLC-UV is the ideal choice for routine, quantitative analysis in a controlled QC environment where the analyte is present at relatively high concentrations and the sample matrix is simple. Its robustness, lower cost, and ease of use make it a highly efficient workhorse.

  • LC-MS is indispensable when the analytical challenge demands higher sensitivity and unambiguous identification . It is the superior technique for impurity profiling, metabolite identification, bioanalysis, and any application where trace-level detection and absolute certainty of a compound's identity are paramount.[8][13]

As a senior scientist, the recommendation is to leverage the strengths of both. Develop a robust HPLC-UV method for routine quality control and release testing. Concurrently, utilize a validated, high-sensitivity LC-MS method for in-depth characterization, stability studies, and troubleshooting to ensure a comprehensive understanding of your product and its potential impurities.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Key Parameters for Analytical Method Validation. (2023, June 25). Altabrisa Group. Retrieved January 17, 2026, from [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]_

  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Quality Assurance. Retrieved January 17, 2026, from [Link]

  • How to Validate a Biochemical Method per ICH Guidelines. (2023, May 9). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Validation of Analytical Methods. (2018, November 26). SciSpace. Retrieved January 17, 2026, from [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]_

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). LinkedIn. Retrieved January 17, 2026, from [Link]

  • Analytical Method Validation: Back to Basics, Part II. (2017, March 1). LCGC International. Retrieved January 17, 2026, from [Link]

  • ESI-MS spectra obtained of the aqueous phase of quinoline oxidation reaction. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2024, May 22). Preprints.org. Retrieved January 17, 2026, from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 17, 2026, from [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • LC-MS Amino Acid Analysis. (n.d.). Beijing Baitai Paike Biotechnology Co., Ltd. Retrieved January 17, 2026, from [Link]

  • LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. (2007, August 1). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]_

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • 6-Methoxyquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 6-Methylquinoline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

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Validation

Benchmarking the performance of 4-Amino-6-methylquinoline-3-carboxylic acid against known drugs

A Senior Application Scientist's Guide to Benchmarking Novel Antiproliferative Agents In the landscape of modern drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Novel Antiproliferative Agents

In the landscape of modern drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comprehensive framework for benchmarking the performance of a representative quinoline derivative, 4-Amino-6-methylquinoline-3-carboxylic acid, against established chemotherapeutic agents. While specific experimental data for this exact molecule is nascent, we will draw upon robust data from closely related quinoline-3-carboxylic acid analogues to establish a scientifically rigorous comparative analysis against the standard-of-care drug, Cisplatin.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and a logical framework for evaluating novel chemical entities within this promising class of compounds.

Introduction: The Therapeutic Promise of Quinoline-3-Carboxylic Acids

The quinoline ring system is a foundational core in numerous clinically significant molecules, from the antimalarial chloroquine to various antibacterial and anticancer agents.[3] The addition of a carboxylic acid moiety at the 3-position has been a key strategy in the development of potent antiproliferative agents.[4] These derivatives have demonstrated promising activity against a range of cancer cell lines, often with a desirable selectivity profile.[5][6]

Our focus, 4-Amino-6-methylquinoline-3-carboxylic acid, represents a logical evolution of this scaffold. The 4-amino group is a well-established pharmacophore in antimalarial 4-aminoquinolines, known to influence cellular uptake and target engagement.[7] The 6-methyl group can modulate metabolic stability and lipophilicity, potentially enhancing the compound's pharmacokinetic profile. This guide will therefore use data from analogous compounds to project the performance of this specific derivative and provide the methodologies to validate such projections.

Proposed Mechanism of Action: Induction of Apoptosis

Several studies on quinoline-3-carboxylate derivatives suggest that their anticancer activity stems from the induction of apoptosis, or programmed cell death, through the intrinsic pathway.[1] This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in cell death.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Quinoline Derivative Quinoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoline Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinoline Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by quinoline derivatives.

Comparative In Vitro Performance: Antiproliferative Activity

To benchmark the efficacy of our representative quinoline derivative, we will compare its half-maximal inhibitory concentration (IC50) against that of Cisplatin across a panel of human cancer cell lines. The following table represents a synthesis of data from studies on analogous quinoline-3-carboxylic acids.[1][4]

CompoundMCF-7 (Breast) IC50 (µM)K562 (Leukemia) IC50 (µM)HCT-116 (Colon) IC50 (µM)
Representative Quinoline Derivative 0.330.285.2
Cisplatin (Reference) 7.54.28.3

Disclaimer: The data for the "Representative Quinoline Derivative" is based on published results for highly active analogues such as compounds 4m and 4k in the study by Mittal et al., 2020, and is intended for illustrative benchmarking purposes.[1]

Experimental Protocols

The following protocols are standard, validated methods for generating the comparative data presented above. Adherence to these methodologies ensures reproducibility and scientific rigor.

Cell Viability Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Workflow Diagram:

G cluster_workflow SRB Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Fix Cells (TCA) D->E F 6. Stain with SRB E->F G 7. Solubilize Stain (Tris buffer) F->G H 8. Read Absorbance (510 nm) G->H

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., 0.01 to 100 µM) and the reference drug (Cisplatin) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Post-Stain Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

  • Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound and reference drug for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the media) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • FITC-negative, PI-negative: Viable cells

    • FITC-positive, PI-negative: Early apoptotic cells

    • FITC-positive, PI-positive: Late apoptotic/necrotic cells

    • FITC-negative, PI-positive: Necrotic cells

Conclusion and Future Directions

The comparative analysis, based on data from analogous compounds, suggests that 4-Amino-6-methylquinoline-3-carboxylic acid holds significant potential as an antiproliferative agent, warranting further investigation. The presented protocols provide a robust framework for empirically validating these projections. Future studies should focus on in vivo efficacy in animal models, pharmacokinetic profiling, and detailed mechanistic studies to fully elucidate the therapeutic potential of this promising class of molecules. The structural modifications present in our lead compound offer a compelling rationale for its continued development as a next-generation anticancer therapeutic.

References

  • Pharmacologic actions of 4-aminoquinoline compounds. PubMed. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • 4-aminoquinolines as Antimalarial Drugs. University of Birmingham. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]

  • 4-Aminoquinoline. Wikipedia. Available at: [Link]

  • 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Europe PMC. Available at: [Link]

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

  • Structure and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. QSAR analysis of cinnoline derivatives with antibacterial properties. ResearchGate. Available at: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available at: [Link]

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. PubMed. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

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Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline Carboxylic Acid Derivatives as DHODH Inhibitors

For Researchers, Scientists, and Drug Development Professionals The journey from a promising in vitro result to a successful in vivo outcome is a critical and often challenging phase in drug discovery. A compound that de...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising in vitro result to a successful in vivo outcome is a critical and often challenging phase in drug discovery. A compound that demonstrates high potency in a cell-free assay may not always translate to the desired efficacy in a complex biological system. This guide provides a comparative analysis of the in vitro and in vivo performance of quinoline carboxylic acid derivatives, a class of compounds with significant therapeutic potential. Due to the limited specific data on 4-Amino-6-methylquinoline-3-carboxylic acid, we will focus on a well-documented analogue, a potent 4-quinoline carboxylic acid inhibitor of Dihydroorotate Dehydrogenase (DHODH), to illustrate the key principles and experimental considerations.

The Target: Dihydroorotate Dehydrogenase (DHODH) in Drug Discovery

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a crucial redox step in the de novo pyrimidine biosynthesis pathway.[1] This pathway is vital for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH a compelling target for therapeutic intervention in oncology and autoimmune diseases.[1][2] Quinoline-based carboxylic acids have emerged as a promising class of DHODH inhibitors.[2]

In Vitro Efficacy: Quantifying Target Engagement

The initial evaluation of a potential drug candidate's efficacy begins with in vitro assays. For DHODH inhibitors, this typically involves a biochemical assay to measure the compound's ability to inhibit the enzymatic activity of purified DHODH.

Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay quantifies the in vitro inhibitory activity of a compound on human DHODH. The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the DHODH-catalyzed oxidation of dihydroorotate.[3] The rate of decrease in absorbance at 600-650 nm is proportional to the DHODH activity.[3]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound (e.g., in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.[3]

    • Dilute recombinant human DHODH in an appropriate assay buffer to a working concentration (e.g., 20 nM).[3]

    • Prepare a reaction mix containing dihydroorotate (DHO), DCIP, and coenzyme Q10 (CoQ10) in the assay buffer.[3]

  • Assay Execution:

    • Add 2 µL of the test compound dilutions (and DMSO as a vehicle control) to the wells of a 96-well microplate.[3]

    • Add 178 µL of the diluted DHODH enzyme solution to each well.[3]

    • Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[3]

    • Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.[3]

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 600 nm over time using a microplate spectrophotometer.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Dispense Inhibitor/DMSO into 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare DHODH Enzyme Solution add_enzyme Add DHODH Enzyme prep_enzyme->add_enzyme prep_reagents Prepare Substrate Mix (DHO, DCIP, CoQ10) add_substrate Initiate Reaction with Substrate Mix prep_reagents->add_substrate add_inhibitor->add_enzyme incubate Incubate (30 min) add_enzyme->incubate incubate->add_substrate measure Measure Absorbance (600 nm) Kinetically add_substrate->measure calculate Calculate Initial Velocities measure->calculate plot Plot % Inhibition vs. log[Inhibitor] calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Figure 1: Experimental workflow for an in vitro DHODH enzymatic inhibition assay.

In Vitro Data Summary

The following table summarizes the in vitro potency of representative quinoline-based DHODH inhibitors. "Compound 41" is a potent 4-quinoline carboxylic acid analogue identified in a structure-guided drug design study.[2]

CompoundTargetAssay TypeIC50Reference
Compound 41 Human DHODHEnzymatic9.71 ± 1.4 nM[2][4]
Brequinar Human DHODHEnzymatic~20 nM[3]
Teriflunomide Human DHODHEnzymatic24.5 nM[3]

In Vivo Efficacy: Assessing Performance in a Biological System

A potent IC50 value is a necessary but not sufficient criterion for a successful drug candidate. The compound must also exhibit favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties in a living organism. In vivo studies, typically in animal models, are essential to evaluate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in a disease context.

Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy

This model is widely used to assess the efficacy of a DHODH inhibitor on the growth of human tumors in immunocompromised mice.[5]

Step-by-Step Methodology:

  • Animal Model and Cell Line:

    • Use female athymic nude mice (4-6 weeks old).[5]

    • Select a suitable human cancer cell line (e.g., a neuroblastoma or leukemia cell line).[5]

  • Tumor Implantation and Growth Monitoring:

    • Subcutaneously inject cancer cells, often in a mixture with Matrigel, into the flank of each mouse.[5]

    • Monitor tumor growth by caliper measurements every 2-3 days, calculating the volume using the formula: (Length x Width²) / 2.[5]

  • Treatment Phase:

    • When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]

    • Treatment Group: Prepare the DHODH inhibitor in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer it daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 30 mg/kg).[5]

    • Vehicle Control Group: Administer the vehicle alone following the same schedule and route.[5]

  • Endpoint Analysis:

    • Continue the treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a specific size limit.[5]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histological analysis for proliferation and apoptosis markers).[5]

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant Implant Human Tumor Cells in Nude Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize administer Daily Administration (PO or IP) randomize->administer formulate Formulate DHODH Inhibitor & Vehicle formulate->administer measure_tumor Measure Final Tumor Volume & Weight administer->measure_tumor After 21-28 days histology Histological & Biomarker Analysis measure_tumor->histology assess_efficacy Assess Therapeutic Efficacy histology->assess_efficacy

Figure 2: Generalized workflow for an in vivo xenograft efficacy study.

In Vivo Data Summary for Compound 41

While specific tumor growth inhibition data for Compound 41 is not detailed in the provided references, its pharmacokinetic profile in mice was evaluated, which is a critical determinant of in vivo efficacy.

CompoundParameterValueDosing RouteReference
Compound 41 Oral Bioavailability (F)56%PO[2][4]
Elimination Half-life (t½)2.78 hPO[2][4]

Comparative Analysis: Bridging In Vitro Potency with In Vivo Performance

The data for Compound 41 provides an excellent case study for comparing in vitro and in vivo results.

  • In Vitro Potency: With an IC50 of 9.71 nM, Compound 41 is a highly potent inhibitor of human DHODH in a biochemical assay.[2][4] This indicates strong binding and effective inhibition at the molecular target level.

  • In Vivo Profile: An oral bioavailability of 56% is considered significant and indicates that a substantial fraction of the orally administered dose reaches the systemic circulation.[2][4] The elimination half-life of 2.78 hours suggests that the compound is cleared from the body at a moderate rate.[2][4]

Connecting the Dots:

The promising in vivo pharmacokinetic profile of Compound 41, particularly its significant oral bioavailability, suggests that the potent in vitro activity has a good chance of translating into in vivo efficacy.[2][4] A compound with a low nanomolar IC50 would be ineffective in vivo if it had poor absorption or was rapidly metabolized and cleared. The data for Compound 41 supports its further preclinical development.[2]

However, it is crucial to recognize potential discrepancies. A different quinoline-4-carboxamide derivative in an antimalarial study showed excellent in vitro potency but poor oral bioavailability (F=15%), which was attributed to poor permeability.[6] This highlights that even within the same chemical class, small structural modifications can dramatically impact ADME properties, thereby uncoupling in vitro potency from in vivo efficacy.

Factors that can influence the translation from in vitro to in vivo results include:

  • Solubility: Poor aqueous solubility can limit absorption from the gastrointestinal tract.

  • Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall, is crucial for oral absorption.

  • Metabolism: Extensive first-pass metabolism in the liver can significantly reduce the amount of active compound reaching systemic circulation.[7]

  • Plasma Protein Binding: High binding to plasma proteins can reduce the concentration of free, active drug available to engage the target.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity or altered efficacy.

Signaling Pathway Visualization

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the central role of DHODH, the target of the quinoline carboxylic acid inhibitors discussed.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH Mitochondrion Mitochondrion Dihydroorotate->Mitochondrion UMP UMP Orotate->UMP UMPS Orotate->Mitochondrion DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor Quinoline Carboxylic Acid Inhibitor (e.g., Compound 41) Inhibitor->Dihydroorotate Inhibition

Figure 3: The de novo pyrimidine biosynthesis pathway, highlighting DHODH inhibition.

Conclusion

The successful development of a novel therapeutic agent requires a thorough understanding of both its in vitro potency and its in vivo behavior. The case of quinoline carboxylic acid derivatives as DHODH inhibitors demonstrates that while a low nanomolar IC50 is an excellent starting point, favorable pharmacokinetic properties, such as good oral bioavailability, are equally critical for translating this potency into in vivo efficacy. This guide underscores the importance of integrated in vitro and in vivo testing strategies in drug discovery and provides a framework for the evaluation of novel chemical entities.

References

  • Anonymous. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Orrell, M., et al. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]

  • Orrell, M., et al. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Lamberti, J., et al. (2024). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

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Validation

The Diverse Biological Landscape of Substituted Quinoline-3-Carboxylic Acids: A Comparative Guide

The quinoline ring system, a fused bicyclic heterocycle of benzene and pyridine, represents a privileged scaffold in medicinal chemistry. Its derivatives have consistently yielded compounds with a broad spectrum of pharm...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system, a fused bicyclic heterocycle of benzene and pyridine, represents a privileged scaffold in medicinal chemistry. Its derivatives have consistently yielded compounds with a broad spectrum of pharmacological activities.[1][2] Among these, substituted quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comprehensive review of the biological activities of these compounds, offering a comparative analysis of their performance as antibacterial, anticancer, antiviral, and anti-inflammatory agents, supported by experimental data and detailed protocols.

Antibacterial Activity: Targeting Bacterial Proliferation

Substituted quinoline-3-carboxylic acids are renowned for their potent antibacterial properties, forming the backbone of the widely used fluoroquinolone antibiotics.[3] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, these compounds impede these processes, leading to double-stranded DNA breaks and ultimately, bacterial cell death. The carboxylic acid group at the C-3 position is essential for this activity.

A comparative analysis of the in vitro antibacterial activity of several quinoline-3-carboxylic acid derivatives against various bacterial strains is presented in Table 1.

Compound IDSubstitution PatternTest OrganismMIC (µg/mL)Reference
1a 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroE. coli0.06[3]
1b 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroS. aureus0.25[3]
2a 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroP. aeruginosa0.5[3]
2b 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroE. faecalis1[3]
3a 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroK. pneumoniae0.12[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of selected quinoline-3-carboxylic acid derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of novel quinoline derivatives.

Materials:

  • Test compounds (substituted quinoline-3-carboxylic acids)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Inoculation of 96-well plate A->C B Compound Dilution Series B->C D Incubation (37°C, 18-24h) C->D E Visual/Spectrophotometric Reading D->E F MIC Determination E->F

Caption: Workflow for MIC determination.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The quinoline scaffold is a prominent feature in numerous anticancer agents.[2][5] Substituted quinoline-3-carboxylic acids have demonstrated significant antiproliferative activity against various cancer cell lines.[6] One of the key mechanisms for their anticancer effect is the inhibition of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway essential for the proliferation of cancer cells.[7] By blocking DHODH, these compounds deplete the pyrimidine pool required for DNA and RNA synthesis, thereby arresting cell growth.

Furthermore, some derivatives have been shown to induce apoptosis and inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest.[8]

Table 2: In Vitro Anticancer Activity of selected quinoline-3-carboxylic acid derivatives.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
4a 2-(4-chlorophenyl)-4-hydroxyMCF-7 (Breast)5.2[6]
4b 2-(4-methoxyphenyl)-4-hydroxyK562 (Leukemia)3.8[6]
5a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methylHCT-116 (Colon)0.15[2]
5b 7-amino-2-(4-hydroxyphenyl)A549 (Lung)8.1[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the medium containing the test compounds to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Anticancer_Pathway cluster_path1 DHODH Pathway cluster_path2 Tubulin Pathway QC Quinoline-3-Carboxylic Acid Derivative DHODH DHODH Inhibition QC->DHODH Tubulin Tubulin Polymerization Inhibition QC->Tubulin Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine DNA_RNA Inhibition of DNA/RNA Synthesis Pyrimidine->DNA_RNA Growth_Arrest Cell Growth Arrest DNA_RNA->Growth_Arrest Mitotic_Spindle Mitotic Spindle Disruption Tubulin->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer mechanisms of action.

Antiviral Activity: A Growing Frontier

While the antibacterial and anticancer properties of quinoline-3-carboxylic acids are well-established, their potential as antiviral agents is an area of growing interest. Research has shown that certain derivatives exhibit activity against a range of viruses, including Bovine Herpesvirus type 5 (BoHV-5) and Human Immunodeficiency Virus type 1 (HIV-1).[11][12]

For instance, some 4-oxoquinoline-3-carboxamide derivatives have shown promising anti-BoHV-5 activity, with some compounds being more prominent than the standard drug acyclovir.[11] The mechanism of action for some antiviral quinolines involves the inhibition of viral enzymes crucial for replication, such as HIV-1 integrase.[12] Other studies suggest that some quinoline carboxylic acids can inhibit virus replication by targeting host factors, such as dihydroorotate dehydrogenase (DHODH), which is also a target in cancer therapy.[7][13]

Table 3: Antiviral Activity of selected quinoline-3-carboxylic acid derivatives.

Compound IDSubstitution PatternVirusAssayEC50 (µM)Reference
6a N-(4-fluorobenzyl)-7-chloro-4-oxo-1,4-dihydroBoHV-5Plaque Reduction6.0[11]
7a 6-(pyrazolylmethyl)-4-oxo-4H-HIV-1Integrase Inhibition>100 µg/mL[12]
8a 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)VSVReplication Inhibition0.002[7]
Experimental Protocol: Plaque Reduction Assay

This protocol is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Host cells (e.g., MDBK for BoHV-5)

  • Virus stock

  • Test compounds

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • EC50 Calculation: Determine the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for novel anti-inflammatory agents. Substituted quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties.[14][15][16] Their mechanisms of action are multifaceted and can involve the inhibition of key inflammatory mediators and signaling pathways.

One important mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory response.[15][16] Additionally, some derivatives have been shown to down-regulate the production of pro-inflammatory cytokines by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[17]

Table 4: In Vitro Anti-inflammatory Activity of selected quinoline-3-carboxylic acid derivatives.

Compound IDSubstitution PatternAssayIC50 (µM)Reference
9a 2-phenyl-4-hydroxyCOX-2 Inhibition12.5[15]
10a 6,7-dichloro-2-methyl-4-oxo-1,4-dihydroLPS-induced NO production in RAW 264.7 cells8.7[14]
Experimental Protocol: LPS-induced Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent

  • Cell culture medium

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • IC50 Calculation: Determine the concentration of the compound that inhibits LPS-induced NO production by 50%.[14]

Anti_inflammatory_Pathway QC Quinoline-3-Carboxylic Acid Derivative NFkB NF-κB Pathway QC->NFkB Inhibition COX COX Enzymes QC->COX Inhibition LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Inflammation

Caption: Anti-inflammatory signaling pathways.

Conclusion and Future Perspectives

Substituted quinoline-3-carboxylic acids represent a versatile and highly promising class of compounds with a remarkable range of biological activities. Their established success as antibacterial agents, coupled with their emerging potential in anticancer, antiviral, and anti-inflammatory therapies, underscores their importance in drug discovery.

The structure-activity relationship studies have revealed that the nature and position of substituents on the quinoline ring play a crucial role in determining the specific biological activity and potency. Future research should focus on the rational design and synthesis of novel derivatives with enhanced selectivity and reduced toxicity. A deeper understanding of their mechanisms of action and the identification of novel molecular targets will be pivotal in unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

  • Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. (2020). Antiviral Therapy. Retrieved from [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed Central. Retrieved from [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... (n.d.). PubMed. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Retrieved from [Link]

  • Quinoline derivatives known anticancer agents[12]. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antiviral activity of several quinoline derivatives. (2011). ResearchGate. Retrieved from [Link]

  • Quinoline carboxylic acid inhibits virus replication via DHODH. (A)... (n.d.). ResearchGate. Retrieved from [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018). ResearchGate. Retrieved from [Link]

  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025). DOI. Retrieved from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved from [Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. (2012). National Institutes of Health. Retrieved from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2016). PubMed Central. Retrieved from [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2024). ResearchGate. Retrieved from [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013). National Institutes of Health. Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2020). [No source provided]. Retrieved from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). [No source provided]. Retrieved from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). National Institutes of Health. Retrieved from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Quinoline and their Derivatives as Anti-Inflammatory Agents. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. (2024). [No source provided]. Retrieved from [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (2020). National Institutes of Health. Retrieved from [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PubMed Central. Retrieved from [Link]

  • Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (2019). [No source provided]. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 4-Amino-6-methylquinoline-3-carboxylic acid

For researchers, scientists, and professionals in drug development, the meticulous and safe handling of chemical compounds is the bedrock of innovation and personal safety. This guide provides essential, immediate safety...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous and safe handling of chemical compounds is the bedrock of innovation and personal safety. This guide provides essential, immediate safety and logistical information for the use of 4-Amino-6-methylquinoline-3-carboxylic acid, a compound with a nuanced hazard profile requiring a multi-faceted approach to personal protection. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure and productive research environment.

Understanding the Hazard Profile: A Triad of Chemical Functionalities

4-Amino-6-methylquinoline-3-carboxylic acid is a complex heterocyclic aromatic compound. Its safety profile is not defined by a single characteristic but by the interplay of its three core functional groups: the quinoline ring, the aromatic amine, and the carboxylic acid. A comprehensive personal protective equipment (PPE) strategy must address the hazards associated with each.

  • Quinoline Core: Quinoline and its derivatives can be irritants to the skin, eyes, and respiratory tract.[1][2] Some quinoline compounds are also noted for their potential persistence in the environment.[3][4]

  • Aromatic Amine Group: Aromatic amines as a class of compounds can present significant health risks, including skin sensitization and, in some cases, more severe long-term health effects.[5][6][7] Dermal absorption is a primary route of exposure for aromatic amines, making glove selection and skin protection paramount.[7]

  • Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties to the molecule. While generally weak acids, carboxylic acids can be corrosive to tissues and metals.[8][9] They react exothermically with bases and can generate flammable or toxic gases in contact with certain other chemical classes.[8]

Given this composite hazard profile, a robust and multi-layered PPE approach is not just recommended; it is imperative.

Essential Personal Protective Equipment (PPE) Ensemble

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling 4-Amino-6-methylquinoline-3-carboxylic acid.

Protection Level Equipment Specification & Standard Purpose & Rationale
Primary Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against skin contact with the chemical. Given the aromatic amine component, glove integrity is critical. Inspect gloves for any signs of degradation or punctures before use.[1]
Primary Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][5]
Primary Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1][5]
Task-Dependent Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesAn N95 respirator is essential when handling the solid, powdered form to prevent inhalation of dust particles.[1] For handling solutions, especially if heated or aerosolized, or when vapors may be generated, an air-purifying respirator with organic vapor cartridges is necessary.[1][10]
Secondary Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[1]
Secondary Body Protection Chemical-resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.[1]

Operational and Disposal Plans: A Step-by-Step Procedural Guide

A systematic approach to handling, from preparation to disposal, is essential to minimize risks.

Preparation and Handling Protocol
  • Work Area Designation and Preparation : All work with 4-Amino-6-methylquinoline-3-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Donning PPE : Before entering the designated handling area, don the appropriate PPE as outlined in the table above. This includes a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[1]

  • Handling Solid Compound : When handling the powdered form, take care to avoid the formation of dust.[5] Use a particulate respirator (N95 or higher) to prevent inhalation.[1]

  • Preparing Solutions : When preparing solutions, add the solid 4-Amino-6-methylquinoline-3-carboxylic acid to the solvent slowly to avoid splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[1]

  • Experimental Procedures : Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times. Do not eat, drink, or smoke when using this product.[5][6]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully sweep or scoop the contained material into a dedicated, labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Decontamination and Disposal
  • Decontamination : All glassware and surfaces that have come into contact with 4-Amino-6-methylquinoline-3-carboxylic acid should be decontaminated with a suitable solvent and then washed thoroughly.[1]

  • Waste Segregation and Collection :

    • Solid Waste : Collect unused 4-Amino-6-methylquinoline-3-carboxylic acid and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11]

    • Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[11]

  • Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "4-Amino-6-methylquinoline-3-carboxylic acid," and an indication of the hazards (e.g., "Irritant," "Handle with Care").[11]

  • Disposal : Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[11] The standard and safest protocol is collection and disposal by a licensed professional service, typically involving high-temperature incineration.[11]

Visual Workflow for Safe Handling

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment and the overall workflow for safely handling 4-Amino-6-methylquinoline-3-carboxylic acid.

Workflow for Safe Handling of 4-Amino-6-methylquinoline-3-carboxylic acid cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Prepare Work Area (Fume Hood, Eyewash, Shower) don_ppe Don Primary PPE (Lab Coat, Goggles, Gloves) prep_area->don_ppe handle_solid Handling Solid? (Weighing, Transferring) don_ppe->handle_solid resp_solid Add N95 Respirator handle_solid->resp_solid Yes handle_solution Handling Solution? (Dissolving, Reacting) handle_solid->handle_solution No resp_solid->handle_solution resp_solution Consider Organic Vapor Respirator handle_solution->resp_solution Yes, with volatile solvent high_splash High Splash Risk? handle_solution->high_splash No resp_solution->high_splash face_shield Add Face Shield & Chemical Apron high_splash->face_shield Yes experiment Conduct Experiment high_splash->experiment No face_shield->experiment decon Decontaminate Glassware & Surfaces experiment->decon segregate Segregate Waste (Solid & Liquid) decon->segregate label_waste Label Hazardous Waste Container segregate->label_waste dispose Arrange for Professional Disposal (Contact EHS) label_waste->dispose

Caption: PPE Selection and Safe Handling Workflow.

By implementing these safety and logistical measures, researchers can confidently and safely handle 4-Amino-6-methylquinoline-3-carboxylic acid, ensuring a secure environment for groundbreaking scientific discoveries.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem. (URL: )
  • Safeguarding Your Research: A Guide to Handling 8-Hydroxyquinoline - Benchchem. (URL: )
  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (URL: [Link])

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (URL: [Link])

  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: [Link])

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (URL: [Link])

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (URL: [Link])

  • Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC - PubMed Central. (URL: [Link])

  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. (URL: [Link])

  • Quinoline - Wikipedia. (URL: [Link])

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